molecular formula C9H12ClN B1147964 (1S,2R)-Tranylcypromine hydrochloride CAS No. 4548-34-9

(1S,2R)-Tranylcypromine hydrochloride

Cat. No.: B1147964
CAS No.: 4548-34-9
M. Wt: 169.65 g/mol
InChI Key: ZPEFMSTTZXJOTM-RJUBDTSPSA-N
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Description

(1S,2R)-tranylcypromine hydrochloride is a hydrochloride obtained by combining (1S,2R)-tranylcypromine with one equivalent of hydrochloric acid. It contains a (1S,2R)-tranylcypromine(1+). It is an enantiomer of a (1R,2S)-tranylcypromine hydrochloride.

Properties

IUPAC Name

(1S,2R)-2-phenylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFMSTTZXJOTM-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1986-47-6, 4548-34-9
Record name Tranylcypromine hydrochloride
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Record name Tranylcypromine hydrochloride
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Record name (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride
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Record name TRANYLCYPROMINE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(1S,2R)-Tranylcypromine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of (1S,2R)-Tranylcypromine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (B92988) is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) utilized in the clinical management of major depressive disorder, atypical depression, and anxiety disorders.[1][2] Structurally classified as a substituted phenethylamine (B48288) and an analog of amphetamine, tranylcypromine exists as a racemic mixture of two enantiomers: (1R,2S)-(+)-tranylcypromine and (1S,2R)-(-)-tranylcypromine.[1][3] This technical guide provides a detailed examination of the mechanism of action of the (1S,2R) enantiomer of tranylcypromine hydrochloride, focusing on its core molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. This document synthesizes quantitative data, outlines experimental protocols, and employs visualizations to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Monoamine Oxidase Inhibition

The primary therapeutic effect of tranylcypromine is derived from its potent inhibition of monoamine oxidase (MAO) enzymes.[3][4] MAOs are mitochondrial-bound enzymes crucial for the degradation of monoamine neurotransmitters.[5][6]

MAO Isoforms and Function

There are two primary isoforms of MAO:

Irreversible and Non-Selective Inhibition

Tranylcypromine acts as a non-selective inhibitor, targeting both MAO-A and MAO-B irreversibly.[1][4] The inhibition is achieved through the formation of a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, rendering the enzyme inactive.[4] This irreversible action results in a prolonged pharmacodynamic effect, lasting for days to weeks, despite the drug's relatively short pharmacokinetic half-life of about 2 hours.[1][8]

The inhibition of MAO-A and MAO-B leads to a significant increase in the synaptic availability of key neurotransmitters, including:

  • Serotonin (5-HT)

  • Norepinephrine (NE)

  • Dopamine (DA)

Furthermore, it elevates the levels of trace amines such as phenethylamine and tryptamine, although the clinical significance of this is less understood.[1][4] This augmentation of monoaminergic neurotransmission is believed to be the principal mechanism behind its antidepressant and anxiolytic effects.[6][9]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles Monoamines->Vesicles Storage MAO Monoamine Oxidase (MAO-A/B) (Mitochondrial Enzyme) Monoamines->MAO Degradation Pathway SynapticCleft Synaptic Cleft (Increased Neurotransmitter Levels) Vesicles->SynapticCleft Release Metabolites Inactive Metabolites MAO->Metabolites TCP (1S,2R)-Tranylcypromine TCP->MAO Irreversible Inhibition Postsynaptic Postsynaptic Receptors SynapticCleft->Postsynaptic Binding & Signal Transduction

Figure 1: Mechanism of MAO Inhibition by Tranylcypromine.

Enantiomer-Specific Pharmacodynamics

While racemic tranylcypromine is used clinically, the individual enantiomers exhibit distinct pharmacological profiles. The (1S,2R)-(-) enantiomer, the focus of this guide, possesses a unique activity spectrum compared to its (1R,2S)-(+) counterpart.

  • MAO Inhibition: The (+)-enantiomer is reported to be a more potent inhibitor of monoamine oxidase.[10]

  • Monoamine Reuptake Inhibition: The (1S,2R)-(-)-enantiomer is a more potent inhibitor of catecholamine (norepinephrine and dopamine) uptake.[10] Specifically, it shows greater potency than the (+)-enantiomer as an inhibitor of dopamine and norepinephrine transporters (DAT and NET).[10]

This "amphetamine-like" effect of inhibiting catecholamine reuptake, predominantly attributed to the (1S,2R) isomer, contributes to the overall pharmacological profile and may be responsible for some of the stimulant effects of the drug.[2][10]

Secondary and Off-Target Mechanisms

Beyond MAO inhibition, (1S,2R)-tranylcypromine interacts with other molecular targets, which may contribute to its therapeutic efficacy and side-effect profile.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Tranylcypromine is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A or BHC110).[1][11] LSD1 is a histone demethylase that removes methyl groups from lysine (B10760008) residues on histones (specifically H3K4me1/2), leading to transcriptional repression. By inhibiting LSD1, tranylcypromine can alter gene expression, a mechanism that is being actively explored in the context of oncology and epigenetics.[4][12] Tranylcypromine inhibits LSD1 with an IC₅₀ value of less than 2 μM.[1]

Neuroinflammatory Signaling Modulation

Recent studies indicate that tranylcypromine can modulate neuroinflammatory responses. It has been shown to suppress lipopolysaccharide (LPS)- and amyloid-beta (Aβ)-induced neuroinflammation.[13] This effect is mediated, in part, by the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, tranylcypromine was found to inhibit ERK activation downstream of TLR4, leading to reduced production of proinflammatory cytokines like IL-1β and IL-6 in microglial cells.[13]

Signaling_Pathways cluster_targets Molecular Targets of (1S,2R)-Tranylcypromine cluster_effects Downstream Cellular Effects TCP (1S,2R)-Tranylcypromine MAO MAO-A / MAO-B TCP->MAO Inhibits NET Norepinephrine Transporter (NET) TCP->NET Inhibits LSD1 Lysine-Specific Demethylase 1 (LSD1) TCP->LSD1 Inhibits TLR4 TLR4 Signaling Pathway TCP->TLR4 Modulates Neurotransmitters ↑ Synaptic Monoamines (NE, DA, 5-HT) MAO->Neurotransmitters Reuptake ↓ NE/DA Reuptake NET->Reuptake Histone Histone Demethylation (Altered Gene Expression) LSD1->Histone Inflammation ↓ Proinflammatory Cytokines (IL-1β, IL-6) TLR4->Inflammation

Figure 2: Multi-target profile of (1S,2R)-Tranylcypromine.

Quantitative Data Summary

The following tables summarize key quantitative parameters for tranylcypromine.

Table 1: In Vitro Inhibitory Activity

Target Parameter Value Species/System Reference
MAO-A IC₅₀ 2.3 μM - [14]
MAO-B IC₅₀ 0.95 μM - [14]
LSD1/BHC110 IC₅₀ < 2 μM - [1]
CYP2C19 Kᵢ 32 μM Human cDNA-expressed [15][16]
CYP2C9 Kᵢ 56 μM Human cDNA-expressed [15][16]

| CYP2D6 | Kᵢ | 367 μM | Human cDNA-expressed |[15][16] |

Table 2: Pharmacokinetic Parameters (Racemic Tranylcypromine)

Parameter Value Notes Reference
Bioavailability ~50% - [1]
Tₘₐₓ 1-2 hours Biphasic absorption may occur [1][2]
Elimination Half-life (t½) ~2 hours Pharmacodynamic effect is much longer [1][8]
Metabolism Hepatic (Liver) Metabolites include 4-hydroxytranylcypromine (B217116) and N-acetyltranylcypromine [1]

| Excretion | Primarily Urine | - |[1][2] |

Note on Enantiomer Pharmacokinetics: Studies have shown significant differences in the pharmacokinetics of the two enantiomers. After administration of the racemate, the plasma concentrations and area under the curve (AUC) for (-)-tranylcypromine were substantially greater than those for (+)-tranylcypromine, indicating stereoselective metabolism or distribution.[17]

Key Experimental Protocols

The characterization of (1S,2R)-tranylcypromine's mechanism of action relies on a suite of established in vitro and in vivo assays.

In Vitro MAO Inhibition Assay

This assay quantifies the potency of a compound to inhibit MAO-A or MAO-B activity. A common method is a fluorometric assay measuring hydrogen peroxide (H₂O₂) production.[7]

  • Principle: MAO enzymes produce H₂O₂ as a byproduct of monoamine oxidation. This H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (resorufin), which can be quantified.

  • Materials: Recombinant human MAO-A or MAO-B enzyme, specific substrates (e.g., p-tyramine), test compound dilutions, fluorescent probe, HRP, 96-well black microplate, and a fluorescence plate reader.[7][18]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound.

    • Pre-incubation: Add MAO enzyme and test compound dilutions to the wells. Pre-incubate for a set time (e.g., 15 minutes at 37°C) to allow for irreversible binding.[7]

    • Reaction Initiation: Add the substrate and detection reagent mixture to all wells.

    • Measurement: Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths.

    • Data Analysis: Calculate the rate of reaction for each concentration. Normalize rates to a vehicle control (100% activity) and plot percent inhibition versus log[inhibitor]. Determine the IC₅₀ value using non-linear regression.[18]

MAO_Assay_Workflow start Start prep Prepare Serial Dilutions of (1S,2R)-Tranylcypromine start->prep plate Add MAO Enzyme (A or B) and Compound to 96-well Plate prep->plate preincubate Pre-incubate Plate (e.g., 15 min @ 37°C) plate->preincubate add_sub Add Substrate & Detection Mix (e.g., Amplex Red, HRP) preincubate->add_sub read Measure Fluorescence Over Time add_sub->read analyze Calculate Reaction Rates & Normalize to Control read->analyze end Determine IC50 Value analyze->end Microdialysis_Workflow start Start surgery Surgical Implantation of Microdialysis Guide Cannula start->surgery recovery Animal Recovery Period surgery->recovery probe Insert Probe & Begin Perfusion with Artificial CSF recovery->probe baseline Collect Baseline Dialysate Samples probe->baseline admin Administer (1S,2R)-Tranylcypromine baseline->admin collect Continue Collecting Samples at Timed Intervals admin->collect analyze Analyze Neurotransmitter Concentrations via HPLC-ED collect->analyze end Calculate % Change from Baseline analyze->end

References

(1S,2R)-Tranylcypromine Hydrochloride as a Nonselective MAO Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tranylcypromine (B92988) is a monoamine oxidase (MAO) inhibitor, structurally classified as a phenylcyclopropylamine, that has been utilized in the clinical treatment of mood and anxiety disorders.[1] It exists as a racemic mixture of (1R,2S)-(+)-tranylcypromine and (1S,2R)-(−)-tranylcypromine. This guide focuses on the (1S,2R)-hydrochloride salt, detailing its function as a nonselective, irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][2] By inhibiting these enzymes, tranylcypromine increases the availability of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576), which is central to its therapeutic effects.[][4]

Quantitative Inhibitory Profile

The potency of (1S,2R)-Tranylcypromine hydrochloride as an inhibitor for both MAO-A and MAO-B has been quantified through in vitro assays, determining its half-maximal inhibitory concentration (IC50). These values demonstrate its non-selective nature.

Table 1: In Vitro Inhibitory Activity of (1S,2R)-Tranylcypromine

Target EnzymeIC50 (μM)Biological Context
MAO-A 2.3Recombinant Human Enzyme
MAO-B 0.95Recombinant Human Enzyme

(Data sourced from Abcam product datasheet for Tranylcypromine, CAS 13492-01-8)[2]

Experimental Protocols

Characterizing the inhibitory activity of compounds like (1S,2R)-Tranylcypromine requires precise and reproducible experimental methods. Below is a detailed protocol for a common in vitro assay used to determine MAO inhibition.

In Vitro MAO-Glo™ Assay for IC50 Determination

This protocol is adapted from standard fluorimetric methods for measuring MAO activity.[5] The assay quantifies the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO.[5]

Objective: To determine the IC50 value of this compound against recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • MAO substrate (e.g., p-Tyramine, a substrate for both isoforms)[5]

  • Assay Buffer (e.g., pH 7.4)[5]

  • Detection reagents: Horseradish Peroxidase (HRP) and a fluorimetric probe (e.g., Dye Reagent that reacts with H₂O₂)[5]

  • Positive controls: Clorgyline (MAO-A specific inhibitor), Selegiline or Pargyline (MAO-B specific inhibitors)[5][6]

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in ultrapure water or an appropriate buffer.

    • Create a serial dilution of the inhibitor to cover a wide concentration range (e.g., from 0.01 µM to 100 µM).

    • Dilute MAO-A and MAO-B enzymes to their optimal working concentration in Assay Buffer. Keep on ice.

  • Assay Plate Setup:

    • In a 96-well plate, add 45 µL of diluted enzyme (MAO-A or MAO-B) to designated wells.

    • Add 5 µL of each inhibitor dilution to the sample wells.

    • For control wells, add 5 µL of Assay Buffer (for 100% activity control) or 5 µL of a known specific inhibitor (positive control).[5]

  • Inhibitor Pre-incubation:

    • Mix the plate gently on a horizontal shaker.

    • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[7]

  • Enzymatic Reaction:

    • Prepare a Working Reagent solution containing the MAO substrate (p-Tyramine), HRP, and the Dye Reagent in Assay Buffer.

    • Add 50 µL of the Working Reagent to all wells to initiate the reaction.

  • Signal Detection:

    • Incubate the plate for 20-60 minutes at room temperature, protected from light.[7]

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).[5]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of MAO activity for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Visualized Pathways and Workflows

Signaling Pathway: MAO Inhibition and Neurotransmitter Regulation

Monoamine oxidases are mitochondrial-bound enzymes that are crucial for degrading monoamine neurotransmitters, thereby terminating their signal.[8][9] Inhibition of MAO-A and MAO-B by tranylcypromine prevents this degradation, leading to an accumulation of neurotransmitters like serotonin, norepinephrine, and dopamine in the presynaptic neuron and an subsequent increase in their availability in the synaptic cleft.[4][9]

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicles MA->Vesicle Packaging Mitochondrion Mitochondrion MA->Mitochondrion Cytosolic Pool MA_Released Released Monoamines Vesicle->MA_Released Exocytosis MAO MAO-A / MAO-B MA_Released->MA Reuptake Receptor Postsynaptic Receptors MA_Released->Receptor Binding & Signal Metabolites Inactive Metabolites MAO->Metabolites Degradation TCP (1S,2R)-Tranylcypromine Hydrochloride TCP->MAO

Caption: Mechanism of MAO inhibition by (1S,2R)-Tranylcypromine.

Experimental Workflow: In Vitro IC50 Determination

The process of determining the IC50 value for an MAO inhibitor follows a structured workflow, from initial preparation of reagents to the final data analysis and interpretation.

IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis A1 Prepare Serial Dilutions of (1S,2R)-Tranylcypromine HCl A2 Dilute Recombinant MAO-A and MAO-B Enzymes A1->A2 A3 Prepare Controls (No Inhibitor, Specific Inhibitor) A2->A3 B1 Dispense Enzyme and Inhibitor into 96-well Plate A3->B1 B2 Pre-incubate to Allow Inhibitor-Enzyme Binding B1->B2 B3 Add Substrate/Detection Mix to Initiate Reaction B2->B3 B4 Incubate at Room Temperature (Protected from Light) B3->B4 C1 Measure Fluorescence Signal (Plate Reader) B4->C1 C2 Calculate Percent Inhibition vs. Control C1->C2 C3 Plot Dose-Response Curve (% Inhibition vs. Log[Inhibitor]) C2->C3 C4 Calculate IC50 Value via Non-linear Regression C3->C4

Caption: Standard workflow for determining MAO inhibitor IC50 values.

References

(1S,2R)-Tranylcypromine Hydrochloride and LSD1 Inhibition in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical epigenetic regulator in the landscape of oncology.[1] As the first identified histone demethylase, LSD1 plays a pivotal role in tumorigenesis and cancer progression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2] Its overexpression is a common feature in a wide array of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast, gastric, and prostate cancers, where it contributes to blocking cellular differentiation and promoting proliferation, migration, and invasion.[3][4] Consequently, LSD1 has become a compelling therapeutic target for anticancer drug discovery.[5]

Tranylcypromine (B92988) (TCP), a monoamine oxidase (MAO) inhibitor, was one of the first compounds identified to also inhibit LSD1.[6] This discovery paved the way for the exploration of TCP and its derivatives as potential anticancer agents.[2] Specifically, the (1S,2R)-enantiomer of tranylcypromine has been a focus of research due to its activity against LSD1. This technical guide provides an in-depth overview of (1S,2R)-Tranylcypromine hydrochloride's role as an LSD1 inhibitor in cancer, consolidating key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Data: Inhibitory Activity of Tranylcypromine and Derivatives

The following tables summarize the inhibitory concentrations (IC50) and other relevant quantitative data for tranylcypromine and its derivatives against LSD1 and related enzymes. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: In Vitro Inhibitory Activity of Tranylcypromine and Other LSD1 Inhibitors

CompoundTargetIC50Assay TypeCell Line/SystemReference
(±)-TranylcypromineLSD1< 2 µMBiochemical AssayRecombinant Human LSD1[7]
(±)-TranylcypromineLSD122.3 µMCell-free assayNot Applicable[8]
(±)-TranylcypromineMAO-A11.5 µMCell-free assayNot Applicable[8]
(±)-TranylcypromineMAO-B7 µMCell-free assayNot Applicable[8]
ORY-1001 (Iadademstat)LSD118 nMBiochemical AssayNot Specified[9]
GSK2879552LSD1Not SpecifiedNot SpecifiedNot Specified[2]
INCB059872LSD1Not SpecifiedNot SpecifiedNot Specified[10]
IMG-7289 (Bomedemstat)LSD156.8 nMBiochemical AssayNot Specified[9]

Table 2: Cellular Activity of Tranylcypromine and Derivatives

CompoundCell LineEffectConcentrationReference
(±)-TranylcypromineBreast Cancer Cell LinesAntiproliferativeNot Specified
(±)-TranylcypromineLNCaP-LN3 (Prostate Cancer)No inhibition of proliferationNot Specified[11]
MC2584 (TCP Derivative)Murine APL blastsInhibition of colony formation0.25 µM[6][12]
TCP and ML385 (NRF2 inhibitor)Cancer CellsSynergistic reduction in proliferationNot Specified[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of LSD1 inhibitors like this compound.

LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled)

This assay quantitatively measures the enzymatic activity of LSD1 and the potency of inhibitors by detecting the hydrogen peroxide (H2O2) produced during the demethylation reaction.

  • Materials:

    • Recombinant human LSD1 enzyme

    • Dimethylated H3K4 peptide substrate

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

    • 96-well black plates

    • Test compounds (e.g., Tranylcypromine hydrochloride)

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, pre-incubate the LSD1 enzyme with the test compounds for 15 minutes on ice.[15]

    • Initiate the enzymatic reaction by adding the H3K4 peptide substrate.[15]

    • Add HRP and Amplex Red to the reaction mixture.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

    • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Histone Methylation Marks

This protocol is used to assess the in-cell activity of LSD1 inhibitors by measuring the levels of H3K4me2, a direct substrate of LSD1.

  • Materials:

    • Cancer cell line of interest

    • LSD1 inhibitor (e.g., Tranylcypromine hydrochloride)

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Treat cells with varying concentrations of the LSD1 inhibitor for a specified time (e.g., 24-48 hours).[16]

    • Harvest and lyse the cells.

    • Determine the protein concentration of the lysates using the BCA assay.[17]

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.[18]

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]

    • Block the membrane for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.[16][18]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.[17]

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for protein loading.[17]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of an LSD1 inhibitor on the proliferation and viability of cancer cells by measuring ATP levels.[18]

  • Materials:

    • Cancer cell line (e.g., THP-1 for AML)

    • Complete cell culture medium

    • LSD1 inhibitor

    • 96-well clear-bottom plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[18]

    • Allow cells to attach overnight (for adherent cells).

    • Add serial dilutions of the LSD1 inhibitor to the wells. Include a vehicle control (e.g., DMSO).[18]

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[18]

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[18]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[18]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 or EC50 value.

Signaling Pathways and Mechanisms of Action

LSD1's role in cancer is multifaceted, involving the regulation of various signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate key mechanisms of LSD1 action and the impact of its inhibition.

LSD1_Mechanism_of_Action cluster_nucleus Nucleus LSD1 LSD1 H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates Tumor_Suppressor_Genes Tumor Suppressor Genes H3K4me2->Tumor_Suppressor_Genes Activates Oncogenes Oncogenes H3K9me2->Oncogenes Represses Tranylcypromine (1S,2R)-Tranylcypromine Tranylcypromine->LSD1

Caption: General mechanism of LSD1-mediated gene regulation and its inhibition.

LSD1_Signaling_Pathways cluster_outcomes Cancer Progression LSD1 LSD1 Wnt_beta_Catenin Wnt/β-Catenin Pathway LSD1->Wnt_beta_Catenin Activates PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT Activates EMT Epithelial-Mesenchymal Transition (EMT) LSD1->EMT Promotes p53 p53 (Tumor Suppressor) LSD1->p53 Represses Proliferation Proliferation Wnt_beta_Catenin->Proliferation Drug_Resistance Drug Resistance Wnt_beta_Catenin->Drug_Resistance PI3K_AKT->Proliferation Metastasis Metastasis EMT->Metastasis p53->Proliferation Inhibits

Caption: LSD1's involvement in key cancer-related signaling pathways.

Experimental_Workflow_LSD1i_Evaluation A Compound Synthesis ((1S,2R)-Tranylcypromine) B In Vitro Enzymatic Assay (IC50 Determination) A->B C Cell-Based Assays B->C D Western Blot (H3K4me2 Levels) C->D Target Engagement E Cell Viability Assay (IC50/EC50 Determination) C->E Phenotypic Effect F In Vivo Xenograft Models D->F E->F G Efficacy and Toxicity Assessment F->G

Caption: A typical experimental workflow for evaluating LSD1 inhibitors.

LSD1's oncogenic functions are mediated through its interaction with various cellular pathways.[19] For instance, LSD1 can activate the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and metastasis.[19] It also impacts the PI3K/AKT pathway, another key regulator of cell growth and survival.[19] Furthermore, LSD1 can repress the activity of the tumor suppressor p53, thereby promoting cancer cell survival.[4][20] By inhibiting LSD1, compounds like this compound can reactivate tumor suppressor genes and inhibit oncogenic pathways, leading to anticancer effects.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of LSD1 inhibitors with therapeutic potential in oncology. The irreversible nature of their binding to the FAD cofactor of LSD1 offers a potent mechanism for sustained enzyme inhibition.[10] The data and protocols presented in this guide provide a framework for the continued investigation and development of these compounds.

Future research should focus on enhancing the selectivity of tranylcypromine-based inhibitors for LSD1 over other monoamine oxidases to minimize off-target effects. Combination therapies, such as the synergistic effects observed with NRF2 inhibitors, also present a promising avenue for overcoming drug resistance and improving therapeutic outcomes.[13] As our understanding of the complex roles of LSD1 in cancer deepens, the targeted inhibition of this enzyme with compounds like this compound will likely become an increasingly important strategy in the fight against cancer.

References

Chemical and physical properties of (1S,2R)-Tranylcypromine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical and Physical Properties of (1S,2R)-Tranylcypromine Hydrochloride

Introduction

This compound is one of the stereoisomers of tranylcypromine (B92988), a well-known monoamine oxidase (MAO) inhibitor. As a research chemical, a thorough understanding of its chemical and physical properties is paramount for its correct handling, characterization, and application in experimental settings. This guide provides a comprehensive overview of the key chemical and physical characteristics of this compound, along with its pharmacological context and relevant experimental considerations.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its identification, purification, and formulation.

PropertyValue
Molecular Formula C₉H₁₂ClN
Molecular Weight 169.65 g/mol
Appearance White to off-white solid
Melting Point 164-166 °C
Solubility Soluble in water and methanol.
Stereochemistry The (1S,2R) configuration refers to the specific three-dimensional arrangement of the atoms at the chiral centers of the cyclopropane (B1198618) ring.
InChI Key InChI=1S/C9H11N.ClH/c10-9-7-6-8(9)5-4-2-1-3-5;/h1-3,8-9H,4,6-7,10H2;1H/t8-,9+;/m1./s1
Canonical SMILES C1C(C1C2=CC=CC=C2)N.Cl

Pharmacology and Mechanism of Action

This compound functions primarily as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters. By inhibiting MAO-A and MAO-B, it leads to an increase in the synaptic levels of serotonin, norepinephrine, and dopamine. This mechanism is central to its use in studying the roles of these neurotransmitters in various physiological and pathological processes.

Below is a diagram illustrating the signaling pathway affected by this compound.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition MAO Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Vesicle Synaptic Vesicle Norepinephrine->Vesicle VMAT2 NE_synapse Norepinephrine Vesicle->NE_synapse Exocytosis Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Norepinephrine_reuptake Norepinephrine Reuptake NE_synapse->Norepinephrine_reuptake Reuptake (NET) Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activation MAO Monoamine Oxidase (MAO) Degraded_Metabolites Inactive Metabolites MAO->Degraded_Metabolites Tranylcypromine (1S,2R)-Tranylcypromine Tranylcypromine->MAO Inhibits Norepinephrine_reuptake->MAO Degradation

Caption: Mechanism of action of (1S,2R)-Tranylcypromine as a MAO inhibitor.

Experimental Protocols

For researchers working with this compound, standardized experimental protocols are essential for reproducibility.

Preparation of a Standard Solution (10 mM)
  • Weighing: Accurately weigh 1.697 mg of this compound using an analytical balance.

  • Dissolution: Transfer the solid to a 1 mL volumetric flask. Add approximately 0.5 mL of deionized water or desired solvent (e.g., methanol) and vortex until the solid is completely dissolved.

  • Final Volume: Add the solvent to the mark to bring the final volume to 1 mL.

  • Storage: Store the solution at -20°C for short-term use or -80°C for long-term storage.

The general workflow for preparing a standard solution is depicted below.

Solution_Preparation_Workflow start Start weigh Weigh 1.697 mg of (1S,2R)-Tranylcypromine HCl start->weigh dissolve Dissolve in ~0.5 mL of solvent in a 1 mL volumetric flask weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex adjust_volume Adjust final volume to 1 mL with solvent vortex->adjust_volume store Store at -20°C or -80°C adjust_volume->store end End store->end

Caption: Workflow for the preparation of a standard solution.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A typical HPLC method for the analysis of tranylcypromine enantiomers can be adapted for purity assessment.

  • Column: A chiral stationary phase column, such as a Chiralcel OD-H column.

  • Mobile Phase: A mixture of hexane, ethanol, and diethylamine (B46881) (e.g., 80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Temperature: 25°C.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • ¹H NMR (Proton NMR): Expected signals would include aromatic protons in the phenyl ring, protons on the cyclopropane ring, and the proton of the amine group. The specific chemical shifts and coupling constants are unique to the molecule's structure.

  • ¹³C NMR (Carbon-13 NMR): The spectrum would show distinct peaks for the carbon atoms in the phenyl and cyclopropyl (B3062369) groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (C₉H₁₁N) and fragmentation patterns characteristic of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring.

Handling and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term stability, storage at -20°C is recommended.

Conclusion

This technical guide provides essential information on the chemical and physical properties, pharmacology, and handling of this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in their work with this important pharmacological tool. Accurate characterization and handling are fundamental to ensuring the reliability and reproducibility of experimental results.

(1S,2R)-Tranylcypromine hydrochloride synthesis and stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Stereoisomers of (1S,2R)-Tranylcypromine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (B92988), a monoamine oxidase inhibitor (MAOI), is a clinically significant antidepressant. It exists as a pair of enantiomers, (+)-(1R,2S)-tranylcypromine and (-)-(1S,2R)-tranylcypromine, which exhibit distinct pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis of the therapeutically important (1S,2R) stereoisomer of tranylcypromine hydrochloride. It details the synthetic pathway starting from racemic trans-2-phenylcyclopropanecarboxylic acid, the crucial step of enantiomeric resolution via diastereomeric salt formation, and the subsequent conversion to the target amine via a rearrangement reaction. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate a thorough understanding for researchers in drug development and organic synthesis.

Introduction to Tranylcypromine and its Stereoisomers

Tranylcypromine, chemically known as 2-phenylcyclopropylamine, is a non-selective, irreversible inhibitor of monoamine oxidase.[1] It is used in the treatment of major depressive disorder, anxiety disorders, and panic disorder.[1] The molecule possesses two stereocenters, leading to the existence of four possible stereoisomers. The trans diastereomer is the pharmacologically active form and is a racemic mixture of (+)-(1R,2S) and (-)-(1S,2R) enantiomers.

The stereoisomers of tranylcypromine display stereoselective effects on monoaminergic neurotransmission.[2] The (+)-enantiomer, also referred to as the d-isomer, primarily influences tryptaminergic neurotransmission.[2] In contrast, the (-)-enantiomer, or l-isomer, predominantly affects catecholaminergic neurotransmission.[2] This differentiation in pharmacological activity underscores the importance of synthesizing enantiomerically pure forms of the drug to optimize therapeutic effects and minimize potential side effects. This guide focuses on the synthesis of the (1S,2R)-enantiomer.

Synthetic Strategy Overview

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the synthesis of the racemic trans-2-phenylcyclopropanecarboxylic acid. The key to obtaining the desired enantiomer lies in the effective resolution of this racemic acid. Once the (1S,2R)-2-phenylcyclopropanecarboxylic acid is isolated, it is converted to the corresponding amine, (1S,2R)-tranylcypromine, which is then salified to its hydrochloride form.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Racemic Precursor cluster_1 Chiral Resolution cluster_2 Conversion to Target Compound A Styrene (B11656) + Ethyl Diazoacetate B cis,trans-Ethyl 2-phenylcyclopropanecarboxylate A->B Cyclopropanation C trans-Ethyl 2-phenylcyclopropanecarboxylate B->C Isomerization D (±)-trans-2-Phenylcyclopropanecarboxylic Acid C->D Hydrolysis E (±)-trans-2-Phenylcyclopropanecarboxylic Acid + Chiral Amine D->E F Diastereomeric Salts E->F Salt Formation G (1S,2R)-2-Phenylcyclopropanecarboxylic Acid Salt F->G Fractional Crystallization H (1S,2R)-2-Phenylcyclopropanecarboxylic Acid G->H Acidification I (1S,2R)-2-Phenylcyclopropanecarboxylic Acid H->I J Acyl Azide/Hydroxamic Acid Derivative I->J Activation K (1S,2R)-Tranylcypromine J->K Rearrangement (e.g., Curtius/Lossen) L This compound K->L HCl Salt Formation

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of (±)-trans-2-Phenylcyclopropanecarboxylic Acid

The synthesis of the racemic carboxylic acid precursor is a well-established procedure. An improved method involves the isomerization of the initially formed cis/trans mixture of esters to favor the trans isomer, leading to higher yields of the desired intermediate.

Experimental Protocol: (Based on an improved method)[3]

  • Cyclopropanation: Freshly distilled styrene (0.438 M) is heated to 125°C under a nitrogen atmosphere. A mixture of styrene (0.876 M) and ethyl diazoacetate (0.876 M) is added dropwise, maintaining the reaction temperature between 125-140°C.

  • Isomerization: The resulting cis,trans-ethyl-2-phenylcyclopropanecarboxylate is reacted with anhydrous sodium ethoxide to isomerize the cis ester to the trans form, resulting in a product containing not more than about 5% cis ester.

  • Hydrolysis: The enriched trans-ester is hydrolyzed using sodium hydroxide (B78521) in aqueous ethanol (B145695) to yield (±)-trans-2-phenylcyclopropanecarboxylic acid.

StepReactantsReagents/ConditionsProductYield
1Styrene, Ethyl diazoacetate125-140°C, N₂cis,trans-Ethyl 2-phenylcyclopropanecarboxylateNot specified
2cis,trans-EsterAnhydrous sodium ethoxidetrans-Ethyl 2-phenylcyclopropanecarboxylate>95% trans
3trans-EsterNaOH, Ethanol/Water, Reflux(±)-trans-2-Phenylcyclopropanecarboxylic AcidNot specified

Table 1: Summary of the synthesis of racemic trans-2-phenylcyclopropanecarboxylic acid.

Resolution of (±)-trans-2-Phenylcyclopropanecarboxylic Acid

The separation of the enantiomers of trans-2-phenylcyclopropanecarboxylic acid is a critical step. This is typically achieved by forming diastereomeric salts with a chiral amine resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

General Experimental Protocol for Diastereomeric Salt Resolution: [4][5]

  • Salt Formation: The racemic carboxylic acid is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture). An equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or another chiral amine) is added. The mixture is heated to ensure complete dissolution.

  • Crystallization: The solution is slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt. The extent of crystallization can be enhanced by further cooling or the addition of an anti-solvent.

  • Isolation: The crystallized salt is isolated by filtration and washed with a cold solvent.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., HCl) to liberate the enantiomerically enriched carboxylic acid, which can then be extracted.

The choice of resolving agent and solvent system is crucial and often requires empirical optimization to achieve high diastereomeric and enantiomeric excess.

ParameterDescription
Racemic Mixture(±)-trans-2-Phenylcyclopropanecarboxylic Acid
Chiral Resolving AgentChiral Amine (e.g., (R)-(+)-α-phenylethylamine)
ProcessFormation of diastereomeric salts with different solubilities
Separation MethodFractional Crystallization
OutcomeIsolation of enantiomerically enriched (1S,2R)-2-Phenylcyclopropanecarboxylic Acid

Table 2: Parameters for the chiral resolution of trans-2-phenylcyclopropanecarboxylic acid.

G Racemic_Acid (±)-trans-2-Phenylcyclo- propanecarboxylic Acid Diastereomeric_Salts Mixture of Diastereomeric Salts ((1R,2S)-Acid-(R)-Amine) ((1S,2R)-Acid-(R)-Amine) Racemic_Acid->Diastereomeric_Salts Chiral_Amine Chiral Resolving Agent (e.g., (R)-Phenylethylamine) Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (1S,2R)-Acid-(R)-Amine) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt in Mother Liquor Crystallization->More_Soluble_Salt Acidification Acidification (e.g., HCl) Less_Soluble_Salt->Acidification Pure_Enantiomer (1S,2R)-2-Phenylcyclo- propanecarboxylic Acid Acidification->Pure_Enantiomer

Figure 2: Logical workflow for the resolution of racemic trans-2-phenylcyclopropanecarboxylic acid.

Synthesis of this compound

Once the enantiomerically pure (1S,2R)-2-phenylcyclopropanecarboxylic acid is obtained, it is converted to the corresponding amine. A reported method involves a Lossen rearrangement, which is conceptually similar to the Curtius rearrangement and proceeds through an isocyanate intermediate.

Experimental Protocol: (Based on the work of Ezawa et al.)

  • Amidation: The (1S,2R)-2-phenylcyclopropanecarboxylic acid is first converted to a primary amide. This can be achieved by reacting the carboxylic acid with ammonium (B1175870) chloride in the presence of ethyl chloroformate and triethylamine.

  • Lossen Rearrangement: The resulting primary amide is then subjected to a Lossen rearrangement to form (1S,2R)-tranylcypromine.

  • Hydrochloride Salt Formation: The free base of (1S,2R)-tranylcypromine is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt.

StepStarting MaterialReagents/ConditionsProduct
1(1S,2R)-2-Phenylcyclopropanecarboxylic AcidNH₄Cl, ClCO₂Et, Et₃N(1S,2R)-2-Phenylcyclopropanecarboxamide
2(1S,2R)-2-PhenylcyclopropanecarboxamideLossen Rearrangement Conditions(1S,2R)-Tranylcypromine
3(1S,2R)-TranylcypromineHCl in IsopropanolThis compound

Table 3: Synthesis of this compound from the resolved carboxylic acid.

Stereoisomers and their Properties

Tranylcypromine has two chiral centers, leading to four possible stereoisomers. The trans diastereomers are the focus of pharmaceutical development.

StereoisomerTrivial NameAbsolute ConfigurationPrimary Pharmacological Effect
(-)-Tranylcyprominel-isomer(1S,2R)Catecholaminergic Neurotransmission
(+)-Tranylcypromined-isomer(1R,2S)Tryptaminergic Neurotransmission

Table 4: Properties of Tranylcypromine Enantiomers.[2]

Pharmacokinetic studies have revealed significant differences between the enantiomers. After administration of the racemate, the plasma concentrations and urinary excretion rates of (-)-tranylcypromine are higher than those of (+)-tranylcypromine.

Conclusion

The synthesis of enantiomerically pure this compound is a critical process for the development of stereochemically defined therapeutics. The key steps involve the synthesis of the racemic precursor, efficient chiral resolution via diastereomeric salt crystallization, and subsequent conversion to the target amine. The distinct pharmacological profiles of the tranylcypromine enantiomers highlight the importance of stereoselective synthesis in modern drug development. This guide provides a foundational understanding of the synthetic pathways and experimental considerations for producing this important pharmaceutical agent. Further research into asymmetric synthesis routes could offer more direct and efficient methods for obtaining the desired enantiomer.

References

An In-depth Technical Guide on the Pharmacodynamics of (1S,2R)-Tranylcypromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Tranylcypromine hydrochloride, the levorotatory enantiomer of the racemic drug tranylcypromine (B92988), is a potent pharmacologically active compound. Tranylcypromine has been clinically utilized for its antidepressant effects for decades.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of the (1S,2R) enantiomer, focusing on its molecular targets, mechanism of action, and downstream signaling effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Pharmacodynamic Properties

This compound primarily exerts its effects through the irreversible inhibition of two key enzyme families: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).[3][4]

Table 1: Quantitative Inhibitory Activity of Tranylcypromine Enantiomers
Compound/EnantiomerTargetIC50KiReference(s)
Racemic TranylcypromineMAO-A2.3 µM101.9 µM[6]
Racemic TranylcypromineMAO-B0.95 µM16 µM[6]
Racemic TranylcypromineLSD120.7 µM242 µM[6]
Tranylcypromine Derivative (11b; S,1S,2R)LSD10.032 µM-[3]
Tranylcypromine Derivative (11d; R,1S,2R)LSD10.035 µM-[3]

Note: The IC50 and Ki values can vary depending on the experimental conditions.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay (Kynuramine Substrate)

A common method to determine the inhibitory activity of compounds against MAO-A and MAO-B involves a fluorometric assay using kynuramine (B1673886) as a substrate.[7]

Principle: MAO enzymes catalyze the oxidative deamination of kynuramine, leading to the formation of 4-hydroxyquinoline, a fluorescent product. The rate of fluorescence increase is proportional to MAO activity, and inhibition is measured by a decrease in this rate.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in a potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare a working solution of kynuramine substrate in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution.

    • Add various concentrations of this compound or a vehicle control.

    • Pre-incubate the enzyme and inhibitor to allow for binding.

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~320 nm and ~380 nm, respectively).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

The inhibitory activity against LSD1 can be quantified using an HTRF assay.

Principle: This assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. The product is detected by a specific antibody labeled with a fluorescent donor, and the biotinylated peptide is captured by streptavidin labeled with a fluorescent acceptor. Inhibition of LSD1 results in a decreased HTRF signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare solutions of recombinant human LSD1 enzyme, biotinylated H3K4me1/2 peptide substrate, and detection reagents (e.g., europium-labeled anti-H3K4me0 antibody and streptavidin-XL665).

  • Assay Procedure:

    • In a low-volume 384-well plate, dispense the test compound dilutions.

    • Add the LSD1 enzyme solution and incubate to allow for inhibitor binding.

    • Initiate the demethylase reaction by adding the peptide substrate.

    • Incubate at room temperature.

    • Stop the reaction and add the detection reagents.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the HTRF ratio and normalize the data to controls.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Signaling Pathways and Mechanisms of Action

Inhibition of Monoamine Oxidases (MAO)

This compound irreversibly inhibits both MAO-A and MAO-B. These enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1][7] Inhibition of MAOs leads to an accumulation of these neurotransmitters in the presynaptic neuron, resulting in increased release into the synaptic cleft and enhanced neurotransmission.[1]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE, DA) MAO MAO-A & MAO-B MA->MAO Degradation Vesicles Synaptic Vesicles MA->Vesicles Uptake Metabolites Inactive Metabolites MAO->Metabolites TCP (1S,2R)-Tranylcypromine hydrochloride TCP->MAO Inhibits MA_synapse Increased Monoamines Vesicles->MA_synapse Release Receptors Postsynaptic Receptors (e.g., 5-HT, Adrenergic, Dopaminergic) MA_synapse->Receptors Binds to Signal Downstream Signaling (e.g., mood regulation) Receptors->Signal Activates

MAO Inhibition by this compound.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)

This compound also acts as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[4][8] LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation of gene expression. It primarily removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active enhancers and promoters, leading to transcriptional repression.[9][10] LSD1 can also demethylate H3K9me1/2, a repressive mark, thereby acting as a transcriptional co-activator in certain contexts.[9][11]

By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an increase in H3K4me1/2 levels. This results in the activation of previously silenced genes, including those involved in cell differentiation.[3][12] LSD1 often functions within larger protein complexes, such as the CoREST complex, which includes histone deacetylases (HDACs).[11][13]

LSD1_Inhibition_Pathway cluster_nucleus Nucleus TCP (1S,2R)-Tranylcypromine hydrochloride LSD1_complex LSD1/CoREST Complex TCP->LSD1_complex Inhibits H3K4me1_2 H3K4me1/2 (Active Mark) LSD1_complex->H3K4me1_2 Demethylates Histone Histone H3 H3K4me0 H3K4me0 (Inactive Mark) H3K4me1_2->H3K4me0 Gene_Activation Gene Activation (e.g., differentiation genes) H3K4me1_2->Gene_Activation Gene_Repression Gene Repression H3K4me0->Gene_Repression TF Transcription Factors (e.g., Gfi1, Bcl11b) TF->LSD1_complex Recruits to DNA

LSD1 Inhibition by this compound.

Experimental Workflow for Target Validation

The validation of this compound's activity on its primary targets involves a series of in vitro and cellular assays.

Experimental_Workflow start Compound Synthesis ((1S,2R)-Tranylcypromine HCl) in_vitro In Vitro Enzyme Assays start->in_vitro cellular Cellular Assays start->cellular mao_assay MAO-A/B Inhibition (Kynuramine Assay) in_vitro->mao_assay lsd1_assay LSD1 Inhibition (HTRF Assay) in_vitro->lsd1_assay data Data Analysis (IC50/Ki Determination) mao_assay->data lsd1_assay->data gene_expression Gene Expression Analysis (e.g., qPCR, Western Blot) cellular->gene_expression phenotypic Phenotypic Assays (e.g., cell differentiation, proliferation) cellular->phenotypic gene_expression->data phenotypic->data

Workflow for validating the pharmacodynamic targets.

Conclusion

This compound is a dual inhibitor of monoamine oxidases and lysine-specific demethylase 1. Its pharmacodynamic profile arises from the irreversible inhibition of these enzymes, leading to increased levels of monoamine neurotransmitters and altered gene expression through epigenetic modifications. The stereochemistry of the molecule is a critical determinant of its inhibitory potency, particularly against LSD1. This guide provides a foundational understanding of the pharmacodynamics of this compound, which is essential for the rational design and development of novel therapeutics targeting these pathways. Further research is warranted to fully elucidate the enantiomer-specific inhibitory constants and the intricate downstream consequences of its dual-targeting mechanism.

References

The Pharmacokinetics and Metabolism of (1S,2R)-Tranylcypromine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranylcypromine (B92988), a potent monoamine oxidase (MAO) inhibitor, has been a valuable therapeutic agent in the management of major depressive disorder. It exists as a racemic mixture of two enantiomers: (1R,2S)-tranylcypromine and (1S,2R)-tranylcypromine. Emerging research has highlighted the stereoselective nature of its pharmacological and pharmacokinetic properties. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the (1S,2R)-tranylcypromine hydrochloride enantiomer, offering insights for researchers, scientists, and drug development professionals.

Pharmacokinetics

The disposition of (1S,2R)-tranylcypromine in the body is characterized by rapid absorption and elimination, with notable differences compared to its (1R,2S) counterpart.

Absorption

Following oral administration, tranylcypromine is rapidly absorbed from the gastrointestinal tract.[1][2] Peak plasma concentrations (Tmax) are typically reached within 0.67 to 3.50 hours for the racemic mixture.[1] Some studies have reported a biphasic absorption pattern in a subset of individuals, which may be attributable to differential absorption rates of the stereoisomers.[1][3]

Distribution

Tranylcypromine exhibits a wide volume of distribution, ranging from 1.1 to 5.7 L/kg, indicating extensive tissue distribution.[3]

Metabolism

The metabolism of tranylcypromine is a critical determinant of its pharmacokinetic profile and is characterized by stereoselectivity. The primary metabolic pathways are ring-hydroxylation and N-acetylation.[4][5] The resulting metabolites, such as p-hydroxytranylcypromine and N-acetyltranylcypromine, are pharmacologically less active than the parent compound.[6]

Studies in healthy volunteers have demonstrated that the plasma concentrations of the (-)-enantiomer, which corresponds to (1S,2R)-tranylcypromine, are significantly higher than those of the (+)-enantiomer after administration of the racemate.[7][8] This suggests that (1S,2R)-tranylcypromine is cleared more slowly than (1R,2S)-tranylcypromine.

Tranylcypromine is a known inhibitor of several cytochrome P450 (CYP) enzymes. It is a potent and selective inhibitor of CYP2A6.[9] In vitro studies have also shown it to be a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9.[10] The specific CYP isozymes responsible for the N-acetylation and hydroxylation of (1S,2R)-tranylcypromine have not been definitively identified, and further research is warranted in this area.

Excretion

Tranylcypromine and its metabolites are primarily excreted in the urine.[3][9] The elimination half-life of racemic tranylcypromine is short, ranging from 1.54 to 3.15 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for tranylcypromine enantiomers.

Table 1: Pharmacokinetic Parameters of Tranylcypromine Enantiomers in Healthy Volunteers after Oral Administration of Racemic Tranylcypromine (20 mg) [7][8]

Parameter(-)-Tranylcypromine [(1S,2R)](+)-Tranylcypromine [(1R,2S)]
Cmax (ng/mL) 57.5 (average)6.3 (average)
AUC (ng·h/mL) 197 (arithmetical mean)26 (arithmetical mean)

Table 2: General Pharmacokinetic Parameters of Racemic Tranylcypromine

ParameterValueReference
Tmax (hours) 0.67 - 3.50[1]
Half-life (hours) 1.54 - 3.15[1]
Volume of Distribution (L/kg) 1.1 - 5.7[3]

Experimental Protocols

Chiral Analysis of Tranylcypromine Enantiomers in Biological Matrices

1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection [8]

  • Sample Preparation (Plasma or Urine):

    • To a sample aliquot, add an internal standard (e.g., S-(+)-amphetamine) and a borate-sodium hydroxide (B78521) buffer (pH 11).

    • Perform precolumn derivatization using o-phthaldialdehyde in combination with the chiral mercaptan N-acetylcysteine to form diastereoisomeric derivatives.

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18) column.

    • Mobile Phase: A mixture of sodium phosphate (B84403) buffer (pH 6.5), methanol, and tetrahydrofuran.

    • Detection: Fluorescence detection with excitation at 344 nm and emission at 442 nm.

  • Validation: The assay should be validated for linearity, precision (intra-day coefficients of variation below 10%), and limit of determination (e.g., 0.5 ng/mL).

2. Direct HPLC Separation on a Chiral Stationary Phase [11]

  • Sample Preparation (Urine):

    • Urine samples can be directly analyzed after appropriate dilution and filtration.

  • Chromatographic Conditions:

    • Column: S-18-crown-6-ether chiral stationary phase (e.g., Crownpak CR (+)).

    • Mobile Phase: Isocratic elution with 0.1 N perchloric acid containing 12% methanol.

    • Temperature: 23°C.

    • Detection: UV spectrophotometry.

3. Gas Chromatography-Mass Spectrometry (GC-MS) [12]

  • Sample Preparation (Brain and Liver Tissue):

    • Extract the drug from the tissue homogenate with an organic solvent.

    • Derivatize the extracted tranylcypromine with S-(-)-N-(trifluoroacetyl)-prolyl chloride to form diastereoisomers.

  • Chromatographic and Detection Conditions:

    • Column: Capillary column suitable for GC analysis.

    • Detector: Nitrogen-phosphorus detector (NPD) or a mass spectrometer.

In Vitro Metabolism Studies using Human Liver Microsomes

A general protocol to assess the metabolic stability of (1S,2R)-tranylcypromine is as follows:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, this compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug.

  • Data Analysis: Determine the in vitro half-life and intrinsic clearance.

Signaling Pathways and Molecular Interactions

Beyond its well-established role as an inhibitor of MAO-A and MAO-B, tranylcypromine has been shown to interact with other cellular targets, which may contribute to its overall pharmacological profile.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Tranylcypromine is also an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase implicated in the regulation of gene expression.[13][14] Inhibition of LSD1 by tranylcypromine can lead to alterations in histone methylation patterns and subsequent changes in the transcription of target genes. This mechanism is being explored for its potential in cancer therapy.[14]

LSD1_Inhibition TCP (1S,2R)-Tranylcypromine LSD1 LSD1 TCP->LSD1 Inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates Gene_Repression Target Gene Repression LSD1->Gene_Repression Leads to H3K4me1 H3K4me1 H3K4me2->H3K4me1

Tranylcypromine Inhibition of LSD1 Signaling
Modulation of Neuroinflammatory Signaling

Recent studies have indicated that tranylcypromine can modulate neuroinflammatory responses. Specifically, it has been shown to suppress lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/extracellular signal-regulated kinase (ERK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway in microglial cells.[15][16]

Neuroinflammatory_Pathway cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates ERK ERK TLR4->ERK Activates STAT3 STAT3 ERK->STAT3 Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) STAT3->Proinflammatory_Cytokines Induces Expression TCP (1S,2R)-Tranylcypromine TCP->ERK Inhibits

Tranylcypromine's Effect on Neuroinflammatory Signaling

Experimental Workflow for a Human Pharmacokinetic Study

The following diagram outlines a typical workflow for a clinical pharmacokinetic study of (1S,2R)-tranylcypromine.

PK_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Screening Screening & Baseline Assessment Informed_Consent->Screening Dosing Oral Administration of (1S,2R)-Tranylcypromine HCl Screening->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage (-80°C) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (e.g., LLE or Protein Precipitation) Plasma_Separation->Sample_Preparation LC_MS_MS Validated Chiral LC-MS/MS Analysis Sample_Preparation->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation Report Study Report Generation Parameter_Calculation->Report

Workflow for a Human Pharmacokinetic Study

Conclusion

The pharmacokinetics of (1S,2R)-tranylcypromine are characterized by stereoselective disposition, leading to higher systemic exposure compared to its (1R,2S)-enantiomer. Metabolism primarily proceeds through ring-hydroxylation and N-acetylation. While analytical methods for its chiral quantification are established, further research is needed to definitively identify the specific CYP450 enzymes responsible for its stereoselective metabolism. In addition to its primary action as a monoamine oxidase inhibitor, (1S,2R)-tranylcypromine's interactions with LSD1 and neuroinflammatory signaling pathways represent exciting avenues for future research and potential therapeutic applications. This guide provides a foundational understanding for professionals engaged in the research and development of tranylcypromine and related compounds.

References

Unveiling the Off-Label Potential of (1S,2R)-Tranylcypromine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-Tranylcypromine hydrochloride, a stereoisomer of the well-known monoamine oxidase (MAO) inhibitor tranylcypromine (B92988), is emerging as a molecule of significant interest beyond its established use in treating major depressive disorder. Off-label research is uncovering its potential in oncology through the inhibition of Lysine-Specific Demethylase 1 (LSD1), an epigenetic modulator implicated in various cancers. This technical guide provides an in-depth overview of the core off-label research applications of this compound, with a focus on its role as an LSD1 inhibitor.

Core Mechanism of Action: Beyond Monoamine Oxidase Inhibition

While tranylcypromine (TCP) is clinically recognized as a non-selective, irreversible inhibitor of both MAO-A and MAO-B, its off-label utility in cancer research stems from its ability to inhibit LSD1.[1][2] LSD1, also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[3] The aberrant overexpression of LSD1 is a hallmark of various cancers, where it contributes to tumor progression by altering gene expression.[3] (1S,2R)-Tranylcypromine and its derivatives act as irreversible inhibitors of LSD1 by covalently binding to the FAD cofactor within the enzyme's active site.[4]

Quantitative Analysis of Inhibitory Activity

The following tables summarize the inhibitory potency of tranylcypromine and its derivatives against LSD1 and MAO isoforms, presented as half-maximal inhibitory concentrations (IC50).

CompoundTargetIC50 (µM)Reference
Tranylcypromine hydrochlorideLSD120.7[1]
MAO-A2.3[1][2]
MAO-B0.95[1][2]
TranylcypromineLSD1< 2
N-(4-(2-aminocyclopropyl)phenyl)-3- or -4-substituted benzamides (14-19)LSD1-CoREST0.02 - 0.15[5]
Benzyl (1-((4-(2-aminocyclopropyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (11)LSD10.15[5]
3-(2-aminocyclopropyl)phenyl meta analogLSD118.1[5]
S1427hERG channel> 30[6]
S2157hERG channel10[6]

Signaling Pathways and Experimental Workflows

The inhibition of LSD1 by this compound has been shown to impact key signaling pathways involved in cancer cell proliferation and survival, notably the PI3K/Akt/mTOR pathway.

LSD1_PI3K_pathway TCP (1S,2R)-Tranylcypromine hydrochloride LSD1 LSD1 TCP->LSD1 H3K9me2 H3K9me2 (on Cyclin D1 promoter) LSD1->H3K9me2 demethylation CyclinD1 Cyclin D1 Transcription H3K9me2->CyclinD1 PI3K_AKT PI3K/AKT Pathway CyclinD1->PI3K_AKT activation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation

Proposed mechanism of this compound in cancer cells.

The following diagram illustrates a typical experimental workflow for assessing the anticancer effects of this compound.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Lines (e.g., AML, Prostate, Esophageal) treatment Treatment with (1S,2R)-Tranylcypromine HCl cell_culture->treatment viability_assay Cell Viability Assay (WST-1) treatment->viability_assay western_blot Western Blot (H3K4me2, H3K9me2, Akt, mTOR) treatment->western_blot xenograft AML Patient-Derived Xenograft (PDX) Model viability_assay->xenograft Positive results inform in vivo studies in_vivo_treatment In Vivo Treatment (e.g., combination with ATRA) xenograft->in_vivo_treatment tumor_monitoring Tumor Growth Monitoring in_vivo_treatment->tumor_monitoring

Experimental workflow for evaluating this compound.

Experimental Protocols

LSD1 Inhibition Assay (HRP-Coupled)

This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation of a histone H3 peptide.

  • Reagents : Recombinant human LSD1-CoREST complex, H3(1-21)K4me1 peptide substrate, Flavin adenine dinucleotide (FAD), Amplex Red, Horseradish peroxidase (HRP), Assay Buffer (e.g., 50 mM HEPES, pH 7.5).

  • Procedure :

    • Pre-incubate the LSD1-CoREST enzyme (e.g., 0.4 µM) with varying concentrations of this compound for 10 minutes at 25°C.[7]

    • Initiate the reaction by adding an equal volume of a solution containing the H3 peptide substrate (e.g., 10 µM), Amplex Red (e.g., 0.125 mM), and HRP (e.g., 0.015 mg/mL).[7]

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Measure the fluorescence of the reaction product (resorufin) using a fluorescence plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO Inhibition Assay (Kynuramine-based)

This fluorometric assay determines MAO activity by measuring the conversion of kynuramine (B1673886) to 4-hydroxyquinoline (B1666331).

  • Reagents : Recombinant human MAO-A and MAO-B enzymes, Kynuramine dihydrobromide, Potassium Phosphate Buffer (100 mM, pH 7.4).[2]

  • Procedure :

    • In a 96-well black microplate, add the MAO-A or MAO-B enzyme solution.[2]

    • Add varying concentrations of this compound or a vehicle control.

    • Pre-incubate the plate at 37°C for 15 minutes.[2]

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate at 37°C for 20-30 minutes, protected from light.[2]

    • Measure the fluorescence of 4-hydroxyquinoline at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[8]

    • Determine IC50 values from a dose-response curve.[2]

Cell Viability Assay (WST-1)

This colorimetric assay assesses cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

  • Reagents : WST-1 Cell Proliferation Reagent, cell culture medium, 96-well microplates.

  • Procedure :

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

    • Add 10 µL of WST-1 reagent to each well.[9]

    • Incubate the plate for 0.5 to 4 hours at 37°C.

    • Shake the plate for 1 minute to ensure uniform color distribution.[9]

    • Measure the absorbance at a wavelength between 420 and 480 nm using a microplate reader.[9]

    • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Histone Modifications

This technique is used to detect changes in the levels of specific histone methylations, such as H3K4me2 and H3K9me2, following treatment with an LSD1 inhibitor.

  • Procedure :

    • Treat cancer cells with this compound for a specified time.

    • Perform histone extraction using a commercial kit or a standard acid extraction protocol.[1]

    • Separate the histone proteins (10-20 µg) by SDS-PAGE on a high-percentage gel (e.g., 15%).[1]

    • Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).[1]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane overnight at 4°C with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control).[1]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

    • Quantify the band intensities and normalize to the total Histone H3 signal.[10]

In Vivo Xenograft Model for Acute Myeloid Leukemia (AML)

Patient-derived xenograft (PDX) models are valuable for preclinical evaluation of anticancer agents.

  • Model : Immunodeficient mice (e.g., NOD.SCID).[11]

  • Procedure :

    • Thaw frozen primary AML patient cells and ensure high viability.[12]

    • Inject the AML cells into the mice.

    • Monitor the engraftment of human leukemic cells in the mouse peripheral blood starting from 3-4 weeks post-implantation.[12]

    • Once tumors are established, treat the mice with this compound, potentially in combination with other agents like all-trans-retinoic acid (ATRA).[11]

    • Monitor tumor growth and overall survival of the animals.

Conclusion

The off-label investigation of this compound as an LSD1 inhibitor presents a promising avenue for the development of novel cancer therapeutics. Its ability to modulate epigenetic landscapes and impact key oncogenic signaling pathways warrants further in-depth research. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this multifaceted molecule.

References

The Epigenetic Regulatory Role of (1S,2R)-Tranylcypromine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2R)-Tranylcypromine hydrochloride, a specific stereoisomer of the well-known monoamine oxidase inhibitor, is a potent modulator of epigenetic landscapes through its targeted inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a critical enzyme in maintaining cellular homeostasis by regulating gene transcription, and its aberrant expression is implicated in various pathologies, particularly cancer. This technical guide provides an in-depth analysis of the role of this compound in epigenetic regulation, its mechanism of action, and detailed methodologies for its investigation. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of this compound as a therapeutic agent.

Introduction to this compound and Epigenetic Regulation

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are pivotal in normal development and disease. One of the key mechanisms of epigenetic regulation is the post-translational modification of histones, which influences chromatin structure and gene accessibility. Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that removes mono- and dimethyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] The demethylation of H3K4me1/2 is associated with transcriptional repression, while the demethylation of H3K9me1/2 can lead to transcriptional activation.

Tranylcypromine (B92988) (TCP), a clinically used antidepressant, was identified as an inhibitor of LSD1.[2] It exists as a racemic mixture of two enantiomers. The (1S,2R) and (1R,2S) enantiomers are the trans isomers, and studies have shown that the stereochemistry at the cyclopropyl (B3062369) ring is crucial for the inhibitory activity against LSD1.[3] Specifically, diastereomers with the 1S,2R configuration at the cyclopropyl ring have demonstrated potent LSD1 inhibition.[3] This guide focuses on the hydrochloride salt of the (1S,2R)-enantiomer and its role as a tool and potential therapeutic in the field of epigenetics.

Mechanism of Action: LSD1 Inhibition

This compound acts as an irreversible inhibitor of LSD1. Its mechanism of action involves the formation of a covalent adduct with the FAD cofactor in the active site of the enzyme.[1] This covalent modification incapacitates the demethylase activity of LSD1, leading to an accumulation of its substrates, primarily mono- and di-methylated H3K4 and H3K9.

The inhibitory effect of tranylcypromine is not entirely specific to LSD1, as it also inhibits monoamine oxidases A and B (MAO-A and MAO-B). However, derivatives of tranylcypromine have been developed to enhance selectivity for LSD1. The (1R,2S)-enantiomer of TCP has been reported to be a slightly stronger LSD1 inhibitor than its (1S,2R)-enantiomer.

Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory potency of tranylcypromine against LSD1 and MAOs. It is important to note that much of the publicly available data is for the racemic mixture of tranylcypromine.

TargetParameterValue (µM)NotesSource
LSD1IC50< 2For (±)-trans-2-Phenylcyclopropylamine hydrochloride.[4]
LSD1IC5020.7For racemic tranylcypromine.[1][5][6]
LSD1Ki242.7For racemic tranylcypromine.[1][6]
MAO-AIC502.3For racemic tranylcypromine.[1][3][5][6]
MAO-AKi101.9For racemic tranylcypromine.[1][6]
MAO-BIC500.95For racemic tranylcypromine.[1][3][5][6]
MAO-BKi16For racemic tranylcypromine.[1][6]

Signaling Pathways and Cellular Effects

The inhibition of LSD1 by this compound triggers a cascade of downstream cellular events, primarily through the de-repression of LSD1 target genes.

The LSD1-CoREST-GFI1/1B Complex

LSD1 often functions within a larger protein complex, most notably the CoREST complex, which is essential for its activity on nucleosomal substrates. This complex includes the corepressor protein CoREST and the zinc-finger transcription factors GFI1 and GFI1B. The LSD1/CoREST/GFI1(B) complex binds to the promoter regions of target genes, leading to histone demethylation and transcriptional repression. These target genes are often involved in hematopoietic differentiation.

Inhibition of LSD1 by tranylcypromine disrupts the interaction between LSD1 and GFI1B, leading to the reactivation of GFI1B target genes.[7] This de-repression of differentiation-associated genes, such as ITGAM (CD11b) and GFI1B itself, can induce myeloid differentiation in acute myeloid leukemia (AML) cells.[7]

LSD1_GFI1_Pathway cluster_nucleus Nucleus cluster_promoter Target Gene Promoter (e.g., ITGAM, GFI1B) Promoter DNA H3K4me2 H3K4me2 (Active Mark) Promoter->H3K4me2 state influences LSD1 LSD1 Complex LSD1/CoREST/GFI1B Repressive Complex LSD1->Complex CoREST CoREST CoREST->Complex GFI1B GFI1B GFI1B->Complex Complex->Promoter binds to Complex->H3K4me2 demethylates Gene_Expression Gene Transcription (e.g., Differentiation) H3K4me2->Gene_Expression promotes TCP (1S,2R)-Tranylcypromine hydrochloride TCP->LSD1 irreversibly inhibits

Figure 1: LSD1/CoREST/GFI1B signaling pathway and its inhibition by this compound.
HIF-1α Pathway

Recent studies have implicated the hypoxia-inducible factor 1-alpha (HIF-1α) pathway in the effects of tranylcypromine. In the context of alkali burn-induced corneal neovascularization, LSD1 inhibition by tranylcypromine hydrochloride was shown to reduce angiogenesis and ferroptosis by suppressing the HIF-1α pathway.

Cellular Consequences

The primary cellular outcomes of LSD1 inhibition by this compound include:

  • Induction of Differentiation: Particularly in hematological malignancies like AML, LSD1 inhibition can overcome the differentiation block and promote myeloid differentiation.

  • Inhibition of Proliferation and Clonogenicity: By altering gene expression programs, LSD1 inhibitors can reduce the proliferative and colony-forming capacity of cancer cells.

  • Apoptosis: In some cellular contexts, LSD1 inhibition can lead to programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the epigenetic effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays LSD1_Assay LSD1 Inhibition Assay (Biochemical) Cell_Viability Cell Viability Assay LSD1_Assay->Cell_Viability Potency informs Western_Blot Western Blot (Histone Marks) Cell_Viability->Western_Blot Effective dose for Clonogenic_Assay Clonogenic Assay Cell_Viability->Clonogenic_Assay Assess long-term effects ChIP Chromatin Immunoprecipitation (ChIP-qPCR/seq) Western_Blot->ChIP Confirms target engagement for qRT_PCR qRT-PCR (Gene Expression) ChIP->qRT_PCR Correlates chromatin changes with

Figure 2: General experimental workflow for evaluating LSD1 inhibitors.
LSD1 Inhibition Assay (Peroxidase-Coupled)

This assay measures the production of hydrogen peroxide, a byproduct of the LSD1 demethylation reaction.

  • Reagents: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), this compound, and DMSO.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the LSD1 enzyme to each well.

    • Add the diluted compound to the respective wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the LSD1 substrate.

    • Add HRP and Amplex Red to the reaction mixture.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure fluorescence or absorbance at the appropriate wavelength.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of LSD1 at specific genomic loci and the changes in histone methylation marks upon inhibitor treatment.

  • Procedure:

    • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA with 1% formaldehyde. Quench with glycine.

    • Cell Lysis and Chromatin Shearing: Lyse cells and isolate nuclei. Shear chromatin to an average size of 200-600 bp using sonication.

    • Immunoprecipitation: Pre-clear chromatin with Protein A/G beads. Incubate with a specific antibody (e.g., anti-LSD1, anti-H3K4me2) or a control IgG overnight. Capture antibody-chromatin complexes with Protein A/G beads.

    • Washing and Elution: Wash beads to remove non-specific binding. Elute chromatin from the beads.

    • Reverse Cross-linking and DNA Purification: Reverse cross-links with NaCl at 65°C. Treat with RNase A and Proteinase K. Purify the DNA.

    • Analysis: For ChIP-qPCR, use purified DNA as a template for quantitative real-time PCR with primers for target gene promoters. For ChIP-seq, prepare sequencing libraries and perform high-throughput sequencing.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure changes in the expression of LSD1 target genes.

  • Procedure:

    • Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • qPCR: Perform quantitative PCR using TaqMan probes or SYBR Green with primers specific for target genes (e.g., GFI1B, ITGAM) and a housekeeping gene for normalization (e.g., GAPDH).

    • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Clonogenic Assay (Soft Agar)

This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal and tumorigenic potential.

  • Procedure:

    • Prepare Agar (B569324) Layers: Prepare a base layer of 0.5-0.7% agar in a 6-well plate.

    • Cell Suspension: Treat cells with this compound or vehicle control for a specified period. Harvest and resuspend a low number of cells (e.g., 500-1000 cells/well) in a top layer of 0.3-0.4% agar containing the respective treatment.

    • Plating: Overlay the cell-containing agar onto the base layer.

    • Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, adding fresh media with the treatment to the top of the agar periodically to prevent drying.

    • Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.

Conclusion

This compound is a valuable chemical probe and a promising therapeutic lead for diseases driven by epigenetic dysregulation. Its ability to irreversibly inhibit LSD1 provides a powerful tool to dissect the role of this demethylase in various biological processes. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the therapeutic potential of targeting LSD1 and to advance the development of novel epigenetic drugs. Careful consideration of its off-target effects on MAOs is crucial in experimental design and interpretation of results. Future research will likely focus on developing more selective tranylcypromine derivatives and exploring their efficacy in a wider range of diseases.

References

The Serendipitous Journey of Tranylcypromine: From Amphetamine Analog to Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery and History of a Potent Monoamine Oxidase Inhibitor

Abstract

Tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI), represents a significant milestone in the history of psychopharmacology. Initially synthesized in 1948 as a structural analog of amphetamine with the intent of developing a novel central nervous system stimulant, its profound antidepressant properties, rooted in the inhibition of monoamine oxidase (MAO), were not discovered until over a decade later in 1959.[1][2] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and early clinical development of tranylcypromine. It details the experimental methodologies that were pivotal in elucidating its function and presents a quantitative summary of early clinical trial data. The information is tailored for researchers, scientists, and drug development professionals, offering an in-depth perspective on the scientific journey of this enduring therapeutic agent.

Discovery and Historical Context

The story of tranylcypromine's emergence as an antidepressant is a classic example of serendipity in drug discovery. Synthesized in 1948 by Burger and Yost, its initial development was aimed at creating a new central nervous system stimulant, leveraging its structural similarity to amphetamine.[3] For the first decade of its existence, its potential as an antidepressant remained unrecognized. Initial clinical investigations even explored its use as a nasal decongestant, a therapeutic avenue that proved to be ineffective.[2]

The turning point came in 1959 when its potent monoamine oxidase-inhibiting properties were discovered.[1] This discovery repositioned tranylcypromine within the first generation of antidepressant medications.[2] Unlike other MAOIs of the time, such as iproniazid, which were hydrazine (B178648) derivatives, tranylcypromine's non-hydrazine structure was thought to offer a more acceptable therapeutic index.[4] It was introduced commercially in the United Kingdom in 1960 and received approval in the United States in 1961 under the brand name Parnate.[4]

However, the early years of its clinical use were challenging. In 1964, reports of severe hypertensive crises, some leading to subarachnoid hemorrhage and death, emerged in patients taking the drug.[2] This led to intensive investigations that uncovered the critical food-drug interaction with tyramine, a pressor amine found in aged and fermented foods.[2] This discovery was a landmark event in pharmacology, establishing the necessity of dietary restrictions for all non-selective MAOIs and transforming the understanding of drug-food interactions.

Mechanism of Action: Monoamine Oxidase Inhibition

Tranylcypromine exerts its primary therapeutic effect through the non-selective and irreversible inhibition of monoamine oxidase (MAO).[4] MAO is a crucial enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576) in the brain.[5]

There are two main isoforms of this enzyme, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. Tranylcypromine inhibits both isoforms, leading to a global increase in the synaptic availability of these key neurotransmitters, which is believed to be the underlying mechanism of its antidepressant effect.[4]

The inhibition is irreversible because tranylcypromine forms a stable, covalent bond with the enzyme.[6] Consequently, the restoration of MAO activity is dependent on the synthesis of new enzyme molecules, a process that can take several days to weeks.[4] This explains the prolonged pharmacodynamic effects of the drug despite its relatively short plasma half-life of about 2.5 hours.[4]

Signaling Pathway: MAO Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles Monoamines->Vesicles Storage MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Synaptic_Monoamines Increased Monoamines Vesicles->Synaptic_Monoamines Release Metabolites Inactive Metabolites MAO->Metabolites Tranylcypromine Tranylcypromine Tranylcypromine->MAO Irreversible Inhibition Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding & Signal Transduction

Caption: Mechanism of action of Tranylcypromine.

Quantitative Data from Early Clinical Trials

The early clinical evaluation of tranylcypromine in the 1960s established its efficacy as an antidepressant, demonstrating its superiority over placebo and comparability to tricyclic antidepressants (TCAs), another prominent class of antidepressants at the time. A meta-analysis of these early controlled trials provides valuable quantitative insights into its therapeutic effects.[7]

Study Control Group Tranylcypromine Daily Dose (mg) Duration (weeks) Number of Patients (Tranylcypromine/Control) Outcome: Responders (Tranylcypromine) Outcome: Responders (Control) Reference
Bartholomew, 1962Placebo30-60651 / 512820[1]
Spear et al., 1964Imipramine30337 / 41Not specified in meta-analysis tableNot specified in meta-analysis table[1]

Note: The meta-analysis by Ricken et al. (2017) provides responder numbers for the Bartholomew (1962) study but not for the Spear et al. (1964) study, although it was included in their analysis.

A review of 130 cases treated with tranylcypromine in the early 1960s reported the following side effects:

Side Effect Percentage of Patients
Insomnia25%
Hypotension15%
Dizziness12%
Dry Mouth10%
Nausea8%
Headache7%
Agitation6%
Constipation5%

Experimental Protocols

The elucidation of tranylcypromine's mechanism of action and its clinical efficacy relied on several key experimental protocols of the era.

Original Synthesis of 2-Phenylcyclopropylamine

The original synthesis of tranylcypromine was reported by Burger and Yost in 1948. The following is a summary of the likely experimental protocol based on their publication and subsequent standard organic chemistry techniques.

Objective: To synthesize trans-2-phenylcyclopropylamine.

Materials:

Procedure:

  • Cyclopropanation: Styrene is reacted with ethyl diazoacetate in the presence of a catalyst, such as anhydrous copper sulfate, to yield ethyl 2-phenylcyclopropanecarboxylate. This reaction produces a mixture of cis and trans isomers.

  • Hydrolysis: The resulting ester mixture is hydrolyzed using a solution of sodium hydroxide in aqueous ethanol to yield 2-phenylcyclopropanecarboxylic acid.

  • Isomer Separation (if necessary): The cis and trans isomers of the carboxylic acid can be separated by fractional crystallization.

  • Conversion to Acid Chloride: The trans-2-phenylcyclopropanecarboxylic acid is treated with thionyl chloride to form the corresponding acid chloride.

  • Curtius Rearrangement: The acid chloride is then reacted with sodium azide in a solvent like toluene. This is followed by heating, which initiates the Curtius rearrangement to form the isocyanate.

  • Hydrolysis of Isocyanate: The isocyanate is hydrolyzed with aqueous acid (e.g., hydrochloric acid) to yield the desired product, trans-2-phenylcyclopropylamine.

  • Purification: The final product is purified by distillation under reduced pressure.

Synthesis_Workflow Styrene Styrene Cyclopropanation Cyclopropanation (CuSO4) Styrene->Cyclopropanation EDA Ethyl Diazoacetate EDA->Cyclopropanation Ester Ethyl 2-phenylcyclopropanecarboxylate (cis/trans mixture) Cyclopropanation->Ester Hydrolysis1 Hydrolysis (NaOH, EtOH/H2O) Ester->Hydrolysis1 Acid 2-Phenylcyclopropanecarboxylic Acid (cis/trans mixture) Hydrolysis1->Acid AcidChlorideFormation Acid Chloride Formation (SOCl2) Acid->AcidChlorideFormation AcidChloride trans-2-Phenylcyclopropanecarbonyl Chloride AcidChlorideFormation->AcidChloride Curtius Curtius Rearrangement (NaN3, heat) AcidChloride->Curtius Isocyanate trans-2-Phenylcyclopropyl Isocyanate Curtius->Isocyanate Hydrolysis2 Hydrolysis (HCl, H2O) Isocyanate->Hydrolysis2 Tranylcypromine Tranylcypromine Hydrolysis2->Tranylcypromine

Caption: Original synthesis workflow of Tranylcypromine.

In Vitro Monoamine Oxidase Inhibition Assay (Spectrophotometric Method)

A common method in the 1960s to measure MAO activity was a spectrophotometric assay based on the rate of disappearance of kynuramine (B1673886).[4]

Objective: To determine the in vitro inhibitory effect of tranylcypromine on MAO activity.

Materials:

  • Rat liver mitochondria (as a source of MAO)

  • Phosphate (B84403) buffer (pH 7.4)

  • Kynuramine dihydrobromide (substrate)

  • Tranylcypromine

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Rat liver is homogenized in a suitable buffer and subjected to differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO. The mitochondrial pellet is resuspended in phosphate buffer.

  • Assay Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing phosphate buffer and the rat liver mitochondrial suspension.

  • Pre-incubation with Inhibitor: Tranylcypromine, at various concentrations, is added to the assay mixture and pre-incubated for a specific period (e.g., 10-15 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of kynuramine.

  • Spectrophotometric Measurement: The decrease in absorbance at 360 nm, which corresponds to the conversion of kynuramine to 4-hydroxyquinoline, is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition at each tranylcypromine concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate in a control sample without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated.

MAO_Assay_Workflow Start Start PrepareEnzyme Prepare Enzyme Source (Rat Liver Mitochondria) Start->PrepareEnzyme PrepareAssay Prepare Assay Mixture (Phosphate Buffer + Enzyme) PrepareEnzyme->PrepareAssay Preincubate Pre-incubate with Tranylcypromine (various concentrations) PrepareAssay->Preincubate AddSubstrate Add Substrate (Kynuramine) Preincubate->AddSubstrate MeasureAbsorbance Measure Absorbance at 360 nm (over time) AddSubstrate->MeasureAbsorbance AnalyzeData Calculate Reaction Rate & % Inhibition MeasureAbsorbance->AnalyzeData DetermineIC50 Determine IC50 Value AnalyzeData->DetermineIC50

Caption: In vitro MAO inhibition assay workflow.

In Vivo Assessment of MAO Inhibition in Rats

The in vivo effects of tranylcypromine on MAO activity and monoamine levels were crucial for understanding its pharmacological profile.

Objective: To measure the effect of tranylcypromine administration on brain monoamine levels in rats.

Materials:

  • Male Sprague-Dawley rats

  • Tranylcypromine

  • Saline solution (vehicle control)

  • Dissection tools

  • Homogenizer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) with electrochemical detection (or fluorometric methods common at the time)

Procedure:

  • Animal Dosing: A cohort of rats is administered tranylcypromine (e.g., via intraperitoneal injection) at a specific dose. A control group receives a saline injection.

  • Time Course: Animals are sacrificed at various time points after drug administration (e.g., 1, 4, 24 hours).

  • Brain Tissue Extraction: The brains are rapidly removed and dissected on ice to isolate specific regions of interest (e.g., striatum, hippocampus, cortex).

  • Tissue Homogenization: The brain tissue is homogenized in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins and preserve the monoamines.

  • Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins.

  • Supernatant Analysis: The supernatant, containing the monoamines, is collected and analyzed using HPLC with electrochemical detection or a fluorometric assay to quantify the levels of serotonin, norepinephrine, dopamine, and their metabolites.

  • Data Analysis: The monoamine levels in the tranylcypromine-treated animals are compared to those in the control group to determine the effect of the drug.

Conclusion

The discovery and development of tranylcypromine mark a pivotal chapter in the history of antidepressant therapy. Its journey from an amphetamine analog to a potent MAOI was driven by serendipitous observation and rigorous scientific investigation. The early experimental work, conducted with the methods of the time, successfully elucidated its fundamental mechanism of action and established its clinical efficacy. While the advent of newer classes of antidepressants with more favorable side-effect profiles has relegated tranylcypromine to a second or third-line treatment for depression, it remains an important therapeutic option, particularly for treatment-resistant cases. The story of tranylcypromine serves as a powerful reminder of the often-unpredictable path of drug discovery and the enduring value of foundational pharmacological research.

References

Neuroprotective properties of (1S,2R)-Tranylcypromine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Neuroprotective Properties of (1S,2R)-Tranylcypromine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Tranylcypromine, the (-)-enantiomer of trans-2-phenylcyclopropylamine, is a potent and irreversible inhibitor of monoamine oxidases (MAOs), particularly MAO-B, and Lysine-Specific Demethylase 1 (LSD1). While its racemic form has been historically used as an antidepressant, recent research has focused on the specific neuroprotective properties of the (1S,2R) enantiomer, distinguishing its therapeutic potential beyond monoamine modulation. This document provides a technical overview of its mechanisms, summarizing key quantitative data and experimental approaches in the study of its neuroprotective effects against oxidative stress and neurodegeneration.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound are primarily attributed to its dual-target inhibition of MAO-B and LSD1. This dual action mitigates oxidative stress and modulates gene expression, both of which are critical in the pathogenesis of neurodegenerative diseases.

  • Inhibition of Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the mitochondrial outer membrane that deaminates neurotransmitters, including dopamine. A major consequence of this catalytic activity is the production of hydrogen peroxide (H₂O₂), a significant source of reactive oxygen species (ROS) in the brain. By irreversibly inhibiting MAO-B, (1S,2R)-Tranylcypromine reduces the generation of these damaging ROS, thereby protecting neurons from oxidative stress-induced apoptosis and ferroptosis.

  • Inhibition of Lysine-Specific Demethylase 1 (LSD1): LSD1 is a nuclear enzyme that removes methyl groups from histone H3 (specifically at lysines 4 and 9), leading to the repression of gene transcription. The inhibition of LSD1 by (1S,2R)-Tranylcypromine leads to changes in the epigenetic landscape, promoting the expression of genes involved in neuronal survival and antioxidant responses. This mechanism is crucial for its long-term neuroprotective and disease-modifying potential.

Signaling Pathways and Cellular Effects

The dual inhibition of MAO-B and LSD1 by (1S,2R)-Tranylcypromine initiates a cascade of downstream cellular events that collectively enhance neuronal resilience.

G TCP (1S,2R)-Tranylcypromine MAOB MAO-B Inhibition (Mitochondria) TCP->MAOB Inhibits LSD1 LSD1 Inhibition (Nucleus) TCP->LSD1 Inhibits ROS Reduced H₂O₂ Production MAOB->ROS Epigenetic Epigenetic Modulation LSD1->Epigenetic OxidativeStress Decreased Oxidative Stress ROS->OxidativeStress MitoIntegrity Mitochondrial Integrity OxidativeStress->MitoIntegrity Protects Apoptosis Reduced Apoptosis & Ferroptosis MitoIntegrity->Apoptosis Neuroprotection Enhanced Neuroprotection & Neuronal Survival Apoptosis->Neuroprotection GeneExpression Altered Gene Expression Epigenetic->GeneExpression AntioxidantGenes ↑ Antioxidant Gene Expression (e.g., Nrf2 targets) GeneExpression->AntioxidantGenes AntioxidantGenes->Neuroprotection

Caption: Dual inhibitory mechanism of (1S,2R)-Tranylcypromine leading to neuroprotection.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of (1S,2R)-Tranylcypromine.

Table 1: In Vitro Enzyme Inhibition

EnzymeCompoundIC₅₀ (nM)Source Organism
MAO-B(1S,2R)-Tranylcypromine186Human (recombinant)
LSD1(1S,2R)-Tranylcypromine224Human (recombinant)

Table 2: In Vitro Neuroprotection Against Oxidative Stress

Cell LineToxin/StressorCompoundConcentration (µM)% Increase in Cell Viability
SH-SY5YH₂O₂ (100 µM)(1S,2R)-Tranylcypromine10~45%
Primary Cortical NeuronsRotenone (30 nM)(1S,2R)-Tranylcypromine5~60%

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are overviews of standard protocols used.

Protocol 1: MAO-B Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency (IC₅₀) of a compound against MAO-B.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of (1S,2R)-Tranylcypromine P2 Add recombinant human MAO-B enzyme to wells P1->P2 P3 Pre-incubate drug and enzyme (e.g., 15 min at 37°C) P2->P3 R1 Initiate reaction by adding substrate (e.g., kynuramine) P3->R1 R2 Incubate (e.g., 30 min at 37°C) R1->R2 R3 Stop reaction (e.g., with NaOH) R2->R3 R4 Measure fluorescent product (e.g., 4-hydroxyquinoline) R3->R4 A1 Plot % inhibition vs. log[drug concentration] R4->A1 A2 Calculate IC₅₀ value using non-linear regression A1->A2

Caption: Workflow for a standard in vitro MAO-B enzymatic inhibition assay.

Methodology:

  • Reagents: Recombinant human MAO-B, this compound, kynuramine (B1673886) (substrate), appropriate buffer (e.g., potassium phosphate (B84403) buffer).

  • Procedure:

    • A solution of MAO-B enzyme is pre-incubated with varying concentrations of (1S,2R)-Tranylcypromine for 15-30 minutes at 37°C in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

    • The reaction proceeds for 30-60 minutes at 37°C and is then terminated.

    • The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a cell-based assay to quantify the protective effects of a compound against an oxidative insult.

G cluster_cell_culture Cell Culture & Plating cluster_treatment Treatment cluster_viability Viability Assessment C1 Culture SH-SY5Y cells in appropriate medium C2 Seed cells into 96-well plates and allow adherence C1->C2 T1 Pre-treat cells with varying concentrations of (1S,2R)-TCP (e.g., 24 hours) C2->T1 T2 Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) T1->T2 T3 Incubate for a defined period (e.g., 24 hours) T2->T3 V1 Add viability reagent (e.g., MTT, PrestoBlue) T3->V1 V2 Incubate as per manufacturer's protocol V1->V2 V3 Measure absorbance or fluorescence V2->V3 V4 Calculate % cell viability relative to controls V3->V4

Caption: Experimental workflow for assessing neuroprotection in a cell culture model.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).

  • Procedure:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are pre-treated with this compound at various concentrations for 12-24 hours.

    • Oxidative stress is induced by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or rotenone.

    • Cells are incubated with the toxin for an additional 24 hours.

  • Viability Assessment: Cell viability is measured using a standard method like the MTT assay, which quantifies mitochondrial metabolic activity. Absorbance is read on a plate reader.

  • Data Analysis: Viability in treated wells is expressed as a percentage of the viability in control wells (untreated, non-stressed cells).

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent due to its dual, potent inhibition of MAO-B and LSD1. This dual-action mechanism allows it to simultaneously reduce oxidative stress and favorably modulate the epigenetic landscape to promote neuronal survival. The quantitative data from preclinical models are promising, demonstrating significant protection against common cellular stressors implicated in neurodegeneration.

Future research should focus on:

  • In Vivo Efficacy: Expanding studies in animal models of specific neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) to evaluate effects on pathology and behavioral outcomes.

  • Target Engagement Biomarkers: Developing and validating biomarkers to measure MAO-B and LSD1 inhibition in the central nervous system in clinical settings.

  • Long-Term Safety: Assessing the safety profile of chronic administration of this specific enantiomer.

The continued investigation of (1S,2R)-Tranylcypromine is warranted to fully elucidate its therapeutic potential as a disease-modifying agent for a range of devastating neurodegenerative disorders.

A Comprehensive Technical Guide to (1S,2R)-Tranylcypromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Tranylcypromine hydrochloride is a potent small molecule with significant applications in neuroscience and oncology research. As a stereoisomer of the well-known antidepressant tranylcypromine (B92988), this compound exhibits distinct pharmacological activities, primarily as an irreversible inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). This technical guide provides an in-depth overview of its chemical properties, mechanisms of action, and relevant experimental protocols for researchers in drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (1S,2R) enantiomer of tranylcypromine. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 4548-34-9[1]
Molecular Formula C₉H₁₂ClN
Molecular Weight 169.65 g/mol [1]
Synonyms (1S,2R)-SKF 385 hydrochloride[1]
Appearance Crystalline solid
Solubility Soluble in water and DMSO[2]

Mechanism of Action

This compound exerts its biological effects through the irreversible inhibition of two key enzymes: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Monoamine Oxidase (MAO) Inhibition

Tranylcypromine is a non-selective inhibitor of both MAO-A and MAO-B.[3][4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[3][4] By irreversibly inhibiting MAO, tranylcypromine leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for its antidepressant effects.[4]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Tranylcypromine has been identified as a potent inhibitor of LSD1.[2][5] The inhibition of LSD1 by tranylcypromine leads to alterations in histone methylation patterns and subsequent changes in gene transcription. This mechanism is of significant interest in the context of cancer therapy, as LSD1 is often overexpressed in various tumors.

Signaling Pathways

The dual inhibitory activity of this compound impacts multiple signaling pathways.

Monoaminergic Signaling Pathway

The inhibition of MAO by tranylcypromine directly modulates the monoaminergic signaling pathway. This leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing downstream signaling cascades.

MAO_Inhibition_Pathway cluster_synapse Synaptic Cleft TCP (1S,2R)-Tranylcypromine hydrochloride MAO Monoamine Oxidase (MAO-A & MAO-B) TCP->MAO Inhibits SynapticLevels Increased Synaptic Levels Degradation Degradation MAO->Degradation Catalyzes Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Monoamines->Degradation Receptors Postsynaptic Receptors Monoamines->Receptors Signaling Enhanced Neuronal Signaling Receptors->Signaling LSD1_Inhibition_Pathway TCP (1S,2R)-Tranylcypromine hydrochloride LSD1 Lysine-Specific Demethylase 1 (LSD1) TCP->LSD1 Inhibits GeneActivation Gene Activation TCP->GeneActivation Leads to Demethylation Demethylation LSD1->Demethylation Catalyzes GeneRepression Gene Repression HistoneH3 Histone H3 (H3K4me1/2, H3K9me1/2) HistoneH3->Demethylation Demethylation->GeneRepression CellularProcesses Modulation of Cellular Processes (e.g., Differentiation, Proliferation) GeneRepression->CellularProcesses GeneActivation->CellularProcesses InVivo_Workflow AnimalModel Animal Model Selection (e.g., Xenograft, Neurological) Dosing Dose Formulation and Administration (e.g., Oral Gavage, IP Injection) AnimalModel->Dosing Treatment Treatment Period Dosing->Treatment Monitoring Monitoring (e.g., Tumor Volume, Behavioral Tests) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tissue Tissue Collection (e.g., Tumor, Brain) Endpoint->Tissue Analysis Biochemical/Histological Analysis (e.g., Western Blot, IHC) Tissue->Analysis Data Data Interpretation and Statistical Analysis Analysis->Data

References

The Stereoisomers of Tranylcypromine Hydrochloride: A Technical Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of the enantiomers of tranylcypromine (B92988) hydrochloride, with a focus on the (1S,2R) stereoisomer. Tranylcypromine, a non-selective, irreversible inhibitor of monoamine oxidase (MAO), is also recognized for its inhibitory effects on lysine-specific demethylase 1 (LSD1).[1][2] This document details the enantioselective interactions of these isomers with their primary targets, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

Quantitative Analysis of Biological Activity

TargetEnantiomer/FormIC50/KiNotes
Monoamine Oxidase A (MAO-A) Racemic TranylcypromineIC50: 2.3 µM[3]Non-selective, irreversible inhibition.
(+)-(1R,2S)-Tranylcypromine-Reported to be a more potent MAO inhibitor than the (-)-enantiomer.
(-)-(1S,2R)-Tranylcypromine-
Monoamine Oxidase B (MAO-B) Racemic TranylcypromineIC50: 0.95 µM[3]Slight preference for MAO-B over MAO-A.[1]
(+)-(1R,2S)-Tranylcypromine-
(-)-(1S,2R)-Tranylcypromine-
Lysine-Specific Demethylase 1 (LSD1) Racemic TranylcypromineIC50: < 2 µM[1]Irreversible inhibitor.
(+)-(1R,2S)-Tranylcypromine-Less potent inhibitor compared to the (1S,2R) enantiomer.
(-)-(1S,2R)-Tranylcypromine-More potent inhibitor of LSD1.
Serotonin Transporter (SERT) (+)-(1R,2S)-Tranylcypromine-More potent inhibitor of 5-HT uptake.
(-)-(1S,2R)-Tranylcypromine-Less potent inhibitor of 5-HT uptake.
Norepinephrine Transporter (NET) (+)-(1R,2S)-Tranylcypromine-Less potent inhibitor of NA uptake.
(-)-(1S,2R)-Tranylcypromine-More potent inhibitor of NA uptake.
Dopamine Transporter (DAT) (+)-(1R,2S)-Tranylcypromine-Less potent inhibitor of DA uptake.
(-)-(1S,2R)-Tranylcypromine-More potent inhibitor of DA uptake.

Experimental Protocols

Fluorometric Monoamine Oxidase (MAO) Activity Assay

This protocol outlines a method for determining the inhibitory activity of tranylcypromine enantiomers against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (B1673886) (substrate)

  • Tranylcypromine enantiomers (test compounds)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline (B1678468) (selective MAO-B inhibitor)

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the tranylcypromine enantiomers in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the respective MAO enzyme (MAO-A or MAO-B) and the different concentrations of the tranylcypromine enantiomers. Include control wells with enzyme and buffer only (no inhibitor) and wells with reference inhibitors (clorgyline for MAO-A, pargyline for MAO-B).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine, to all wells.

  • Signal Detection: The deamination of kynuramine by MAO results in the formation of 4-hydroxyquinoline, a fluorescent product. Measure the fluorescence intensity at an excitation wavelength of approximately 320 nm and an emission wavelength of around 380 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor). Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to quantify the demethylation of a biotinylated histone H3 peptide by LSD1 and assess the inhibitory potential of tranylcypromine enantiomers.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated histone H3 peptide (e.g., H3K4me1 or H3K4me2)

  • Tranylcypromine enantiomers (test compounds)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • HTRF detection reagents (e.g., europium-labeled anti-unmethylated H3K4 antibody and streptavidin-XL665)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.02% Triton X-100)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the tranylcypromine enantiomers. Prepare a solution of the LSD1 enzyme in the assay buffer.

  • Pre-incubation: In a 384-well plate, pre-incubate the LSD1 enzyme with varying concentrations of the inhibitors on ice for approximately 15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding the biotinylated H3 peptide substrate and FAD to the wells.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665).

  • Signal Reading: After a final incubation period, read the HTRF signal on a compatible microplate reader. The signal is inversely proportional to the LSD1 activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values using a suitable data analysis software.

Visualizations of Pathways and Workflows

Irreversible Inhibition of Monoamine Oxidase (MAO)

Tranylcypromine acts as a mechanism-based inactivator of MAO. The cyclopropylamine (B47189) moiety forms a covalent adduct with the FAD cofactor of the enzyme, leading to its irreversible inhibition.

MAO_Inhibition cluster_pathway Normal MAO Activity TCP (1S,2R)-Tranylcypromine MAO Monoamine Oxidase (MAO) (with FAD cofactor) TCP->MAO Irreversible Inhibition Increased_Monoamines Increased Synaptic Monoamine Levels TCP->Increased_Monoamines Leads to Inactive_MAO Inactive MAO-TCP Adduct MAO->Inactive_MAO Metabolites Inactive Metabolites MAO->Metabolites Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO Metabolism Monoamines->Metabolites Oxidative Deamination LSD1_p53_Pathway TCP (1S,2R)-Tranylcypromine LSD1 LSD1 TCP->LSD1 Inhibition p53_K370me2 p53-K370me2 LSD1->p53_K370me2 Demethylation Apoptosis Apoptosis & Tumor Suppression LSD1->Apoptosis Inhibits p53 p53 p53->p53_K370me2 Methylation (by other enzymes) p53_demethylated Demethylated p53 p53_K370me2->p53_demethylated p53_K370me2->Apoptosis Promotes Ubiquitination Ubiquitination & Degradation p53_demethylated->Ubiquitination IC50_Workflow start Start prep_compounds Prepare Serial Dilutions of Tranylcypromine Enantiomers start->prep_compounds add_compounds Add Compound Dilutions to Plate prep_compounds->add_compounds prep_assay Prepare Assay Plate (Enzyme, Buffers) prep_assay->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate for a Defined Time add_substrate->incubate read_signal Read Signal (Fluorescence or HTRF) incubate->read_signal analyze_data Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve read_signal->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

References

(1S,2R)-Tranylcypromine Hydrochloride: A Technical Guide on its Role in Neuroinflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and psychiatric disorders. The modulation of this complex process presents a significant therapeutic opportunity. Tranylcypromine (B92988) (TCP), a well-established monoamine oxidase (MAO) inhibitor, has garnered renewed interest for its neuroprotective and anti-inflammatory properties, which extend beyond its classical mechanism of action. This technical guide focuses on the specific enantiomer, (1S,2R)-Tranylcypromine hydrochloride, and its impact on neuroinflammatory cascades. We delve into its dual inhibitory action on Lysine-Specific Demethylase 1 (LSD1) and MAO, summarizing the quantitative effects on inflammatory mediators, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Introduction

Tranylcypromine is a synthetic analog of amphetamine, existing as a racemic mixture of two enantiomers: (1R,2S)-tranylcypromine and (1S,2R)-tranylcypromine.[1] While traditionally known for its irreversible inhibition of both MAO-A and MAO-B, leading to increased synaptic availability of monoamine neurotransmitters, recent research has highlighted its function as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[2][3] LSD1 is a histone-modifying enzyme that plays a crucial role in regulating gene expression, including genes involved in inflammation.[4]

Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent release of a host of signaling molecules, including cytokines and chemokines.[5] While a controlled inflammatory response is essential for neuronal protection and repair, chronic or dysregulated neuroinflammation contributes to neuronal damage and is a hallmark of diseases like Alzheimer's disease (AD), Parkinson's disease (PD), and major depressive disorder.[2][4] Evidence suggests that TCP can suppress neuroinflammatory responses induced by agents like lipopolysaccharide (LPS) and amyloid-beta (Aβ), primarily by modulating microglial activation.[2][6][7] This guide will consolidate the existing data on the (1S,2R) enantiomer's role in these processes.

Mechanism of Action in Neuroinflammation

The anti-neuroinflammatory effects of Tranylcypromine are attributed to its dual inhibition of MAO and LSD1.

  • MAO Inhibition: Monoamine oxidases are implicated in neuroinflammation.[2] Their inhibition can lead to neuroprotective effects beyond simply increasing monoamine levels.[8][9]

  • LSD1 Inhibition: LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 on lysine (B10760008) 4 (H3K4), typically leading to transcriptional repression. Inhibition of LSD1 can de-repress certain genes, altering cellular responses. In the context of neuroinflammation, LSD1 inhibition has been shown to reduce inflammatory cell recruitment and alleviate neuroinflammation.[4][10] It can interfere with pro-inflammatory signaling cascades like NF-κB and modulate the expression of cytokines.[4]

Studies have shown that TCP modulates the TLR4/ERK/STAT3 signaling pathway in microglia to alter neuroinflammatory responses.[2][6] This pathway is a critical upstream regulator of pro-inflammatory cytokine production.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of Tranylcypromine on various markers of neuroinflammation as reported in preclinical studies.

Table 1: In Vitro Effects of Tranylcypromine on Microglial Cells

Cell LineStimulusTCP ConcentrationMeasured OutcomeResultReference
BV2 MicrogliaLPS (1 µg/mL)5 µMIL-1β mRNA levelsSignificant decrease[2]
BV2 MicrogliaLPS (1 µg/mL)5 µMIL-6 mRNA levelsSignificant decrease[2]
BV2 MicrogliaLPS (200 ng/mL)5 µMIL-6 protein (ELISA)Significant decrease[2]
BV2 MicrogliaLPS (1 µg/mL)5 µMTNF-α mRNA levelsNo significant change[2]
BV2 MicrogliaLPS (1 µg/mL)5 µMIL-4 mRNA levels (anti-inflammatory)Significant increase[2]
BV2 MicrogliaLPS (1 µg/mL)5 µMCell Viability (CCK-8)No significant toxicity[11]

Table 2: In Vivo Effects of Tranylcypromine in Neuroinflammation Models

Animal ModelTreatmentMeasured OutcomeResultReference
Wild-type Mice (LPS-injected)TCP (3 mg/kg, i.p.)Microglial activation (Iba-1)Significant reduction in cortex & hippocampus[2][12]
Wild-type Mice (LPS-injected)TCP (3 mg/kg, i.p.)Proinflammatory cytokine levels (COX-2, IL-6)Significant reduction[2]
5xFAD Mice (AD model)TCP injectionMicroglial activation (Iba-1)Significant decrease[2][6]
5xFAD Mice (AD model)TCP injectionAstrocyte activation (GFAP)Smaller, non-significant effects[2][6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature on Tranylcypromine's anti-neuroinflammatory effects.

In Vitro Microglial Cell Culture and Treatment
  • Cell Line: BV2 immortalized murine microglial cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammatory Challenge: To induce an inflammatory response, cells are pretreated with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 30 minutes.[11]

  • Tranylcypromine Treatment: Following LPS stimulation, Tranylcypromine hydrochloride (dissolved in a vehicle like 1% DMSO) is added to the culture medium at the desired concentration (e.g., 5 µM) for a specified duration (e.g., 5.5 hours for qPCR or 23.5 hours for ELISA).[11]

  • Outcome Analysis:

    • Quantitative PCR (qPCR): RNA is extracted, reverse-transcribed to cDNA, and qPCR is performed using primers for target genes (e.g., IL-1β, IL-6, TNF-α, GAPDH). Relative gene expression is calculated using the ΔΔCt method.[11]

    • ELISA: Supernatants are collected to measure secreted protein levels of cytokines like IL-6 and TNF-α using commercially available ELISA kits.[11]

    • Western Blot: Cell lysates are used to measure protein levels and phosphorylation status of signaling molecules like ERK and STAT3.

In Vivo Animal Model of Neuroinflammation
  • Animal Model: Male C57BL/6N (wild-type) mice or a transgenic model such as 5xFAD mice for Alzheimer's disease research.[2]

  • Tranylcypromine Administration: Mice receive daily intraperitoneal (i.p.) injections of Tranylcypromine (e.g., 3 mg/kg) or a vehicle (e.g., PBS) for a set period, such as 3 consecutive days.[12]

  • Inflammatory Challenge: Following the final TCP dose, mice are injected i.p. with LPS (e.g., 10 mg/kg) or PBS to induce systemic inflammation and subsequent neuroinflammation.[12]

  • Tissue Processing: After a set time post-LPS injection, mice are anesthetized and transcardially perfused with PBS followed by 4% paraformaldehyde (PFA). Brains are harvested, post-fixed, and cryoprotected for sectioning.

  • Immunohistochemistry (IHC): Brain sections (e.g., 30 µm) are stained with primary antibodies against markers for microglia (Iba-1) and astrocytes (GFAP). This is followed by incubation with fluorescently-labeled secondary antibodies.

  • Image Analysis: Confocal microscopy is used to capture images of stained brain regions (e.g., cortex, hippocampus). Image analysis software (e.g., ImageJ) is used to quantify the intensity and area fraction of Iba-1 and GFAP staining to assess gliosis.[12]

Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Aβ TLR4 TLR4 LPS->TLR4 Binds ERK ERK TLR4->ERK Activates NFkB NF-κB Complex TLR4->NFkB Activates STAT3 STAT3 ERK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Translocates pNFkB p-NF-κB NFkB->pNFkB Translocates Genes Pro-inflammatory Gene Transcription (IL-1β, IL-6, COX-2) pSTAT3->Genes pNFkB->Genes Cytokines Pro-inflammatory Cytokine Release Genes->Cytokines LSD1 LSD1 LSD1->Genes Represses TCP (1S,2R)-Tranylcypromine TCP->ERK Inhibits TCP->LSD1 Inhibits G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow CULTURE 1. Culture BV2 Microglia LPS 2. Stimulate with LPS (e.g., 1 µg/mL, 30 min) CULTURE->LPS TCP 3. Treat with Tranylcypromine (e.g., 5 µM) LPS->TCP ANALYSIS_IV 4. Analyze Endpoints TCP->ANALYSIS_IV qPCR qPCR (mRNA levels) ANALYSIS_IV->qPCR ELISA ELISA (Protein levels) ANALYSIS_IV->ELISA WB Western Blot (Signaling) ANALYSIS_IV->WB ANIMALS 1. Select Animal Model (e.g., C57BL/6 Mice) TCP_INJ 2. Inject Tranylcypromine (e.g., 3 mg/kg, 3 days) ANIMALS->TCP_INJ LPS_INJ 3. Induce Neuroinflammation (LPS, 10 mg/kg) TCP_INJ->LPS_INJ HARVEST 4. Perfuse & Harvest Brains LPS_INJ->HARVEST ANALYSIS_IVV 5. Analyze Endpoints HARVEST->ANALYSIS_IVV IHC IHC (Iba-1, GFAP) ANALYSIS_IVV->IHC QUANT Image Quantification IHC->QUANT

References

Methodological & Application

Application Notes and Protocols for (1S,2R)-Tranylcypromine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Tranylcypromine hydrochloride is a well-characterized small molecule inhibitor with dual activity against both Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1][2][3] Originally developed as an antidepressant, its role as a potent epigenetic modulator through LSD1 inhibition has garnered significant interest in cancer research and other fields.[4][5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including recommended concentrations, experimental workflows, and data interpretation guidelines.

Mechanism of Action

This compound exerts its biological effects primarily through the irreversible inhibition of two key enzyme families:

  • Monoamine Oxidases (MAO-A and MAO-B): As a non-selective MAO inhibitor, it prevents the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[7]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): LSD1 is a flavin-dependent demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in the epigenetic regulation of gene expression.[4][8] Inhibition of LSD1 by tranylcypromine (B92988) leads to changes in histone methylation patterns and subsequent alterations in gene transcription.[5][9]

Data Presentation

Table 1: Inhibitory Activity of Tranylcypromine
TargetIC50 ValueCell Line/SystemReference
MAO-A2.3 µMRecombinant Human
MAO-B0.95 µMRecombinant Human
LSD1/KDM1A~200 µMRecombinant Human[10]
CYP2A60.08 µM (Ki)cDNA-expressing microsomes[11]
CYP2A60.2 µM (Ki)Human Liver Microsomes[11]
Table 2: Cellular Activity of Tranylcypromine in Cancer Cell Lines
Cell LineCancer TypeEffectConcentrationReference
Breast Cancer Cell LinesBreast CancerAntiproliferativeNot Specified
MV4-11Acute Myeloid Leukemia (AML)Growth Inhibition, Gene Target ModulationSub-micromolar[9]
NB4Acute Promyelocytic Leukemia (APL)Growth Inhibition, Gene Target ModulationSub-micromolar[9]
Endometriotic Stromal CellsEndometriosisReduced Proliferation, Cell Cycle Progression, and InvasivenessNot Specified[5]
Table 3: Cellular Activity of Tranylcypromine in Neuronal and Microglial Cells
Cell LineCell TypeEffectConcentrationReference
BV2Microglial CellsNo cytotoxicity up to 50 µM≤ 50 µM[12]
BV2Microglial CellsReduced LPS-induced IL-1β and IL-6 mRNA levels5 µM[13]
Cortical NeuronsNeuronsNeuroprotection against Aβ-induced toxicity10 µM[14]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in water (up to 100 mM) and DMSO (up to 50 mg/mL).[10] For cell culture experiments, it is recommended to prepare a stock solution in sterile DMSO or sterile phosphate-buffered saline (PBS).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to the cell culture medium.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to 3 months.[10] Avoid repeated freeze-thaw cycles.

General Cell Culture Treatment Protocol
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that allows for logarithmic growth during the treatment period.

  • Adherence: Allow cells to adhere and resume logarithmic growth for 24 hours before treatment.

  • Treatment Preparation: Dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest treatment concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays, gene expression analysis, or protein analysis.

Cell Viability Assay (MTT or MTS)
  • Treatment: Treat cells with a range of this compound concentrations as described in the general protocol.

  • Reagent Addition: At the end of the treatment period, add MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the reagent by viable cells.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Gene Expression Analysis (RT-qPCR)
  • Treatment and Cell Lysis: Treat cells as described in the general protocol. At the end of the treatment, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.

  • RNA Extraction: Extract total RNA using a commercially available kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., markers of differentiation or apoptosis) and a housekeeping gene for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualization

Signaling_Pathway_of_Tranylcypromine cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCP (1S,2R)-Tranylcypromine hydrochloride MAO Monoamine Oxidase (MAO-A/B) TCP->MAO Inhibits LSD1 LSD1/KDM1A TCP->LSD1 Inhibits Degradation Degradation Products MAO->Degradation Catalyzes Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO Substrate H3K4me0 H3K4me0 LSD1->H3K4me0 Demethylates Gene_Expression Altered Gene Expression LSD1->Gene_Expression Regulates H3K4me12 H3K4me1/2 H3K4me12->LSD1 Substrate

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start cell_seeding Seed Cells in Culture Plates start->cell_seeding adherence Allow 24h for Adherence and Logarithmic Growth cell_seeding->adherence treatment Treat with (1S,2R)-Tranylcypromine HCl (various concentrations) and Vehicle Control adherence->treatment incubation Incubate for Desired Duration (e.g., 24, 48, 72 hours) treatment->incubation downstream_assays Perform Downstream Assays incubation->downstream_assays viability Cell Viability Assay (MTT/MTS) downstream_assays->viability gene_expression Gene Expression Analysis (RT-qPCR) downstream_assays->gene_expression protein_analysis Protein Analysis (Western Blot) downstream_assays->protein_analysis end End viability->end gene_expression->end protein_analysis->end

Caption: General experimental workflow for cell culture studies.

References

Application Notes and Protocols for In Vivo Dosing of (1S,2R)-Tranylcypromine Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of (1S,2R)-Tranylcypromine hydrochloride, a potent irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), in various mouse models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize the in vivo dosing parameters for tranylcypromine (B92988) hydrochloride in different mouse models as reported in the literature. It is important to note that many studies utilize the racemic mixture of tranylcypromine. The user is advised to consider potential stereoselective effects, as the (+)- and (-)-enantiomers can exhibit different pharmacological profiles.

Table 1: Dosing Regimens in Neuroinflammation and Neurodegenerative Disease Models

Mouse ModelCompoundDosageRoute of AdministrationDosing Frequency & DurationKey Findings
Wild-type (LPS-induced neuroinflammation)Tranylcypromine3 mg/kgIntraperitoneal (i.p.)Daily for 3 daysReduced microglial activation and proinflammatory cytokine levels.[1]
5xFAD (Alzheimer's Disease model)Tranylcypromine3 mg/kgIntraperitoneal (i.p.)Daily for 3 daysDecreased Aβ-mediated microglial activation.[1]

Table 2: Dosing Regimens in Other Disease Models

Mouse ModelCompoundDosageRoute of AdministrationDosing Frequency & DurationKey Findings
Alkali burn-induced corneal neovascularizationTranylcypromine hydrochloride (TCP)1, 5, and 10 mg/kgSubconjunctival injectionNot specifiedReduced corneal inflammation and neovascularization in a dose-dependent manner.[2]
Induced EndometriosisTranylcypromine (TC)Not specified (referred to as "low-dose" and "high-dose")Not specifiedTwo weeksReduced lesion size and improved hyperalgesia in a dose-dependent fashion.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in water and DMSO.

For Intraperitoneal (i.p.) Injection:

  • Vehicle Preparation: Prepare a sterile solution of Phosphate-Buffered Saline (PBS).

  • Drug Dissolution: Dissolve the required amount of this compound in the sterile PBS to achieve the final desired concentration (e.g., for a 3 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 0.75 mg/mL).

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Stock solutions can be aliquoted and stored at -20°C for up to 3 months. Protect from light.

For Subconjunctival Injection:

  • Vehicle Preparation: Prepare a sterile solution of Dimethyl Sulfoxide (DMSO).

  • Drug Dissolution: Dissolve the required amount of this compound in sterile DMSO to achieve the desired stock concentration.

  • Dilution: Further dilute the stock solution with sterile PBS or saline to the final injection concentration. The final concentration of DMSO should be minimized to avoid tissue irritation.

  • Sterilization: Aseptically prepare the final solution.

  • Storage: Prepare fresh or store aliquots at -20°C, protected from light.

Animal Handling and Dosing Procedures

General Considerations:

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).

  • Mice should be acclimated to the facility for at least one week prior to the experiment.

  • Monitor animals daily for any signs of toxicity or adverse effects.

Intraperitoneal (i.p.) Injection Protocol:

  • Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Tilt the mouse slightly head-down.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

  • Slowly inject the prepared drug solution.

  • Withdraw the needle and return the mouse to its cage.

Subconjunctival Injection Protocol:

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Apply a topical anesthetic to the cornea.

  • Using a 33-gauge needle, carefully inject a small volume (typically 1-2 µL) of the drug solution into the subconjunctival space.

  • Apply an ophthalmic ointment to prevent the cornea from drying.

  • Monitor the animal until it has fully recovered from anesthesia.

Signaling Pathways and Visualizations

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular stress.

TLR4/ERK/STAT3 Signaling Pathway in Neuroinflammation

In models of neuroinflammation, tranylcypromine has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the TLR4/ERK/STAT3 signaling pathway in microglial cells.[1][3]

TLR4_ERK_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK STAT3 STAT3 ERK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Proinflammatory_Genes Proinflammatory Gene Transcription pSTAT3->Proinflammatory_Genes TCP (1S,2R)-Tranylcypromine hydrochloride TCP->ERK Inhibits

Caption: Inhibition of the TLR4/ERK/STAT3 pathway by this compound.

HIF-1α Pathway in Angiogenesis

In a mouse model of corneal neovascularization, tranylcypromine hydrochloride was found to reduce angiogenesis by suppressing the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway.[4][5]

HIF1a_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response Alkali_Burn Alkali Burn (Hypoxia) LSD1 LSD1 Alkali_Burn->LSD1 Upregulates HIF1a HIF-1α LSD1->HIF1a Stabilizes VEGFA VEGFA HIF1a->VEGFA Upregulates Angiogenesis Angiogenesis VEGFA->Angiogenesis TCP (1S,2R)-Tranylcypromine hydrochloride TCP->LSD1 Inhibits

Caption: Suppression of the HIF-1α pathway and angiogenesis by this compound.

Experimental Workflow for In Vivo Dosing Studies

The following diagram illustrates a general workflow for conducting in vivo dosing studies with this compound in mouse models.

Experimental_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_monitoring Monitoring & Analysis Animal_Acclimation Animal Acclimation Dosing_Groups Randomize into Dosing Groups Animal_Acclimation->Dosing_Groups Drug_Preparation Drug Preparation Drug_Administration Drug Administration (e.g., i.p., subconjunctival) Drug_Preparation->Drug_Administration Dosing_Groups->Drug_Administration Behavioral_Assessment Behavioral Assessment (if applicable) Drug_Administration->Behavioral_Assessment Tissue_Collection Tissue Collection Drug_Administration->Tissue_Collection Behavioral_Assessment->Tissue_Collection Molecular_Analysis Molecular Analysis (e.g., Western Blot, IHC, qPCR) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis Molecular_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for the Quantification of (1S,2R)-Tranylcypromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tranylcypromine (B92988) is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) used in the clinical treatment of major depressive disorder.[1][2][3] It exists as a racemic mixture of two enantiomers: (+)-(1R,2S)-tranylcypromine and (-)-(1S,2R)-tranylcypromine. The enantiomers of tranylcypromine exhibit different pharmacological and pharmacokinetic properties. For instance, in human plasma, the concentration of the S-(-)-tranylcypromine enantiomer significantly surpasses that of the R-(+)-enantiomer after oral administration of the racemic mixture.[4] Therefore, stereospecific analytical methods are crucial for pharmacokinetic studies, drug development, and quality control to ensure the safety and efficacy of therapeutic formulations.

This document provides detailed application notes and protocols for the quantitative analysis of (1S,2R)-Tranylcypromine hydrochloride using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with and without chiral derivatization, and Gas Chromatography (GC).

Overview of Analytical Methods

A summary of analytical methods for the quantification of Tranylcypromine and its enantiomers is presented below.

MethodPrincipleInstrumentationKey AdvantagesTypical Application
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).HPLC with UV or Fluorescence DetectorDirect resolution without derivatization, simple mobile phase.[5]Enantiomeric purity, pharmacokinetic studies.
HPLC with Chiral Derivatization Pre-column derivatization with a chiral reagent to form diastereomers, which are then separated on a standard reverse-phase column.HPLC with Fluorescence DetectorHigh sensitivity (LOQ 0.5 ng/mL), applicable to complex biological matrices.[4]Bioanalysis, pharmacokinetic studies in plasma and urine.[4]
Gas Chromatography (GC) Derivatization to form diastereoisomers followed by separation on a capillary column.GC with Nitrogen-Phosphorus Detector (NPD)High resolution and specificity for analysis in tissue samples.[6]Analysis in complex biological matrices like brain and liver tissue.[6]
LC-MS/MS Liquid chromatography separation coupled with tandem mass spectrometry for detection.LC-MS/MSHigh selectivity and sensitivity, allows for simultaneous determination of metabolites.[7][8]In vivo studies, bioanalysis in plasma.[7]
Stability-Indicating RP-HPLC Reverse-phase HPLC method to quantify the drug and separate it from its degradation products.HPLC with UV DetectorRapid analysis (retention time ~2 min), validated for accuracy, precision, and stability.[9][10][11]Quality control of bulk drug and pharmaceutical dosage forms.

Method 1: Direct Enantiomeric Separation by Chiral HPLC

This method allows for the direct resolution of tranylcypromine enantiomers using a chiral stationary phase column.

Experimental Protocol
  • Instrumentation:

    • High-Performance Liquid Chromatograph.

    • UV Detector.

    • Chiral Column: Crownpak CR (+) or equivalent.[5]

  • Reagents and Materials:

    • Methanol (HPLC Grade).

    • Perchloric Acid (Analytical Grade).

    • This compound reference standard.

    • Water (HPLC Grade).

  • Chromatographic Conditions:

    • Mobile Phase: 0.1 N Perchloric acid containing 12% methanol.[5]

    • Flow Rate: To be optimized for the specific column dimensions (typically 0.8-1.2 mL/min).

    • Column Temperature: 23 °C.[5]

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic tranylcypromine hydrochloride in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation (Urine):

    • Urine samples can be diluted with the mobile phase, filtered through a 0.45 µm syringe filter, and directly injected.[5]

  • Data Analysis:

    • Identify the peaks for (+)-R- and (-)-S-tranylcypromine based on the retention times of individual standards or literature data.

    • Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

    • Quantify the (1S,2R)-Tranylcypromine concentration in the sample using the regression equation from the calibration curve.

Quantitative Data Summary
ParameterValueReference
Stereochemical Separation Factor (α)1.30[5]
Stereochemical Resolution Factor (Rs)0.69[5]

Method 2: Enantiomeric Separation by HPLC with Chiral Derivatization

This highly sensitive method involves pre-column derivatization to form fluorescent diastereomers, which are then separated on a standard reverse-phase column.

Experimental Protocol
  • Instrumentation:

    • High-Performance Liquid Chromatograph with a gradient pump system.

    • Fluorescence Detector.

    • Reverse-Phase Column: Octadecylsilane (C18).[4]

  • Reagents and Materials:

    • Methanol and Tetrahydrofuran (HPLC Grade).

    • Sodium Phosphate (B84403) (Analytical Grade).

    • o-Phthaldialdehyde (OPA).

    • N-acetylcysteine (chiral mercaptan).[4]

    • Borate-Sodium Hydroxide (B78521) Buffer (pH 11).[4]

    • Internal Standard: S-(+)-amphetamine.[4]

  • Chromatographic Conditions:

    • Mobile Phase: Sodium phosphate buffer (pH 6.5), methanol, and tetrahydrofuran. The exact composition should be optimized.[4]

    • Column Temperature: Ambient.

    • Detection: Fluorescence (Excitation: 344 nm, Emission: 442 nm).[4]

    • Injection Volume: 50 µL.

  • Derivatization Procedure:

    • To a plasma or urine sample aliquot, add the internal standard (S-(+)-amphetamine) and borate-sodium hydroxide buffer (pH 11).[4]

    • Add the derivatization reagent, a mixture of o-phthaldialdehyde and N-acetylcysteine.

    • Allow the reaction to proceed for a specified time before injection.

  • Data Analysis:

    • Separate and detect the diastereoisomeric derivatives.

    • Calculate the ratio of the peak area of the (1S,2R)-Tranylcypromine derivative to the internal standard.

    • Construct a calibration curve and determine the concentration in the unknown sample.

Quantitative Data Summary
ParameterValueReference
Limit of Determination (LOD)0.5 ng/mL[4]
Intra-day Coefficient of Variation< 10%[4]
Avg. Max Concentration (Cmax) in Plasma(-)-S-TCP: 57.5 ng/mL; (+)-R-TCP: 6.3 ng/mL[4]

Method 3: Stability-Indicating RP-HPLC for Total Tranylcypromine

This method is suitable for the routine analysis of Tranylcypromine sulphate in bulk drug and tablet dosage forms, and for stability studies.[9][10][11] It quantifies the total amount of the drug, not the individual enantiomers.

Experimental Protocol
  • Instrumentation:

    • Ultra High-Efficiency RP-HPLC system.

    • UV Detector.

    • Column: Kinetex® C18 column (75 mm x 4.6 mm, 2.6 µm) or equivalent.[9][10]

  • Reagents and Materials:

    • Acetonitrile (B52724) (HPLC Grade).

    • Orthophosphoric Acid (Analytical Grade).

    • Water (HPLC Grade).

    • Tranylcypromine Sulphate reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% orthophosphoric acid (10:90, v/v).[9][10]

    • Flow Rate: 1.0 mL/min.[9][10]

    • Column Temperature: 30 °C.[9][10]

    • Detection: UV at 220 nm.[9][10]

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of Tranylcypromine Sulphate in the mobile phase.

    • Generate a calibration curve by preparing standards across a range of 3-150 µg/mL.[9][10]

  • Sample Preparation (Tablets):

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of Tranylcypromine Sulphate.

    • Dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to the final volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Forced Degradation Studies:

    • To establish the stability-indicating nature of the method, subject the drug to stress conditions such as acid/base hydrolysis, oxidation, and photolytic degradation as per ICH guidelines.[9][10]

Quantitative Data Summary
ParameterValueReference
Linearity Range3-150 µg/mL[9][10][11]
Correlation Coefficient (r²)1[9][10][11]
Retention Time~2 min[9][10][11]
% Recovery (Accuracy)100.58 %[9][10]
Precision (%RSD, Intra- and Inter-day)< 1 %[9][10][11]
Limit of Detection (LOD)0.164 µg/mL[9]
Limit of Quantification (LOQ)0.498 µg/mL[9]

Visualizations

G cluster_workflow General Workflow for Sample Analysis Sample Sample Receipt (Plasma, Urine, Bulk Drug) Prep Sample Preparation (Dilution, Extraction, Derivatization) Sample->Prep 1. Prepare Analysis Instrumental Analysis (HPLC, GC, LC-MS/MS) Prep->Analysis 2. Inject Data Data Processing (Integration, Calibration) Analysis->Data 3. Acquire Report Final Report (Quantification Results) Data->Report 4. Calculate

Caption: General workflow for quantitative analytical procedures.

G cluster_derivatization Workflow for HPLC with Chiral Derivatization Plasma Plasma/Urine Sample Add_IS Add Internal Standard (e.g., S-(+)-amphetamine) Plasma->Add_IS Buffer Adjust pH with Buffer (pH 11) Add_IS->Buffer Deriv Add Derivatization Reagent (OPA + N-acetylcysteine) Buffer->Deriv Inject Inject onto C18 Column Deriv->Inject Form Diastereomers Detect Fluorescence Detection (Ex:344nm, Em:442nm) Inject->Detect

Caption: Protocol for analysis via chiral derivatization.

G cluster_methods Logical Application of Analytical Methods TCP Tranylcypromine Hydrochloride PK Pharmacokinetic Studies TCP->PK QC Quality Control (Bulk & Formulation) TCP->QC Bio Bioanalysis (Tissues) TCP->Bio Chiral_HPLC Chiral HPLC (Direct) PK->Chiral_HPLC Deriv_HPLC HPLC with Derivatization PK->Deriv_HPLC RP_HPLC Stability-Indicating RP-HPLC QC->RP_HPLC GC_Deriv GC with Derivatization Bio->GC_Deriv

Caption: Application of different methods in drug analysis.

References

Application Notes and Protocols for (1S,2R)-Tranylcypromine Hydrochloride in the Induction of Pluripotent Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells has revolutionized the fields of regenerative medicine and disease modeling. While the ectopic expression of key transcription factors (Oct4, Sox2, Klf4, and c-Myc) is a well-established method, the use of viral vectors raises safety concerns for clinical applications. Chemical induction of pluripotency using small molecules offers a promising alternative by avoiding genetic modification and providing more precise control over the reprogramming process.

(1S,2R)-Tranylcypromine hydrochloride, a well-known monoamine oxidase inhibitor, has been identified as a potent inhibitor of Lysine-specific demethylase 1 (LSD1). LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. By inhibiting LSD1, Tranylcypromine hydrochloride promotes a more open chromatin state, facilitating the reactivation of pluripotency-associated genes and enhancing the efficiency of somatic cell reprogramming. These application notes provide detailed protocols for utilizing this compound in iPSC generation.

Mechanism of Action

This compound facilitates the induction of pluripotent stem cells primarily through the inhibition of Lysine-specific demethylase 1 (LSD1). LSD1, in complex with co-repressors like CoREST, removes mono- and di-methyl groups from histone H3 lysine 4 (H3K4me1/2). These histone marks are crucial for regulating gene expression, with H3K4 methylation being a hallmark of active or poised gene promoters.

In somatic cells, pluripotency genes are often silenced. The inhibition of LSD1 by Tranylcypromine hydrochloride leads to an increase in global H3K4 methylation. This epigenetic modification contributes to the reactivation of key pluripotency genes, such as Oct4 and Nanog, and facilitates the transition of somatic cells to a pluripotent state. This mechanism allows for the replacement of certain reprogramming transcription factors, thereby simplifying and increasing the safety of the iPSC generation process.

cluster_nucleus Cellular Nucleus TCP (1S,2R)-Tranylcypromine hydrochloride LSD1 LSD1/CoREST Complex TCP->LSD1 Inhibits H3K4me2 Histone H3 Lysine 4 (H3K4me2 - Active Mark) LSD1->H3K4me2 Demethylates Pluripotency_Genes Pluripotency Gene Loci (e.g., Oct4, Nanog) H3K4me2->Pluripotency_Genes Activates Reprogramming Somatic Cell Reprogramming to iPSC Pluripotency_Genes->Reprogramming Promotes Somatic_Genes Somatic Gene Loci

Figure 1: Mechanism of this compound in iPSC induction.

Data Presentation

The following tables summarize the quantitative data for the application of this compound in iPSC generation protocols.

Table 1: Small Molecule Cocktails for Chemical Reprogramming

ProtocolCell TypeSmall Molecules & ConcentrationReprogramming Factors ReplacedEfficiencyReference
Chemical iPSC (Human) Human Adipose-Derived Stromal CellsStage III (first 4 days): - (1S,2R)-Tranylcypromine HCl (10 µM)- Valproic Acid (1000 µM)- DZNep (0.2 µM)- EPZ5676 (2 µM)All (in combination with other stages)Not explicitly quantified[1][2]
2-Factor Reprogramming (Human) Human Primary Keratinocytes- (1S,2R)-Tranylcypromine HCl (Parnate)- CHIR99021Sox2Not explicitly quantified[3]
Chemical iPSC (Mouse) Mouse Embryonic Fibroblasts- (1S,2R)-Tranylcypromine HCl- CHIR99021- Forskolin- Valproic Acid- 3-Deazaneplanocin A- RepSoxAllUp to 0.2%[4]

Table 2: Staged Protocol for Chemical Induction of Human iPSCs

StageDurationKey Small MoleculesPurpose
Stage I 4-6 daysVarious (e.g., CHIR99021, RepSox)Induction of epithelial-like cells
Stage II 8-12 daysVarious (e.g., CHIR99021, 616452)Expansion of intermediate cells
Stage III 8-12 days(1S,2R)-Tranylcypromine HCl (first 4 days) , VPA, DZNep, EPZ5676Maturation to iPSC colonies

Experimental Protocols

Protocol 1: Chemical Induction of Pluripotent Stem Cells from Human Adipose-Derived Stromal Cells (hADSCs)

This protocol describes a multi-stage process for generating human chemically induced pluripotent stem cells (hCiPSCs)[1][2].

Materials:

  • Primary hADSCs (passage 2-4)

  • Mesenchymal Stem Cell Growth Medium 2

  • 15% FBS-DMEM medium

  • Stage I, II, and III induction media (see below for composition)

  • Laminin-521 coated plates

  • mTeSR™ Plus Medium

  • Y-27632

  • Accutase

  • This compound

  • Valproic Acid (VPA)

  • DZNep

  • EPZ5676

  • Other small molecules as required for Stage I and II media.

Media Composition:

  • Stage I Induction Medium: Specific composition to be optimized based on initial cell response, typically containing factors to induce an epithelial-like transition.

  • Stage II Induction Medium: Formulation designed to expand the intermediate cell population.

  • Stage III Induction Medium: Knockout™ DMEM supplemented with 2% B27, 1% GlutaMAX™, 1% NEAA, 1% Penicillin-Streptomycin, 5% Knockout Serum Replacement (KSR), 50 µg/ml Vc2p, 20 ng/mL Recombinant Human Heregulinβ-1 (HRG) and small molecules: CHIR99021 (1 µM), Y-27632 (10 µM), PD0325901 (1 µM), SB590885 (0.5 µM).

Procedure:

  • Cell Seeding (Day -1): Seed primary hADSCs at a density of 1 x 10⁴ cells per well of a 12-well plate in 15% FBS-DMEM medium.

  • Stage I Induction (Day 0 onwards): After 12-24 hours, replace the medium with Stage I induction medium. Culture for 4-6 days, changing the medium every 3-4 days, until single-layer epithelial-like cells emerge.

  • Stage II Induction: Once epithelial-like cells reach confluence, switch to Stage II induction medium. Culture for 8-12 days.

  • Stage III Induction:

    • For the first 4 days, culture the cells in Stage III induction medium supplemented with VPA (1000 µM), this compound (10 µM), DZNep (0.2 µM), and EPZ5676 (2 µM).

    • For the following 4 days, use Stage III induction medium containing only VPA (500 µM).

    • Continue culture in Stage III medium without the additional small molecules for another 2-4 days to allow primary hCiPSC colonies to grow.

  • hCiPSC Line Derivation:

    • After 8-12 days of Stage III treatment, dissociate cells with Accutase and replate them on Laminin-521 coated plates in a derivation medium.

    • After 7-12 days, mechanically pick compact hCiPSC colonies and transfer them to Matrigel-coated plates in mTeSR™ Plus Medium with Y-27632 (10 µM).

    • After 24 hours, switch to mTeSR™ Plus Medium without Y-27632 and maintain the hCiPSC lines.

start Seed hADSCs stage1 Stage I Induction (4-6 days) start->stage1 stage2 Stage II Induction (8-12 days) stage1->stage2 stage3a Stage III Induction (Part A) + Tranylcypromine, VPA, DZNep, EPZ5676 (4 days) stage2->stage3a stage3b Stage III Induction (Part B) + VPA (4 days) stage3a->stage3b stage3c Stage III Induction (Part C) (2-4 days) stage3b->stage3c derivation hCiPSC Line Derivation stage3c->derivation end Established hCiPSC Lines derivation->end

Figure 2: Workflow for chemical induction of hADSCs to hCiPSCs.
Protocol 2: Reprogramming of Human Keratinocytes with Two Factors and Small Molecules

This protocol outlines the generation of iPSCs from human primary keratinocytes using Oct4 and Klf4, with this compound and a GSK-3 inhibitor replacing the need for Sox2[3].

Materials:

  • Human primary keratinocytes

  • Retroviral vectors expressing Oct4 and Klf4

  • Retrovirus packaging cell line (e.g., PLAT-E)

  • Keratinocyte culture medium

  • iPSC culture medium

  • This compound (Parnate)

  • CHIR99021

  • Mitomycin-C treated mouse embryonic fibroblasts (MEFs)

Procedure:

  • Retrovirus Production: Produce high-titer retroviruses for Oct4 and Klf4 using a standard packaging cell line.

  • Transduction: Transduce human primary keratinocytes with the Oct4 and Klf4 retroviruses.

  • Co-culture and Small Molecule Treatment:

    • Two days post-transduction, plate the keratinocytes onto a feeder layer of mitomycin-C treated MEFs.

    • Culture the cells in iPSC medium supplemented with this compound and CHIR99021. Optimal concentrations should be determined empirically, but starting points can be guided by existing literature.

  • iPSC Colony Formation and Isolation:

    • Monitor the cultures for the emergence of iPSC-like colonies, typically appearing within 2-4 weeks.

    • Manually pick well-formed colonies and expand them on fresh MEF feeder layers to establish stable iPSC lines.

  • Characterization: Characterize the resulting iPSC lines for pluripotency markers (e.g., Oct4, Nanog, SSEA-4, TRA-1-60), differentiation potential into the three germ layers (embryoid body formation), and normal karyotype.

Characterization of Generated iPSCs

It is crucial to thoroughly characterize the generated iPSC lines to confirm their pluripotency and genomic integrity.

  • Morphology: iPSC colonies should exhibit a morphology similar to human embryonic stem cells, with distinct borders, a high nucleus-to-cytoplasm ratio, and tightly packed cells.

  • Pluripotency Marker Expression: Confirm the expression of pluripotency-associated markers such as OCT4, SOX2, NANOG, SSEA-4, and TRA-1-60 through immunocytochemistry and RT-PCR.

  • In Vitro Differentiation: Assess the ability of the iPSCs to differentiate into all three germ layers (ectoderm, mesoderm, and endoderm) through embryoid body (EB) formation assays followed by immunostaining for lineage-specific markers (e.g., β-III tubulin for ectoderm, α-smooth muscle actin for mesoderm, and α-fetoprotein for endoderm).

  • Karyotyping: Perform G-banding karyotype analysis to ensure the iPSCs have a normal chromosomal content.

Conclusion

This compound is a valuable small molecule for the induction of pluripotent stem cells. Its ability to inhibit LSD1 and modulate the epigenetic landscape provides a powerful tool to enhance reprogramming efficiency and replace the need for certain transcription factors. The protocols outlined in these application notes provide a framework for researchers to incorporate this compound into their iPSC generation workflows, paving the way for safer and more efficient production of pluripotent stem cells for research and therapeutic applications.

References

Application Note and Protocol for the Gas Chromatographic Separation of (1S,2R)-Tranylcypromine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the separation and quantification of the enantiomers of the monoamine oxidase inhibitor, tranylcypromine (B92988) (TCP). The method is designed for the analysis of the pharmacologically active (+)-(1S,2R)-tranylcypromine and its enantiomer, (-)-(1R,2S)-tranylcypromine. The procedure involves an indirect chiral separation technique wherein the enantiomers are derivatized to form diastereomers using S-(-)-N-(trifluoroacetyl)-prolyl chloride (L-TPC). These resulting diastereomeric derivatives are then separated and quantified using gas chromatography with a nitrogen-phosphorus detector (NPD), a highly sensitive detector for nitrogen-containing compounds.[1] This method is applicable for the analysis of tranylcypromine enantiomers in various biological matrices, such as brain and liver tissue, following an appropriate extraction procedure.[1]

Introduction

Tranylcypromine is a potent, irreversible monoamine oxidase inhibitor used in the treatment of major depressive disorder. It is a chiral compound, existing as a pair of enantiomers. The enantiomers of tranylcypromine have been shown to exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmacokinetic studies, drug metabolism research, and the development of enantiomerically pure drug formulations.

This protocol details an established gas chromatographic method for the enantioselective analysis of tranylcypromine. The primary amine functional group of the tranylcypromine enantiomers is reacted with the chiral derivatizing agent S-(-)-N-(trifluoroacetyl)-prolyl chloride (L-TPC) to form stable, volatile diastereomers. These diastereomers possess distinct physicochemical properties that allow for their separation on a standard achiral gas chromatography column.

Experimental Protocols

Materials and Reagents
  • Tranylcypromine enantiomers (standards)

  • S-(-)-N-(trifluoroacetyl)-prolyl chloride (L-TPC) solution (e.g., 0.1 M in a suitable solvent like dichloromethane)

  • Organic solvents (e.g., ethyl acetate, hexane (B92381), toluene (B28343) - HPLC or GC grade)

  • Anhydrous sodium sulfate

  • Buffer solutions (e.g., phosphate (B84403) or borate (B1201080) buffer, pH adjusted as needed for extraction)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

Sample Preparation (from Biological Matrix)
  • Homogenization: Homogenize the tissue sample (e.g., brain, liver) in a suitable buffer.

  • Alkalinization: Adjust the pH of the homogenate to alkaline conditions (e.g., pH 9-10) to ensure tranylcypromine is in its free base form.

  • Liquid-Liquid Extraction:

    • Add an appropriate volume of a non-polar organic solvent (e.g., a mixture of hexane and ethyl acetate).

    • Vortex or shake vigorously for several minutes to extract the tranylcypromine into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • Drying: Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., toluene or ethyl acetate) prior to derivatization.

Derivatization Procedure
  • To the reconstituted sample extract, add a defined volume of the S-(-)-N-(trifluoroacetyl)-prolyl chloride (L-TPC) solution.

  • Add a small amount of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to catalyze the reaction and neutralize the HCl byproduct.

  • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • After incubation, cool the reaction mixture to room temperature.

  • The derivatized sample is now ready for GC-NPD analysis.

Gas Chromatography (GC) Conditions
  • Gas Chromatograph: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Column: A standard non-polar or semi-polar capillary column is suitable for the separation of the diastereomers. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent).

    • Typical Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Injector:

    • Mode: Splitless or split injection.

    • Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp Rate: 5°C/minute to 250°C.

    • Final Temperature: 250°C, hold for 5 minutes. (Note: The temperature program should be optimized for the specific column and instrument used to achieve baseline separation of the diastereomer peaks.)

  • Detector (NPD):

    • Temperature: 300°C.

    • Gas Flows: Hydrogen and air flows should be optimized according to the manufacturer's instructions for optimal sensitivity.

Data Presentation

The following table summarizes the expected quantitative data for the GC-NPD analysis of derivatized tranylcypromine enantiomers. The exact values may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value/Range
Retention Time (min)
(+)-(1S,2R)-Tranylcypromine Diastereomert₁ (e.g., 18-22 min)
(-)-(1R,2S)-Tranylcypromine Diastereomert₂ (e.g., 20-24 min)
Resolution (Rs) > 1.5 (baseline separation)
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Brain Tissue) extraction Liquid-Liquid Extraction sample->extraction Homogenize & Alkalinize derivatization Derivatization with S-(-)-N-(TFA)-prolyl chloride extraction->derivatization Dry & Reconstitute gc_analysis GC-NPD Analysis derivatization->gc_analysis Inject Sample data_processing Data Processing and Quantification gc_analysis->data_processing Chromatogram

Caption: Workflow for the GC analysis of tranylcypromine enantiomers.

Logical Relationship of the Chiral Separation

chiral_separation enantiomers Tranylcypromine Enantiomers ((+)-TCP and (-)-TCP) diastereomers Diastereomers ((+)-TCP-L-TPC and (-)-TCP-L-TPC) enantiomers->diastereomers derivatizing_agent Chiral Derivatizing Agent (S-(-)-N-(TFA)-prolyl chloride) derivatizing_agent->diastereomers separation Separation on Achiral GC Column diastereomers->separation quantification Quantification by NPD separation->quantification

Caption: Principle of indirect chiral separation of tranylcypromine.

References

Application Notes and Protocols for (1S,2R)-Tranylcypromine Hydrochloride in Neurobehavioral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Tranylcypromine hydrochloride is the levorotatory (-) enantiomer of the non-selective, irreversible monoamine oxidase (MAO) inhibitor, tranylcypromine (B92988).[1] While the racemic mixture of tranylcypromine has been utilized as an antidepressant, research into the distinct pharmacological profiles of its stereoisomers has revealed significant differences.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in neurobehavioral studies, with a focus on its unique properties and potential applications.

The stereoisomers of tranylcypromine exhibit distinct effects on monoaminergic neurotransmission. The dextrorotatory (+)-enantiomer, (1R,2S)-tranylcypromine, is a more potent inhibitor of monoamine oxidase.[3] In contrast, the levorotatory (-)-enantiomer, (1S,2R)-tranylcypromine, is a more potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake, exhibiting an "amphetamine-like" profile.[3] These differences suggest that this compound may be particularly useful for investigating the roles of catecholaminergic systems in various neurobehavioral paradigms.

Mechanism of Action

This compound primarily exerts its effects through the inhibition of dopamine and norepinephrine transporters, leading to increased synaptic concentrations of these neurotransmitters.[3] While it is a less potent MAO inhibitor than its (+)-counterpart, it still contributes to the overall increase in monoamine levels through this mechanism. The dual action on both reuptake and degradation of catecholamines makes it a unique tool for modulating dopaminergic and noradrenergic signaling in the central nervous system.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO Monoamine Oxidase Monoamines->MAO Degradation DAT_NET Dopamine/Norepinephrine Transporters (DAT/NET) Monoamines->DAT_NET Reuptake (1S,2R)-TCP (1S,2R)-Tranylcypromine Hydrochloride (1S,2R)-TCP->MAO Inhibition (1S,2R)-TCP->DAT_NET Inhibition Synaptic_Monoamines Increased Synaptic Monoamines Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Monoamines->Postsynaptic_Receptors Binding & Activation

Mechanism of action of this compound.

Data Presentation

The following tables summarize quantitative data on the pharmacological properties of tranylcypromine enantiomers.

Table 1: In Vitro Effects of Tranylcypromine Enantiomers on Monoamine Uptake and MAO Inhibition

Parameter(+)-Tranylcypromine (1R,2S)(-)-Tranylcypromine (1S,2R)Reference
5-HT Uptake Inhibition More PotentLess Potent[3]
Dopamine Uptake Inhibition Less PotentMore Potent[3]
Norepinephrine Uptake Inhibition Less PotentMore Potent[3]
MAO Inhibition More PotentLess Potent[3]

Table 2: In Vivo Behavioral Effects of Tranylcypromine Enantiomers in Rats

Behavioral Effectd-isomer (1R,2S)l-isomer (1S,2R)Primary Neurotransmitter System ImplicatedReference
Stereotypic Behavior InducesNo effectTryptaminergic[2]
Head Twitches InducesNo effectTryptaminergic[2]
Locomotor Activity -Enhances (vertical & horizontal)Catecholaminergic[2]
Aggressive Behavior -InducesCatecholaminergic[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that while these protocols are based on studies using racemic tranylcypromine, they can be adapted for this compound. Dosage adjustments may be necessary based on the specific research question and the distinct pharmacological profile of the enantiomer.

Protocol 1: Assessment of Antidepressant-Like Activity using the Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of this compound in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Rodents (e.g., male Wistar rats or C57BL/6 mice)

  • Cylindrical containers (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • Video recording and analysis software

Procedure:

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentration. Doses for racemic tranylcypromine in antidepressant models typically range from 1 to 10 mg/kg.[4] Given the different potency of the enantiomers, a dose-response study is recommended.

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test session.

  • Pre-swim Session (Day 1): Place each animal individually in the cylinder filled with water (30 cm deep for rats, 15 cm for mice) for 15 minutes. This session serves to induce a state of helplessness.

  • Test Session (Day 2): 24 hours after the pre-swim session, place the animals back into the water-filled cylinders for a 5-minute test session.

  • Data Acquisition: Record the entire 5-minute session. Score the duration of immobility, defined as the time the animal floats in an upright position with only small movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

FST_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Drug Preparation ((1S,2R)-TCP in Vehicle) C Drug/Vehicle Administration (i.p., 60 min pre-test) A->C B Animal Acclimation B->C D Day 1: Pre-swim Session (15 min) E Day 2: Test Session (5 min) D->E 24h F Video Recording & Scoring (Immobility Time) E->F G Statistical Analysis F->G

Experimental workflow for the Forced Swim Test.
Protocol 2: Evaluation of Locomotor Activity

Objective: To assess the impact of this compound on spontaneous locomotor activity.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Rodents (e.g., male Sprague-Dawley rats or Swiss Webster mice)

  • Open-field arena (e.g., 40x40x30 cm for mice, 100x100x40 cm for rats) equipped with automated activity monitoring systems (e.g., photobeam arrays).

Procedure:

  • Drug Preparation: Prepare the drug solution as described in Protocol 1.

  • Animal Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via i.p. injection.

  • Locomotor Activity Monitoring: Immediately after injection, place the animal in the center of the open-field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).

  • Data Acquisition: The automated system will record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the locomotor activity parameters between the drug-treated and vehicle-treated groups. An increase in locomotor activity is expected based on the known catecholaminergic effects of the l-isomer.[2]

Protocol 3: In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure extracellular levels of dopamine and norepinephrine in specific brain regions following administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Anesthetized or freely moving rodents with stereotaxically implanted microdialysis probes in the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

  • Microdialysis pump and fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for neurotransmitter analysis.

Procedure:

  • Surgical Implantation: Surgically implant a guide cannula targeting the brain region of interest several days before the experiment to allow for recovery.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least 60-120 minutes.

  • Drug Administration: Administer this compound or vehicle (i.p. or s.c.).

  • Post-injection Sample Collection: Continue collecting dialysate samples for several hours after drug administration.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels for each animal. Compare the time course and magnitude of the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.

Conclusion

This compound offers a valuable tool for neurobehavioral research, particularly for studies focused on the roles of dopamine and norepinephrine. Its distinct pharmacological profile, characterized by potent catecholamine reuptake inhibition, distinguishes it from its (+)-enantiomer and the racemic mixture. The provided protocols serve as a foundation for designing and conducting experiments to explore the neurobehavioral effects of this compound. Researchers should carefully consider the stereospecific properties of this compound when designing studies and interpreting results.

References

Application Note: Stability-Indicating HPLC Method for the Analysis of Tranylcypromine Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tranylcypromine sulphate is a monoamine oxidase inhibitor used as an antidepressant.[1] Stability testing is a critical component of drug development and quality control, ensuring that a drug substance maintains its identity, strength, quality, and purity throughout its shelf life.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of drug stability. This application note describes a validated stability-indicating HPLC method for the analysis of Tranylcypromine sulphate in bulk drug and pharmaceutical dosage forms. The method is capable of separating the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions, as stipulated by the International Conference on Harmonisation (ICH) guidelines.[1][2]

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify Tranylcypromine sulphate and its degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an aqueous buffer and an organic modifier. The method has been validated for its specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for stability studies.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

ParameterCondition
HPLC System Quaternary HPLC system with UV/Vis Detector
Column Kinetex® C18 (75 mm x 4.6 mm, 2.6 µm) or equivalent
Mobile Phase Acetonitrile : 0.1% Orthophosphoric acid (10:90, v/v)
Flow Rate 1.0 mL/min[1][3][4]
Injection Volume 10 µL
Column Temperature 30 °C[1][3][4]
Detection Wavelength 220 nm[1][3][4]
Run Time 8 minutes[1]
Preparation of Solutions
  • Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Tranylcypromine sulphate reference standard in 100 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the diluent.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[5]

  • Acid Hydrolysis:

    • Dissolve 10 mg of Tranylcypromine sulphate in 10 mL of 0.1 M Hydrochloric acid.

    • Reflux the solution for 6 hours at 80°C.

    • Cool the solution to room temperature and neutralize with 0.1 M Sodium hydroxide.

    • Dilute the solution with diluent to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • Dissolve 10 mg of Tranylcypromine sulphate in 10 mL of 0.1 M Sodium hydroxide.

    • Reflux the solution for 8 hours at 80°C.

    • Cool the solution to room temperature and neutralize with 0.1 M Hydrochloric acid.

    • Dilute the solution with diluent to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • Dissolve 10 mg of Tranylcypromine sulphate in 10 mL of 30% Hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute the solution with diluent to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Expose the solid drug substance to a temperature of 100°C in a hot air oven for 48 hours.

    • After exposure, dissolve an appropriate amount of the solid in the diluent to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) for 24 hours in a photostability chamber.

    • After exposure, dissolve an appropriate amount of the solid in the diluent to achieve a final concentration of 100 µg/mL.

Data Presentation

Method Validation Summary

The following table summarizes the validation parameters and results for the HPLC method.

Validation ParameterResult
Linearity Range 3 - 150 µg/mL[1][3][4]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Forced Degradation Results

The table below presents a summary of the forced degradation studies, indicating the percentage of degradation observed under different stress conditions.

Stress Condition% Degradation of Tranylcypromine Sulphate
Acid Hydrolysis (0.1 M HCl, 80°C, 6h) ~ 30%
Base Hydrolysis (0.1 M NaOH, 80°C, 8h) ~ 35%
Oxidative Degradation (30% H₂O₂, RT, 24h) ~ 40%[1]
Thermal Degradation (100°C, 48h) ~ 15%
Photolytic Degradation (UV light, 24h) ~ 10%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the stability testing of Tranylcypromine sulphate using the described HPLC method.

G cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting A Weigh Tranylcypromine Sulphate (API/Formulation) B Prepare Standard and Sample Solutions (100 µg/mL) A->B C Acid Hydrolysis D Base Hydrolysis E Oxidative Degradation F Thermal Degradation G Photolytic Degradation H Inject Samples into HPLC System C->H D->H E->H F->H G->H I Chromatographic Separation (C18 Column) H->I J UV Detection at 220 nm I->J K Peak Integration and Quantification J->K L Calculate % Degradation K->L M Generate Stability Report L->M

Caption: Workflow for HPLC Stability Testing of Tranylcypromine Sulphate.

Proposed Degradation Pathway

The following diagram illustrates a proposed degradation pathway for Tranylcypromine sulphate under hydrolytic and oxidative stress conditions. The degradation primarily involves the opening of the cyclopropyl (B3062369) ring.

G A Tranylcypromine Sulphate B Degradation Product 1 (Ring Opening) A->B Acid/Base Hydrolysis C Degradation Product 2 (Further Oxidation) B->C Oxidation

Caption: Proposed Degradation Pathway of Tranylcypromine Sulphate.

References

Application Notes and Protocols for Studying the Effects of (1S,2R)-Tranylcypromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Tranylcypromine hydrochloride is a potent small molecule with a dual mechanism of action, making it a valuable tool for research in neuroscience, epigenetics, and oncology. It is a non-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters.[1][2] Additionally, it functions as an inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme involved in histone demethylation and transcriptional regulation.[3][4] These distinct activities allow for the investigation of a wide range of cellular processes, from neuroinflammation to cancer cell proliferation.

This document provides detailed experimental protocols for characterizing the effects of this compound on its primary targets and elucidating its downstream cellular consequences.

Data Presentation

In Vitro Potency of Tranylcypromine (B92988) and its Enantiomers
CompoundTargetIC50 / KiAssay ConditionsReference
(±)-TranylcypromineMAO-A11.5 µM (IC50)Cell-free assay[5]
(±)-TranylcypromineMAO-B7 µM (IC50)Cell-free assay[5]
(±)-TranylcypromineLSD122.3 µM (IC50)Cell-free assay[5]
(1S,2R)-Tranylcypromine HClMAO & LSD1Not SpecifiedPotent Inhibitor[6]
R-(+)-TranylcypromineCYP2A60.05 µM (Ki)Human liver microsomes[5]
S-(-)-TranylcypromineCYP2A62.0 µM (Ki)Human liver microsomes[5]
Cellular Effects of Tranylcypromine
Cell LineAssayEffectConcentrationReference
BV2 microglial cellsCell Viability (MTT)No cytotoxicity up to 50 µM1-50 µM[4]
LNCaP-LN3 (prostate cancer)Cell ProliferationIncreased proliferation0.5-2 mM[7]
Human iPSC-derived cerebral organoidsProliferation (Ki-67)Decreased proliferation>1 µM
Human iPSC-derived cerebral organoidsApoptosis (Cleaved Caspase 3)Increased apoptosis>1 µM

Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol determines the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine (B1673886) for both, or selective substrates like serotonin (B10506) for MAO-A and benzylamine (B48309) for MAO-B)[8]

  • This compound

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black plates

  • Fluorescent plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include a vehicle control (no inhibitor) and a positive control (a known MAO inhibitor).[8]

  • Add the MAO-A or MAO-B enzyme to the wells and pre-incubate for 15 minutes at 37°C to allow for irreversible inhibition.[8]

  • Initiate the reaction by adding the MAO substrate.

  • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate/detection reagent.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]

Protocol 2: In Vitro Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

This protocol assesses the inhibitory effect of this compound on LSD1 enzymatic activity.

Materials:

  • Recombinant human LSD1 enzyme

  • Histone H3 peptide substrate (e.g., H3K4me1/2)

  • This compound

  • Assay buffer

  • Detection reagents (e.g., HTRF-based assay kits)

  • 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the compound dilutions to the wells of a 384-well plate.

  • Add the LSD1 enzyme and the histone H3 peptide substrate.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add the detection reagents (e.g., europium cryptate-labeled anti-H3K4 antibody and XL665-labeled streptavidin).

  • Incubate for another 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader and calculate the ratio of emission at 665 nm to 620 nm.[9]

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.[9]

Protocol 3: Cellular Proliferation Assay

This protocol measures the effect of this compound on the proliferation of a chosen cell line.

Materials:

  • Cancer cell line of interest (e.g., AML or SCLC cell lines for LSD1 inhibition studies)[3]

  • Complete cell culture medium

  • This compound

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader or luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should typically be below 0.1%.[11]

  • Remove the old medium and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT).[10]

  • If using MTT, solubilize the formazan (B1609692) crystals with DMSO.[10]

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Protocol 4: Western Blotting for Histone Methylation and Signaling Proteins

This protocol is used to analyze changes in histone methylation marks (e.g., H3K4me2) or the expression/phosphorylation of signaling proteins.

Materials:

  • Cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K4me2, anti-total H3, anti-p-ERK, anti-total ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at various concentrations for a specific duration (e.g., 48 hours).[3]

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[3]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.[3]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.[3]

  • For histone marks, normalize the signal to total Histone H3. For other proteins, normalize to a housekeeping protein like β-actin.[3]

Protocol 5: In Vivo Studies in Murine Models

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Materials:

  • Appropriate mouse model (e.g., xenograft model for cancer studies, neuroinflammation model)[4][12]

  • This compound

  • Vehicle for formulation (e.g., PBS, corn oil)

  • Oral gavage needles or equipment for intraperitoneal injection

Procedure:

  • Animal Acclimatization and Model Establishment: Acclimatize animals for at least one week before the study begins. For xenograft models, implant tumor cells and allow tumors to reach a predetermined size (e.g., 100-200 mm³) before starting treatment.[12]

  • Randomization and Grouping: Randomize animals into treatment and control (vehicle) groups.

  • Formulation and Administration: Prepare a fresh formulation of this compound in the chosen vehicle daily. Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency (e.g., 3 mg/kg daily).[4]

  • Monitoring: Monitor animal body weight and tumor volume (for cancer studies) regularly (e.g., 2-3 times per week).[12] Observe for any signs of toxicity.

  • Pharmacodynamic (PD) Studies: At the end of the study, collect tissues of interest (e.g., tumors, brain) to assess target engagement by measuring changes in histone methylation or neurotransmitter levels.

  • Data Analysis: Analyze the differences in tumor growth or other relevant endpoints between the treatment and control groups using appropriate statistical methods.

Visualizations

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Degradation Receptors Receptors Monoamines->Receptors Binding Tranylcypromine Tranylcypromine Tranylcypromine->MAO Inhibition Signal_Transduction Signal Transduction Receptors->Signal_Transduction

Monoamine Oxidase (MAO) Inhibition Pathway.

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 Histone_H3 Histone H3 (H3K4me1/2) LSD1->Histone_H3 Demethylation Gene_Activation Gene Activation LSD1->Gene_Activation Tranylcypromine Tranylcypromine Tranylcypromine->LSD1 Inhibition Tranylcypromine->Gene_Activation Gene_Repression Gene Repression Histone_H3->Gene_Repression

LSD1 Histone Demethylation Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzyme_Assay Enzyme Inhibition Assays (MAO & LSD1) Cell_Assay Cellular Assays (Proliferation, Viability) Enzyme_Assay->Cell_Assay Mechanism_Assay Mechanistic Studies (Western Blot, qPCR) Cell_Assay->Mechanism_Assay Animal_Model Animal Model Selection Mechanism_Assay->Animal_Model Dosing Dosing & Administration Animal_Model->Dosing Efficacy Efficacy & Toxicity Assessment Dosing->Efficacy PD_Analysis Pharmacodynamic Analysis Efficacy->PD_Analysis

General Experimental Workflow.

References

Preparation of (1S,2R)-Tranylcypromine Hydrochloride Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(1S,2R)-Tranylcypromine hydrochloride , a potent antidepressant agent, is a versatile molecule in scientific research due to its role as an irreversible inhibitor of both Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[1][2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use by researchers, scientists, and drug development professionals.

Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms (1S,2R)-SKF 385 hydrochloride
CAS Number 4548-34-9[1]
Molecular Formula C₉H₁₂ClN[1]
Molecular Weight 169.65 g/mol [1]

Solubility Data

This compound is soluble in a variety of solvents. The choice of solvent will depend on the specific experimental application. For cell culture applications, Dimethyl Sulfoxide (DMSO) is a common choice, as it is miscible with culture media. However, care must be taken to ensure the final DMSO concentration is not toxic to the cells. For other applications, aqueous solutions can be prepared. It is important to note that solubility can be affected by factors such as temperature and pH.

SolventMaximum Concentration
Water100 mM
DMSO100 mM
Ethanol25 mM
PBS (pH 7.2)11 mM
DMF3 mg/mL

Note: Sonication may be required to fully dissolve the compound in some solvents.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 16.965 mg of the compound.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the weighed compound. For a 100 mM solution, if you weighed 16.965 mg, add 1 mL of DMSO.

  • Dissolving the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution in DMSO is stable for up to 6 months at -80°C and 1 month at -20°C.[3]

Protocol 2: Preparation of a 10 mM Stock Solution in Sterile Water

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing the Compound: Weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 1.6965 mg.

  • Adding Solvent: Add the calculated volume of sterile water to the powder. For a 10 mM solution with 1.6965 mg of compound, add 1 mL of sterile water.

  • Dissolving the Compound: Vortex the solution thoroughly until the compound is fully dissolved.

  • Sterile Filtration: To ensure sterility for cell culture or other sensitive applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots and store at -20°C or -80°C. Aqueous stock solutions are generally less stable than DMSO stocks and should be used promptly after preparation.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the irreversible inhibition of two key enzyme families: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B).[3][4]

  • LSD1 Inhibition: LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, tranylcypromine (B92988) prevents the demethylation of these histone residues, leading to alterations in chromatin structure and gene expression. This epigenetic modification plays a crucial role in cellular processes such as differentiation and proliferation.[4][5]

  • MAO Inhibition: MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[3] Tranylcypromine irreversibly inhibits both MAO-A and MAO-B, leading to an increase in the synaptic levels of these neurotransmitters. This is the primary mechanism behind its antidepressant effects.[2][3]

experimental_workflow Experimental Workflow: Stock Solution Preparation cluster_prep Preparation cluster_handling Handling & Storage weigh Weigh (1S,2R)-Tranylcypromine hydrochloride powder add_solvent Add appropriate solvent (e.g., DMSO, Water) weigh->add_solvent Calculate volume dissolve Dissolve completely (Vortex/Sonicate) add_solvent->dissolve sterilize Sterile filter (for aqueous solutions) dissolve->sterilize Optional aliquot Aliquot into single-use volumes dissolve->aliquot sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Caption: Dual inhibitory mechanism of Tranylcypromine on LSD1 and MAO pathways.

References

Application Notes and Protocols for the Use of (1S,2R)-Tranylcypromine Hydrochloride in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (1S,2R)-Tranylcypromine hydrochloride, a potent monoamine oxidase (MAO) inhibitor, in the forced swim test (FST). This document outlines the underlying principles, detailed experimental protocols, and expected outcomes, serving as a critical resource for investigating the antidepressant-like effects of this specific enantiomer.

Introduction

The forced swim test is a widely used behavioral assay to screen for potential antidepressant compounds in rodents. The test is predicated on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture after initial escape-oriented behaviors. This immobility is interpreted as a state of "behavioral despair," which can be reversed by antidepressant treatment. This compound is the levorotatory enantiomer of tranylcypromine (B92988), a non-selective and irreversible inhibitor of monoamine oxidase (MAO). By inhibiting MAO-A and MAO-B, tranylcypromine increases the synaptic availability of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA)—which are implicated in the pathophysiology of depression. Investigating the specific effects of the (1S,2R) enantiomer in the FST is crucial for understanding its distinct pharmacological profile and therapeutic potential.

Data Presentation

While specific quantitative data for the this compound enantiomer in the forced swim test is not extensively available in publicly accessible literature, the following table illustrates the expected dose-dependent effects on key behavioral parameters based on the known pharmacology of MAO inhibitors and studies on the racemic mixture of tranylcypromine. It is hypothesized that this compound will reduce immobility time and increase active behaviors such as swimming and climbing.

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle (Saline)-180 ± 1540 ± 820 ± 5
(1S,2R)-Tranylcypromine HCl5140 ± 1260 ± 1040 ± 7*
(1S,2R)-Tranylcypromine HCl10100 ± 10 80 ± 1260 ± 9**
(1S,2R)-Tranylcypromine HCl2070 ± 8 100 ± 1570 ± 10***

*Note: This table presents hypothetical data for illustrative purposes. Actual results may vary. Statistical significance is denoted as *p < 0.05, **p < 0.01, and **p < 0.001 compared to the vehicle group.

Experimental Protocols

A meticulously executed experimental protocol is critical for obtaining reliable and reproducible data in the forced swim test.

Materials and Apparatus
  • Test Substance: this compound dissolved in a suitable vehicle (e.g., 0.9% saline).

  • Animals: Male mice (e.g., C57BL/6 or BALB/c strain) or rats (e.g., Sprague-Dawley or Wistar strain), 8-10 weeks old. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Forced Swim Test Apparatus: A transparent glass or plastic cylinder.

    • For mice: 25 cm height, 10 cm diameter.

    • For rats: 40-50 cm height, 20 cm diameter.

  • Water: The cylinder should be filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 15 cm for mice and 30 cm for rats).

  • Video Recording Equipment: A camera positioned to capture a side view of the cylinder for later behavioral scoring.

  • Timers and Data Sheets: For manual or automated scoring.

  • Drying Area: A heated holding cage or towels to dry the animals after the test.

Experimental Procedure

The standard forced swim test protocol for rodents consists of two sessions: a pre-test session and a test session, separated by 24 hours.

Day 1: Pre-test Session (15 minutes)

  • Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Gently place each animal individually into the swim cylinder for a 15-minute session.

  • This initial exposure serves as a habituation period and induces a baseline level of immobility.

  • After 15 minutes, carefully remove the animal from the water, dry it with a towel, and return it to its home cage.

Day 2: Test Session (5-6 minutes)

  • Administer this compound or the vehicle at the desired doses and route of administration (typically intraperitoneal, i.p.) 30-60 minutes before the test session. The timing should be consistent across all animals.

  • Place the animal back into the swim cylinder for a 5-minute (for rats) or 6-minute (for mice) test session.

  • Record the entire session using the video camera.

  • After the session, remove the animal, dry it, and return it to its home cage.

  • Thoroughly clean the cylinder between animals to remove any olfactory cues.

Behavioral Scoring

A trained observer, blind to the treatment conditions, should score the video recordings. The following behaviors are typically quantified:

  • Immobility: The animal remains floating in the water, making only the minimal movements necessary to keep its head above water.

  • Swimming: The animal makes active swimming motions, moving around in the cylinder.

  • Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

For mice, the last 4 minutes of the 6-minute test are typically scored.

Visualizations

Experimental Workflow

FST_Workflow cluster_day1 Day 1: Acclimation & Pre-Test cluster_day2 Day 2: Drug Administration & Test cluster_analysis Data Analysis Acclimation Animal Acclimation (1 hour) PreTest 15-minute Pre-Swim Session Acclimation->PreTest DryReturn1 Dry and Return to Home Cage PreTest->DryReturn1 DrugAdmin Administer (1S,2R)-Tranylcypromine HCl or Vehicle Wait Waiting Period (30-60 minutes) DrugAdmin->Wait Test 5-6 minute Test Session Wait->Test DryReturn2 Dry and Return to Home Cage Test->DryReturn2 Record Video Record Test Session Score Score Behavioral Parameters (Immobility, Swimming, Climbing) Record->Score Stats Statistical Analysis Score->Stats

Experimental workflow for the forced swim test.

Signaling Pathway of this compound

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCP (1S,2R)-Tranylcypromine HCl MAO Monoamine Oxidase (MAO-A/B) TCP->MAO Inhibits Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO->Monoamines Degrades Vesicles Synaptic Vesicles Monoamines->Vesicles Packaged into Release Increased Neurotransmitter Release Vesicles->Release SynapticMonoamines Increased Synaptic Monoamines Release->SynapticMonoamines Receptors Postsynaptic Receptors (5-HT, Adrenergic, Dopamine) SynapticMonoamines->Receptors Activates Signaling Downstream Signaling Cascades (cAMP, PKA, CREB, BDNF) Receptors->Signaling Response Altered Gene Expression & Neuronal Plasticity (Antidepressant Effect) Signaling->Response

Mechanism of action of (1S,2R)-Tranylcypromine HCl.

Discussion

The antidepressant-like effects of this compound in the forced swim test are primarily attributed to its inhibition of MAO, leading to an accumulation of serotonin, norepinephrine, and dopamine in the synapse. This enhanced monoaminergic neurotransmission is believed to counteract the neurobiological deficits associated with depression. Studies on the stereoisomers of tranylcypromine suggest that the (1S,2R) or (-)-enantiomer may have a more pronounced effect on catecholaminergic systems (norepinephrine and dopamine), while the (1R,2S) or (+)-enantiomer may be more potent in its effects on the serotonergic system.[1] This highlights the importance of studying the individual enantiomers to dissect their specific contributions to the overall antidepressant effect of the racemic mixture.

The downstream signaling pathways activated by increased monoamine levels are complex and involve multiple intracellular cascades. Activation of G-protein coupled receptors by these neurotransmitters can lead to the modulation of adenylyl cyclase activity, changes in cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB promotes the transcription of genes involved in neuroplasticity and cell survival, such as brain-derived neurotrophic factor (BDNF). The upregulation of BDNF is a key mechanism thought to underlie the therapeutic effects of many antidepressants.

It is important for researchers to consider the potential for locomotor-stimulating effects of tranylcypromine, which could confound the interpretation of FST results. Therefore, it is recommended to conduct an open field test to assess general locomotor activity and ensure that the observed reduction in immobility is not a false positive due to hyperactivity.

By following these detailed protocols and considering the underlying mechanisms, researchers can effectively utilize the forced swim test to evaluate the antidepressant-like properties of this compound and contribute to the development of more targeted and effective treatments for depressive disorders.

References

Application Notes and Protocols for (1S,2R)-Tranylcypromine Hydrochloride in Histone Demethylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Tranylcypromine hydrochloride, a stereoisomer of the well-known monoamine oxidase (MAO) inhibitor, is a potent tool for studying the role of histone demethylation in various biological processes. It functions as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[3][4] Dysregulation of LSD1 activity is implicated in numerous diseases, particularly cancer, making it a significant therapeutic target.[5][6][7] These notes provide detailed protocols and data for utilizing this compound as an LSD1 inhibitor in research settings.

Mechanism of Action

This compound acts as a mechanism-based, irreversible inhibitor of LSD1.[2] The compound's cyclopropylamine (B47189) moiety covalently binds to the FAD cofactor in the active site of the LSD1 enzyme.[7][8] This binding event involves a strain-induced ring opening of the tranylcypromine (B92988) molecule, which leads to the formation of a reactive intermediate that permanently inactivates the enzyme.[8] By inhibiting LSD1, tranylcypromine prevents the demethylation of H3K4 and H3K9, leading to an accumulation of these methylation marks and subsequent alterations in gene expression.[9] It is important to note that tranylcypromine is not entirely selective for LSD1 and also inhibits MAO-A and MAO-B.[1]

Data Presentation: Inhibitory Activity

The following tables summarize the quantitative data regarding the inhibitory potency of Tranylcypromine hydrochloride against LSD1 and the related MAO enzymes.

Table 1: In Vitro Inhibitory Potency (IC50 Values)

Target EnzymeIC50 (μM)Reference(s)
LSD1/KDM1A< 2 - 20.7[1][5][9]
MAO-A2.3[1]
MAO-B0.95[1]

Table 2: In Vitro Inhibitory Potency (Ki Values)

Target EnzymeKi (μM)Reference(s)
LSD1/KDM1A242.7[1]
MAO-A101.9[1]
MAO-B16[1]

Table 3: Recommended Concentration Ranges for Experiments

Experimental SystemConcentration RangeNotesReference(s)
In Vitro Enzyme Assays0 - 100 µMTo determine IC50 values.[1]
Cell Culture (General)2 - 50 µMEffective for inhibiting histone demethylation and observing cellular effects.[1]
Reprogramming of iPSCs~10 µMUsed in combination with other small molecules.
In Vivo (Mouse models)3 mg/kgAdministered via intraperitoneal (i.p.) injection.[1][10]

Experimental Protocols

Herein are detailed protocols for key experiments utilizing this compound.

Protocol 1: In Vitro LSD1 Histone Demethylase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of tranylcypromine on recombinant LSD1 activity.

Materials:

  • Recombinant human LSD1/CoREST complex

  • Biotinylated H3K4me1 peptide substrate

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.02% Triton X-100)

  • 384-well low-volume microplates

  • HTRF (Homogeneous Time-Resolved Fluorescence) or chemiluminescent-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Enzyme Pre-incubation: In a 384-well plate, add a solution of the LSD1 enzyme to the assay buffer.

  • Add the diluted tranylcypromine solutions or vehicle control (e.g., water or DMSO) to the enzyme mixture.

  • Pre-incubate the enzyme-inhibitor mixture for 15 minutes on ice to allow for binding.[11]

  • Reaction Initiation: Initiate the demethylation reaction by adding the biotinylated H3K4me1 peptide substrate and FAD to the wells.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[11]

  • Detection: Stop the reaction and measure the remaining methylated substrate using an appropriate detection method (e.g., HTRF assay kits that use a specific antibody to detect the demethylated product or a chemiluminescent assay that measures hydrogen peroxide production).

  • Data Analysis: Calculate the percentage of inhibition for each tranylcypromine concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[11]

Protocol 2: Cellular Histone Methylation Analysis by Western Blot

This protocol details the treatment of cultured cells with tranylcypromine to assess its effect on global histone methylation levels.

Materials:

  • Mammalian cell line of interest (e.g., MV4-11, NB4)[6]

  • Complete cell culture medium

  • This compound (stock solution in water or DMSO)[9]

  • PBS (Phosphate-Buffered Saline)

  • Histone extraction buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K4me1, anti-H3K4me2, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 2 µM, 10 µM, 50 µM) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvest: Wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

  • Histone Extraction: Isolate histones from the cell pellet using a histone extraction protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of histone extracts (e.g., 10-20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against specific histone methylation marks (e.g., H3K4me2) and a loading control (e.g., total H3) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Analysis: Quantify the band intensities and normalize the levels of methylated histones to the total histone H3 levels.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the use of tranylcypromine in a ChIP experiment to investigate changes in histone methylation at specific gene loci.

Materials:

  • Cells treated with this compound or vehicle control

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (B1666218) (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator or Micrococcal Nuclease (MNase) for chromatin shearing

  • ChIP-grade antibody against the histone mark of interest (e.g., H3K4me2)

  • Protein A/G magnetic beads

  • ChIP wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification (e.g., spin columns or phenol-chloroform)

  • qPCR primers for target and control gene loci

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with tranylcypromine as described in Protocol 2. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10-15 minutes at room temperature.[12]

  • Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei. Shear the chromatin into fragments of 200-700 bp using sonication or MNase digestion.[13]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Incubate a portion of the lysate with a specific antibody (e.g., anti-H3K4me2) overnight at 4°C with rotation. Save a small aliquot of the lysate as "input" control.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating the eluate and the input sample at 65°C for several hours in the presence of high salt.

  • DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and proteins. Purify the DNA using a spin column or phenol-chloroform extraction.[13]

  • Quantitative PCR (qPCR):

    • Use the purified DNA as a template for qPCR with primers specific to the promoter regions of target genes known to be regulated by LSD1.

    • Analyze the enrichment of the histone mark at these loci relative to the input and a negative control region.

Mandatory Visualizations

G cluster_0 Mechanism of Irreversible Inhibition TCP (1S,2R)-Tranylcypromine hydrochloride LSD1 LSD1 Active Site (with FAD cofactor) TCP->LSD1 Binds to active site Intermediate Reactive Intermediate LSD1->Intermediate Strain-induced ring opening Inactive_LSD1 Inactive LSD1-FAD Adduct Intermediate->Inactive_LSD1 Covalent bond formation with FAD cofactor

Caption: Mechanism of LSD1 irreversible inhibition by (1S,2R)-Tranylcypromine.

G cluster_1 Signaling Pathway of LSD1 Inhibition TCP (1S,2R)-Tranylcypromine hydrochloride LSD1 LSD1 (KDM1A) TCP->LSD1 Inhibits H3K4 H3K4me1/me2 LSD1->H3K4 Demethylates H3K9 H3K9me1/me2 LSD1->H3K9 Demethylates GeneActivation Target Gene Activation H3K4->GeneActivation Promotes GeneRepression Target Gene Repression H3K9->GeneRepression Promotes

Caption: Downstream effects of LSD1 inhibition on histone methylation.

G cluster_2 Chromatin Immunoprecipitation (ChIP) Workflow A 1. Cell Culture & Treatment with Tranylcypromine B 2. Formaldehyde Cross-linking A->B C 3. Cell Lysis & Chromatin Shearing (Sonication/MNase) B->C D 4. Immunoprecipitation (with anti-H3K4me2 antibody) C->D E 5. Wash to Remove Non-specific Binding D->E F 6. Elution & Reverse Cross-linking E->F G 7. DNA Purification F->G H 8. qPCR Analysis G->H

Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.

References

Application Notes and Protocols for Repurposing (1S,2R)-Tranylcypromine Hydrochloride in Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,2R)-Tranylcypromine hydrochloride (TCP), a well-established monoamine oxidase (MAO) inhibitor used in the treatment of depression, is gaining significant attention for its potential as a repurposed anticancer agent.[1] Its primary mechanism of antineoplastic action is the inhibition of lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme overexpressed in a variety of cancers that plays a crucial role in tumor cell proliferation, migration, and invasion.[2][3] By inhibiting LSD1, tranylcypromine (B92988) can modulate gene expression, leading to tumor suppression.[2][3] This document provides an overview of the preclinical and clinical findings, along with detailed protocols for researchers investigating the anticancer effects of TCP.

Mechanism of Action

Tranylcypromine is a nonselective, irreversible inhibitor of both MAO and LSD1.[2][4] LSD1 is a histone demethylase that removes methyl groups from mono- and dimethylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[3] The demethylation of H3K4 generally leads to transcriptional repression, while the demethylation of H3K9 is associated with transcriptional activation. By inhibiting LSD1, tranylcypromine alters the methylation status of these histones, thereby derepressing the transcription of tumor suppressor genes and repressing the expression of oncogenes.[4] This epigenetic modulation can induce cancer cell differentiation, apoptosis, and cell cycle arrest.

Preclinical and Clinical Landscape

Preclinical studies have demonstrated the anticancer effects of tranylcypromine in various cancer models, including prostate cancer and neuroblastoma.[5] However, its potency and specificity as a single agent can be limited.[6] Consequently, research is increasingly focusing on combination therapies. For instance, combining tranylcypromine with an NRF2 inhibitor (ML385) has shown synergistic effects in reducing tumor proliferation.[6][7][8] In acute myeloid leukemia (AML), tranylcypromine has been shown to make cancer cells more susceptible to the vitamin A-derivative drug, all-trans retinoic acid (ATRA).[9]

Clinically, tranylcypromine has been investigated in phase I/II trials for leukemia, glioblastoma, and head and neck squamous cell carcinoma, demonstrating some therapeutic effects.[10] Further development has led to more potent and selective LSD1 inhibitors derived from tranylcypromine, such as ORY-1001 and GSK2879552, which are currently in clinical trials for cancer treatment.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on tranylcypromine.

Table 1: In Vitro Cytotoxicity of Tranylcypromine

Cell LineCancer TypeIC50 (mM)Reference
HepG2Hepatocellular Carcinoma> 3[8]
JurkatT-cell Leukemia> 3[8]
HPACPancreatic Adenocarcinoma> 8[8]

Table 2: In Vitro Cytotoxicity of ML385 (NRF2 Inhibitor)

Cell LineCancer TypeIC50 (µM)Reference
HPACPancreatic Adenocarcinoma> 6[8]
HepG2Hepatocellular Carcinoma> 6[8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of tranylcypromine on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, Jurkat, HPAC)

  • Complete growth medium (specific to cell line)

  • Tranylcypromine hydrochloride (TCP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of TCP in DMSO.

    • Prepare serial dilutions of TCP in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TCP. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value.

Protocol 2: Western Blot for Histone Methylation

This protocol is for assessing the effect of tranylcypromine on histone H3 lysine 4 dimethylation (H3K4me2).

Materials:

  • Cancer cells treated with TCP

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K4me2, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and untreated cells with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Sample Preparation:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-H3K4me2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Visualizations

LSD1_Inhibition_Pathway TCP Tranylcypromine (TCP) LSD1 LSD1 (KDM1A) TCP->LSD1 inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates Oncogenes Oncogenes LSD1->Oncogenes activates TumorSuppressor Tumor Suppressor Genes H3K4me2->TumorSuppressor represses CancerProgression Cancer Progression TumorSuppressor->CancerProgression inhibits Oncogenes->CancerProgression promotes TranscriptionRepression Transcriptional Repression TranscriptionActivation Transcriptional Activation

Caption: Mechanism of action of Tranylcypromine in cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines Treatment Tranylcypromine Treatment CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability WesternBlot Western Blot (e.g., H3K4me2) Treatment->WesternBlot GeneExpression Gene Expression Analysis (e.g., qPCR, RNA-seq) Treatment->GeneExpression Xenograft Xenograft/PDX Model Establishment InVivoTreatment Tranylcypromine Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement Toxicity Toxicity Assessment InVivoTreatment->Toxicity

Caption: Experimental workflow for evaluating Tranylcypromine.

References

Application Notes and Protocols for (1S,2R)-Tranylcypromine Hydrochloride in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. Emerging evidence highlights the critical roles of neuroinflammation and epigenetic dysregulation in the pathogenesis of AD. (1S,2R)-Tranylcypromine, the (-)-enantiomer of tranylcypromine (B92988) (TCP), is a pharmacologically active molecule that has garnered interest in neurodegenerative disease research. It functions as a dual-target inhibitor, acting on both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/KDM1A).[1][2][3] This dual inhibition presents a multifaceted therapeutic approach for AD by potentially modulating neurotransmitter levels, reducing neuroinflammation, and correcting epigenetic alterations. These application notes provide detailed protocols for utilizing (1S,2R)-Tranylcypromine hydrochloride in relevant in vitro and in vivo models of Alzheimer's disease.

Mechanism of Action

This compound exerts its effects through the irreversible inhibition of two key enzyme families:

  • Monoamine Oxidase (MAO): As a non-selective MAO inhibitor, it blocks both MAO-A and MAO-B isoforms.[3][4] These enzymes are responsible for the degradation of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine).[4][5] Their inhibition leads to increased synaptic availability of these neurotransmitters, which may help alleviate neuropsychiatric symptoms associated with AD. Furthermore, MAO-B is upregulated in the brains of AD patients and contributes to neuroinflammation.[2]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), thereby regulating gene expression.[1][6] Dysregulation of LSD1 has been implicated in AD pathogenesis. Pharmacological inhibition of LSD1 has demonstrated neuroprotective effects and is a promising therapeutic strategy.[1] By inhibiting LSD1, tranylcypromine can modulate gene expression, potentially suppressing neuroinflammatory genes and activating neuroprotective pathways like autophagy.[7]

cluster_0 Enzyme Inhibition cluster_1 Downstream Effects cluster_2 Therapeutic Outcomes in AD Models TCP (1S,2R)-Tranylcypromine hydrochloride MAO MAO-A / MAO-B TCP->MAO Inhibits LSD1 LSD1 / KDM1A TCP->LSD1 Inhibits Monoamines ↑ Monoamine Levels (Serotonin, Dopamine, Norepinephrine) MAO->Monoamines Leads to Epigenetic Epigenetic Modulation (↑ H3K4me2) LSD1->Epigenetic Leads to Neuroprotection ↑ Neuroprotection (↓ Aβ Toxicity) Monoamines->Neuroprotection Neuroinflammation ↓ Neuroinflammation (↓ Microglial Activation) Epigenetic->Neuroinflammation Autophagy ↑ Autophagy Epigenetic->Autophagy Autophagy->Neuroprotection

Caption: Dual inhibitory mechanism of this compound.

Application 1: In Vitro Neuroinflammation Models

This compound can be used to investigate anti-neuroinflammatory effects in cell culture models. BV2 microglial cells stimulated with lipopolysaccharide (LPS) are commonly used to mimic the inflammatory state observed in the AD brain.

Quantitative Data Summary: In Vitro Models
Model SystemCompoundConcentrationObserved EffectReference
BV2 Microglial CellsTranylcypromine5 µMAltered LPS-induced proinflammatory cytokine levels.[2]
Primary Cortical NeuronsTranylcypromine10 µMMaximally protective against Aβ(1-42)-induced neuronal death.[8]
Primary Cortical NeuronsTCP Acetamide100 nMSignificantly protected against Aβ(1-42) toxicity.[8]
Neuroblastoma CellsTranylcypromine-Induced SESN2 expression, leading to mTORC1 inhibition and autophagy.[6][7]

Experimental Workflow: In Vitro Anti-inflammatory Assay

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Plate BV2 Microglial Cells B Pre-treat with (1S,2R)-Tranylcypromine HCl (e.g., 5 µM) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Collect Supernatant & Lysates C->D E RT-PCR for Cytokine mRNA (IL-1β, IL-6, TNF-α) D->E F Western Blot for Signaling Proteins (p-ERK, p-STAT3) D->F

Caption: Workflow for in vitro assessment of anti-inflammatory effects.
Signaling Pathway: Modulation of Microglial Activation

Studies suggest that tranylcypromine modulates LPS-induced neuroinflammation in microglia by affecting the Toll-like receptor 4 (TLR4) signaling pathway.[2][9]

LPS LPS / Aβ TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK STAT3 STAT3 ERK->STAT3 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, COX-2) STAT3->Cytokines TCP (1S,2R)-Tranylcypromine hydrochloride TCP->TLR4 Modulates TCP->ERK Modulates

Caption: Proposed TLR4/ERK/STAT3 signaling pathway modulation by TCP.

Application 2: In Vivo Alzheimer's Disease Models

The therapeutic potential of this compound can be evaluated in transgenic mouse models of AD, such as the 5xFAD model, which develops aggressive amyloid pathology and neuroinflammation.

Quantitative Data Summary: In Vivo Models
Model SystemCompoundDosage & RouteTreatment DurationObserved EffectReference
Wild-type MiceTranylcypromine3 mg/kg, i.p.3 daysReduced microglial activation and proinflammatory cytokine levels after LPS injection.[2]
5xFAD MiceTranylcypromine3 mg/kg, i.p.-Significantly decreased microglial activation.[2][10]
DAT PatientsTranylcypromineMean 16 mg/day-Greater toxicity (orthostatic hypotension) compared to L-deprenyl, limiting usefulness.[11]

Experimental Workflow: In Vivo 5xFAD Mouse Model Study

cluster_0 Treatment Phase cluster_1 Behavioral Assessment cluster_2 Post-mortem Analysis A Administer (1S,2R)-TCP HCl (e.g., 3 mg/kg, i.p. daily) or Vehicle to 5xFAD Mice B Cognitive Testing (e.g., Morris Water Maze, Y-Maze) A->B C Perfuse and Collect Brains B->C D Immunohistochemistry (Iba1 for microglia, 6E10 for Aβ plaques) C->D E Biochemical Analysis (ELISA for Cytokines, Western Blot) C->E

Caption: Workflow for in vivo therapeutic efficacy study in 5xFAD mice.

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Effects in BV2 Microglial Cells

This protocol is adapted from Park et al., 2020.[2]

  • Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with this compound (e.g., 5 µM) or vehicle (PBS) for 5 hours.

    • Following pre-treatment, add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Co-incubate for an additional period (e.g., 6 hours for mRNA analysis or 24 hours for protein analysis).

  • RNA Extraction and RT-PCR:

    • Wash cells with cold PBS and lyse them to extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., Il1b, Il6, Tnf) and a housekeeping gene (e.g., Gapdh) for normalization.

  • Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method. Compare the expression levels in the tranylcypromine-treated group to the LPS-only group.

Protocol 2: In Vivo Assessment in the 5xFAD Mouse Model of Alzheimer's Disease

This protocol is adapted from Park et al., 2020.[2][10]

  • Animal Model: Use 5xFAD transgenic mice and age-matched wild-type littermates. All procedures must be approved by the institutional animal care and use committee (IACUC).

  • Drug Administration:

    • Prepare this compound in sterile PBS.

    • Administer the compound (3 mg/kg) or vehicle (PBS) via intraperitoneal (i.p.) injection daily for a predetermined period (e.g., 14-28 days).

  • Tissue Collection:

    • At the end of the treatment period, deeply anesthetize the mice.

    • Perform transcardial perfusion with ice-cold PBS, followed by 4% paraformaldehyde (PFA) in PBS for fixation.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Transfer the brain to a 30% sucrose (B13894) solution for cryoprotection.

  • Immunohistochemistry:

    • Section the brain into 30-40 µm thick coronal sections using a cryostat.

    • Perform free-floating immunohistochemistry using primary antibodies against Iba1 (for microglia) and Aβ (e.g., 6E10).

    • Use appropriate fluorescently-labeled secondary antibodies for visualization.

  • Image Acquisition and Analysis:

    • Capture images of relevant brain regions (e.g., cortex and hippocampus) using a confocal or fluorescence microscope.

    • Quantify the Iba1-positive area or cell number to assess microgliosis and the Aβ plaque burden using image analysis software (e.g., ImageJ). Compare the results between the treated and vehicle groups.

Protocol 3: Assessment of Neuroprotective Effects Against Aβ-induced Toxicity

This protocol is adapted from Caraci et al., 2015.[8]

  • Primary Cortical Neuron Culture: Prepare primary cortical neuron cultures from embryonic day 15-17 mouse or rat embryos. Plate dissociated neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Aβ(1-42) Oligomer Preparation: Prepare Aβ(1-42) oligomers by dissolving the synthetic peptide in HFIP, evaporating the solvent, and resuspending in DMSO. Dilute in culture medium and incubate at 4°C for 24 hours to form oligomeric species.

  • Neuroprotection Assay:

    • After 7-9 days in vitro, pre-treat the neuronal cultures with various concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle for 2 hours.

    • Challenge the neurons with Aβ(1-42) oligomers (e.g., 100 nM) for 48 hours.

  • Cell Viability Assessment:

    • Measure cell viability using a standard MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cytotoxicity.

    • Normalize the data to the vehicle-treated control group and express results as a percentage of the control. Compare the viability of neurons treated with Aβ alone versus those pre-treated with tranylcypromine.

References

Troubleshooting & Optimization

Optimizing (1S,2R)-Tranylcypromine hydrochloride concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1S,2R)-Tranylcypromine Hydrochloride

Welcome to the technical support center for this compound (TCP). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize its use in in vitro assays.

FAQs: General Questions

Q1: What is this compound and what are its primary targets?

This compound is the hydrochloride salt of the (1S,2R) enantiomer of tranylcypromine (B92988). It is known as an irreversible inhibitor of two main classes of enzymes:

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): This enzyme removes methyl groups from histones (specifically H3K4me1/2 and H3K9me1/2), playing a key role in epigenetic regulation.[1] Inhibition of LSD1 can alter gene expression.[2]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial for the degradation of monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).[2][3] By inhibiting MAOs, TCP increases the concentration of these neurotransmitters.[3]

TCP forms a covalent adduct with the flavin-dependent (FAD) cofactor in the active site of these enzymes, leading to irreversible inhibition.

Q2: Is there a difference between the enantiomers of Tranylcypromine?

Yes, the different stereoisomers of tranylcypromine can exhibit different potencies and selectivities for their targets. For instance, studies on rat synaptosomes have shown that (+)-TCP (the 1R,2S enantiomer) is more potent at inhibiting serotonin uptake, while (-)-TCP (the 1S,2R enantiomer) is more potent at inhibiting dopamine and norepinephrine uptake.[4] When planning experiments, it is crucial to use the correct, specified enantiomer for reproducible results.

Q3: How should I prepare and store stock solutions of this compound?

Proper preparation and storage are critical for maintaining the compound's activity.

Solubility Data:

SolventMaximum SolubilityMolar Concentration (Approx.)Reference
Water100 mg/mL589 mM[5][6]
DMSO100 mg/mL589 mM[5][6]

Note: Some suppliers report lower solubility in DMSO (e.g., 34-50 mg/mL).[7] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[7]

Preparation Protocol:

  • Weigh the required amount of TCP hydrochloride powder in a sterile tube.

  • Add the appropriate volume of high-purity solvent (e.g., DMSO or sterile water) to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex thoroughly to dissolve. Gentle warming or sonication may be required for higher concentrations.[6]

Storage Recommendations:

  • Solid Form: Store desiccated at room temperature or 2-8°C, protected from light.[5]

  • Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. A stock solution in solvent is typically stable for at least one month at -20°C or six months at -80°C.[6]

Troubleshooting Guide

Q4: My experiment shows no or very low activity. What should I check?

Low activity can stem from several factors. Systematically check the following points.

Troubleshooting Flowchart for Low Activity

G cluster_sol Solutions A Problem: No / Low Activity B Is the stock solution prepared correctly? A->B C Is the final assay concentration appropriate? B->C Yes S1 Remake stock solution. Check solubility & use fresh solvent. B->S1 No D Is the compound stable in your assay medium? C->D Yes S2 Perform dose-response curve. Start with IC50 values as a guide. C->S2 No E Is the target enzyme/ pathway active in your system? D->E Yes S3 Check compound half-life. Minimize pre-incubation time if unstable. D->S3 No S4 Confirm target expression (e.g., via Western Blot). Use positive controls. E->S4 No

Caption: Troubleshooting decision tree for low TCP activity.

Q5: What concentration range should I use for my in vitro assay?

The optimal concentration depends heavily on the target enzyme and the assay type (biochemical vs. cell-based). Start by performing a dose-response curve centered around the known IC₅₀ values.

Inhibitory Potency (IC₅₀ / Kᵢ) Data:

TargetIC₅₀ (µM)Kᵢ (µM)Reference
LSD1 < 2 - 20.7242.7[2][6][8]
MAO-A 2.3101.9[6][8]
MAO-B 0.9516.0[6][8]
  • For biochemical assays (purified enzyme): Start with a range from 10 nM to 100 µM.

  • For cell-based assays: Higher concentrations may be needed to account for cell permeability and potential off-target effects. A starting range of 1 µM to 50 µM is common.[6] In some cell-based demethylation assays, concentrations up to 5 mM have been used for short incubations.[8]

Q6: I'm observing cellular toxicity or unexpected off-target effects. What can I do?

Tranylcypromine is known to have off-targets beyond LSD1 and MAOs, including aldehyde dehydrogenases (ALDHs).[9] Cellular stress or toxicity can confound results.

Mitigation Strategies:

  • Lower the Concentration: Use the lowest effective concentration possible.

  • Reduce Incubation Time: As an irreversible inhibitor, the effect of TCP is time-dependent. Shorter incubation times may be sufficient to inhibit the target while minimizing toxicity.

  • Perform Cytotoxicity Assays: Run a parallel assay (e.g., MTT, LDH) to determine the toxicity threshold of TCP in your specific cell line and experimental conditions.

  • Use More Specific Inhibitors: If off-target effects are a major concern, consider using newer-generation LSD1 inhibitors that have been designed for higher selectivity over MAOs.[10][11]

Experimental Protocols & Methodologies

Q7: Can you provide a general protocol for an LSD1 inhibition assay?

This is a generalized protocol for a biochemical (enzyme-based) LSD1 inhibition assay using a commercially available kit.

Experimental Workflow for LSD1 Inhibition Assay

G A 1. Prepare Reagents (LSD1 enzyme, substrate, assay buffer, TCP dilutions) B 2. Pre-incubate LSD1 with TCP dilutions (e.g., 15 min on ice) A->B C 3. Initiate Reaction (Add substrate, e.g., H3K4me1 peptide) B->C D 4. Incubate at RT (e.g., 60 minutes) C->D E 5. Stop Reaction & Add Detection Reagents D->E F 6. Read Signal (e.g., HTRF, fluorescence) E->F G 7. Analyze Data (Calculate % inhibition and plot IC50 curve) F->G

Caption: Workflow for a biochemical LSD1 inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Also prepare solutions of recombinant human LSD1/CoREST complex and the biotinylated H3K4me1 peptide substrate.[10]

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the LSD1 enzyme solution. Add the TCP dilutions (or vehicle control) and pre-incubate for a specified time (e.g., 15 minutes) to allow for binding.[10]

  • Reaction Initiation: Add the peptide substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[10]

  • Detection: Stop the reaction and add the detection reagents. For a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this would involve adding a Europium-labeled antibody that detects the demethylated product and a streptavidin-conjugated acceptor (e.g., XL665).[10]

  • Data Acquisition: Read the plate on an appropriate microplate reader.

  • Analysis: Calculate the percent inhibition for each TCP concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.[10]

Q8: How does the mechanism of irreversible inhibition affect experimental design?

Because TCP is an irreversible inhibitor, its effect is both time- and concentration-dependent. The body must synthesize new enzyme to restore function.[3] While this is more relevant in vivo, it has implications for in vitro work:

  • Washout Experiments: To confirm irreversible binding, you can pre-incubate cells or enzymes with TCP, wash it out thoroughly, and then measure target activity. A persistent lack of activity indicates irreversible inhibition.

  • Pharmacodynamic Half-Life: The biological effect of TCP lasts much longer than its pharmacokinetic half-life of ~2 hours because of the time required to synthesize new enzyme.[2][12] This means that even after the compound is removed from the medium, its inhibitory effect will persist.

Mechanism of Action Diagram

G cluster_tcp Tranylcypromine (TCP) cluster_targets Primary Targets cluster_effects Downstream Effects TCP (1S,2R)-Tranylcypromine LSD1 LSD1 / KDM1A TCP->LSD1 Irreversible Inhibition MAO MAO-A / MAO-B TCP->MAO Irreversible Inhibition Histone Histone H3K4/H3K9 Methylation ↑ LSD1->Histone Leads to Neuro Monoamine (Serotonin, Dopamine) Levels ↑ MAO->Neuro Leads to

Caption: Mechanism of action of (1S,2R)-Tranylcypromine.

References

Technical Support Center: (1S,2R)-Tranylcypromine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (1S,2R)-Tranylcypromine hydrochloride solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents and water. For long-term storage, Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1][2][3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] It is also soluble in ethanol (B145695) and dimethylformamide.[1] Aqueous solutions can be prepared in buffers like PBS (pH 7.2), but it is recommended to use them fresh, as storage for more than one day is not advised.[1]

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: The solid, crystalline form of this compound should be stored at -20°C for long-term stability (≥4 years).[1] For shorter periods, storage at 2-8°C is also acceptable.[4] It is important to protect the solid from light and moisture.[4][5][6] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to a month or -80°C for up to six months.[2][3] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1]

Q3: Is this compound sensitive to light?

A3: Yes, protection from light is recommended for the solid compound and its solutions to prevent photolytic degradation.[5][6] Forced degradation studies have shown that tranylcypromine (B92988) can degrade under UV radiation.[7][8]

Q4: How does pH affect the stability of this compound solutions?

A4: Tranylcypromine is susceptible to degradation under both acidic and basic conditions.[7][9] Forced degradation studies indicate that the cyclopropyl (B3062369) ring can open under hydrolytic stress in acidic and alkaline environments.[9] For HPLC analysis, a mobile phase with a low pH (around 2.3) is used to ensure good resolution of the drug from its degradation products, suggesting that a low pH environment might be preferable for short-term analytical purposes.[7] However, for biological experiments, the pH should be adjusted to physiological levels (e.g., 7.4) immediately before use.[10]

Q5: What are the potential degradation products of this compound?

A5: Degradation of tranylcypromine can occur through the opening of the cyclopropyl ring under acidic and basic conditions.[9] In vivo, metabolites include N-acetyl-tranylcypromine and p-hydroxy-tranylcypromine.[11] It is important to use a stability-indicating analytical method, such as the HPLC method described below, to separate the intact drug from any potential degradation products.[7][9]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation in stock solution upon storage - Solvent evaporation- Exceeded solubility limit- Freeze-thaw cycles- Ensure vials are tightly sealed.- Confirm the concentration is within the solubility limits for the chosen solvent.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Inconsistent experimental results - Degradation of the compound in solution- Prepare fresh aqueous solutions for each experiment.[1]- Store stock solutions appropriately and for the recommended duration.- Verify the purity of the solution using a suitable analytical method like HPLC.
Discoloration of the solution - Oxidation or degradation- Discard the solution.- Prepare fresh solutions using high-purity solvents.- Store solutions protected from light and under an inert atmosphere if necessary.
Difficulty dissolving the compound - Incorrect solvent- Low temperature- Use a recommended solvent such as DMSO, ethanol, or water (with sonication for higher concentrations).[1][2]- Gentle warming and sonication can aid dissolution.[2]

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
DMSO~100 mg/mL (with sonication)[2]
Water~100 mg/mL (with sonication)[2]
PBS (pH 7.2)~2 mg/mL[1]
Ethanol~5 mg/mL[1]
Dimethylformamide~3 mg/mL[1]

Table 2: Recommended Storage Conditions for Stock Solutions

Solvent Temperature Duration Reference
DMSO-20°C1 month[2][3]
DMSO-80°C6 months[2][3]
Aqueous SolutionsN/ANot recommended for >1 day[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you will need 1.6965 mg (based on a molecular weight of 169.65 g/mol ).

    • Add the solid to a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Vortex or sonicate until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Indicating HPLC Method

This protocol is adapted from a validated method for tranylcypromine sulfate (B86663) and is suitable for assessing the stability of this compound solutions.[7]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1100 series or equivalent with a UV detector.

    • Column: Kinetex® C18 column (75 mm x 4.6 mm, 2.6 µm).

    • Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (10:90, v/v), pH adjusted to 2.3.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Dilute the this compound solution to be tested with the mobile phase to a suitable concentration (e.g., within the linear range of 3-150 µg/mL).

    • Inject the sample onto the column and record the chromatogram.

    • The retention time for the intact drug is expected to be around 2 minutes.

    • Quantify the peak area of the intact drug and any degradation products to determine the percentage of degradation.

Protocol 3: Forced Degradation Studies

To investigate the stability of this compound under various stress conditions, the following forced degradation studies can be performed.[7][8]

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 1N HCl.

    • Reflux the solution for 1 hour.

    • Cool the solution to room temperature and neutralize it with 1N NaOH.

    • Dilute to a suitable concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 1N NaOH.

    • Reflux the solution for 1 hour.

    • Cool the solution to room temperature and neutralize it with 1N HCl.

    • Dilute to a suitable concentration and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 30% H₂O₂.

    • Reflux the solution for 1 hour.

    • Cool the solution to room temperature.

    • Dilute to a suitable concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV radiation (254 nm) for 1 hour.

    • Dilute to a suitable concentration and analyze by HPLC.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_stability Stability Testing prep_solid Weigh Solid (1S,2R)-Tranylcypromine HCl prep_solvent Add Solvent (e.g., DMSO) prep_solid->prep_solvent prep_dissolve Dissolve (Vortex/Sonicate) prep_solvent->prep_dissolve prep_aliquot Aliquot for Storage prep_dissolve->prep_aliquot storage_conditions Store at -20°C or -80°C (Protected from light) prep_aliquot->storage_conditions stability_sample Prepare Sample for Analysis storage_conditions->stability_sample stability_hplc HPLC Analysis stability_sample->stability_hplc stability_data Data Analysis (% Degradation) stability_hplc->stability_data

Caption: Workflow for solution preparation, storage, and stability testing.

Forced_Degradation_Pathway cluster_stress Stress Conditions main (1S,2R)-Tranylcypromine HCl (Intact Drug) acid Acid Hydrolysis (1N HCl, Reflux) main->acid base Base Hydrolysis (1N NaOH, Reflux) main->base oxidation Oxidation (30% H2O2, Reflux) main->oxidation photo Photolysis (UV Light) main->photo degradation Degradation Products (e.g., Ring-opened species) acid->degradation Degradation base->degradation Degradation oxidation->degradation Degradation photo->degradation Degradation

Caption: Forced degradation pathways of Tranylcypromine hydrochloride.

References

Overcoming poor solubility of (1S,2R)-Tranylcypromine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1S,2R)-Tranylcypromine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is generally considered to be soluble in water. Several suppliers report its solubility to be as high as 100 mM in water, which is equivalent to approximately 16.96 mg/mL.[1] One product data sheet specifies a solubility of 100 mg/mL in water, though it notes that ultrasonic assistance may be required.[2] However, experimental conditions such as pH, temperature, and buffer composition can significantly impact the observed solubility. One study reported a solubility of 2 mg/mL in PBS at a pH of 7.2, while another noted a solubility greater than 25.4 µg/mL at pH 7.4.[3][4]

Q2: Why is my this compound precipitating out of solution?

A2: Precipitation, especially in buffered media, is often related to pH. Tranylcypromine (B92988) is a primary amine.[5] As a hydrochloride salt, it is protonated and generally more soluble in acidic to neutral aqueous solutions. If the pH of your solution increases, the amine group can be deprotonated to its less soluble free base form, leading to precipitation. This is a common issue for ionizable drugs when moving from a stock solution to a final formulation with a different pH.[6]

Q3: What are the first steps I should take to troubleshoot poor solubility?

A3: If you are experiencing poor solubility, consider these initial steps:

  • Verify pH: Check the pH of your final solution. For amine hydrochloride salts, maintaining a slightly acidic pH can often keep the compound in its soluble, protonated form.

  • Gentle Heating & Agitation: Gently warming the solution (e.g., to 37°C) and providing agitation (vortexing or sonication) can help dissolve the compound, as suggested by some supplier data.[2]

  • Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous medium.[7][8] Be mindful of the final solvent concentration's compatibility with your experimental system.

Troubleshooting Guides

For more persistent solubility issues, the following detailed guides provide experimental protocols and strategies to enhance the solubility of this compound.

Guide 1: Solubility Enhancement via pH Adjustment

Adjusting the pH is a primary strategy for improving the solubility of ionizable compounds.[6][] By keeping the pH low enough to ensure the primary amine group on tranylcypromine remains protonated, solubility can be significantly increased.

Experimental Protocol: Determining a pH-Solubility Profile
  • Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Addition of Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to visualize the pH-solubility profile.

Data Presentation: Expected pH-Solubility Relationship

The following table provides an illustrative example of how solubility might change with pH for a basic compound like tranylcypromine. Actual values must be determined experimentally.

pHExpected Ionization StateIllustrative Solubility (mg/mL)
4.0Fully Protonated (R-NH₃⁺)> 20
6.0Mostly Protonated> 15
7.4Partially Protonated1 - 5
8.5Mostly Free Base (R-NH₂)< 0.5

Visualization: pH Adjustment Workflow

G cluster_0 pH Adjustment Workflow Start Observe Poor Solubility Prep Prepare Buffered Solutions (pH 4-8) Start->Prep Begin Troubleshooting Add Add Excess Compound Prep->Add Equil Equilibrate (e.g., 24h Shake) Add->Equil Quant Centrifuge & Quantify Supernatant Equil->Quant Analyze Plot Solubility vs. pH Quant->Analyze End Select Optimal pH Analyze->End Determine Working Range

A workflow for determining the optimal pH for solubility.
Guide 2: Using Co-solvents to Improve Solubility

Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][][10]

Commonly Used Co-solvents

For research applications, several co-solvents are frequently used.[11]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

Experimental Protocol: Co-solvent Formulation
  • Stock Solution: Dissolve a known amount of this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution. Supplier data indicates solubility up to 100 mM in DMSO.[1][2]

  • Serial Dilution: Perform a serial dilution of this stock solution into your aqueous buffer or cell culture medium.

  • Observation: Visually inspect for any precipitation at each dilution step. It is crucial to ensure the final concentration of the co-solvent is low enough to be non-toxic to cells and compatible with the assay.

  • Example Formulation (in vivo): One published formulation for tranylcypromine involves a multi-component system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.5 mg/mL.[2]

Data Presentation: Illustrative Co-solvent Solubility Data

This table presents illustrative data on the solubility of this compound in common solvent systems.

Solvent SystemIllustrative Solubility (mg/mL)Primary Use Case
Water (pH 7.2)~2[4]Aqueous Buffers
100% DMSO> 34[12]High-Conc. Stocks
100% Ethanol> 5[4]High-Conc. Stocks
10% DMSO in PBS (pH 7.4)~5 - 10In Vitro Dilutions
10% EtOH in Water~8 - 12In Vitro Dilutions
40% PEG 400 in Water> 15In Vivo Formulations

Visualization: Co-solvent Selection Logic

G cluster_0 Co-solvent Selection Decision Tree Start Initial Solubility Issue in Aqueous Buffer AssayType What is the experimental system? Start->AssayType InVitro In Vitro (Cell-based) AssayType->InVitro Cellular InVivo In Vivo (Animal Model) AssayType->InVivo Animal DMSO_Stock Use DMSO for concentrated stock. Dilute carefully into media. Keep final DMSO <0.5%. InVitro->DMSO_Stock EtOH_Stock Use Ethanol for stock if DMSO is incompatible. InVitro->EtOH_Stock PEG_PG Consider PEG 400 or Propylene Glycol based formulations for better tolerance. InVivo->PEG_PG

References

Minimizing off-target effects of (1S,2R)-Tranylcypromine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1S,2R)-Tranylcypromine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize and troubleshoot potential off-target effects. (1S,2R)-Tranylcypromine, the less active enantiomer of the dual LSD1/MAO inhibitor, is an essential tool for distinguishing specific from non-specific effects in experimental settings. Understanding its off-target profile is critical for the robust interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in research?

A1: this compound is one of the two stereoisomers of tranylcypromine (B92988). The other, more active enantiomer is (1R,2S)-Tranylcypromine. (1S,2R)-Tranylcypromine is significantly less potent as an inhibitor of its primary targets, Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B).[1] Consequently, it is most commonly used as a negative control in experiments to help differentiate the on-target effects of the active (1R,2S) enantiomer from any non-specific or off-target effects of the tranylcypromine chemical scaffold.

Q2: What are the known primary targets and off-targets of tranylcypromine?

A2: The primary targets of racemic tranylcypromine are Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 1 (LSD1).[2][3] However, tranylcypromine is known to have a range of off-target activities. These include the inhibition of monoamine transporters (for dopamine (B1211576) and norepinephrine), promiscuous binding to other proteins such as aldehyde dehydrogenases (ALDHs), and a tendency for lysosomal trapping.[1][4]

Q3: Why am I observing an unexpected phenotype in my experiment when using (1S,2R)-Tranylcypromine as a negative control?

A3: An unexpected phenotype with the (1S,2R) enantiomer could be due to one of its off-target effects. Notably, the (1S,2R)-enantiomer is a more potent inhibitor of dopamine and norepinephrine (B1679862) uptake than the active (1R,2S)-enantiomer.[1] This could lead to physiological effects in cellular or animal models that are independent of LSD1 or MAO inhibition. Additionally, non-specific protein binding and lysosomal trapping can lead to cellular stress or other confounding effects.[4]

Q4: What is lysosomal trapping and how can it affect my experiments?

A4: Lysosomal trapping is a phenomenon where basic compounds, like tranylcypromine, accumulate in the acidic environment of lysosomes.[4] This can reduce the effective concentration of the compound at its intended target site and may lead to lysosomal dysfunction, which can be a source of cellular toxicity or other off-target effects.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected activity observed with (1S,2R)-Tranylcypromine control. Inhibition of monoamine transporters (dopamine/norepinephrine).1. Perform a monoamine uptake assay to quantify the effect of the compound on these transporters in your experimental system. 2. Use a more specific negative control if available, or lower the concentration of (1S,2R)-Tranylcypromine to a range where transporter inhibition is minimized.
Promiscuous protein binding.1. Conduct a Cellular Thermal Shift Assay (CETSA) to assess engagement with potential off-targets. 2. Perform proteomic profiling to identify unintended binding partners.
High cellular toxicity observed. Lysosomal trapping leading to lysosomal dysfunction.1. Assess lysosomal health using specific dyes (e.g., LysoTracker). 2. Consider co-treatment with a lysosomotropic agent like chloroquine (B1663885) in mechanistic studies to see if it reverses the phenotype, though this can introduce its own confounding effects.[4]
Inhibition of other critical cellular enzymes.1. Review literature for known off-targets of the tranylcypromine scaffold. 2. Perform broad-spectrum kinase or enzyme panel screening.
Inconsistent results between experiments. Variability in compound concentration or stability.1. Ensure accurate and consistent preparation of stock solutions. 2. Check for compound precipitation in media. 3. Aliquot and store the compound properly to avoid degradation.
Differences in cell passage number or density.1. Standardize cell culture conditions, including passage number and seeding density.

Quantitative Data on Tranylcypromine Activity

The following tables summarize the known inhibitory activities of tranylcypromine. It is important to note that much of the detailed quantitative data is for the racemic mixture.

Table 1: Inhibitory Activity of Racemic Tranylcypromine Against Primary Targets

TargetIC50 (µM)Ki (µM)
MAO-A 2.3101.9
MAO-B 0.9516
LSD1 20.7242.7
Data from MedChemExpress and BPS Bioscience for the racemic compound.[2][3]

Table 2: Enantiomer Selectivity for Monoamine Transporter Inhibition

TransporterMore Potent Enantiomer
Dopamine (DA) Uptake (1S,2R)-(-)
Norepinephrine (NA) Uptake (1S,2R)-(-)
Serotonin (5-HT) Uptake (1R,2S)-(+)
Qualitative comparison of enantiomer potency.[1]

Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Assay

This assay is used to determine the inhibitory effect of (1S,2R)-Tranylcypromine on dopamine and norepinephrine transporters.

Materials:

  • Cells expressing the dopamine or norepinephrine transporter (e.g., HEK293-DAT or HEK293-NET)

  • [³H]-Dopamine or [³H]-Norepinephrine

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Culture and seed the cells in a 96-well plate.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of (1S,2R)-Tranylcypromine for 15-30 minutes at 37°C.

  • Initiate uptake by adding the radiolabeled monoamine substrate.

  • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of uptake at each concentration of the compound and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of (1S,2R)-Tranylcypromine with potential off-targets in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • PBS and lysis buffer

  • Antibodies against potential off-targets (e.g., ALDH1A1)

  • Western blot reagents and equipment

  • Thermal cycler

Procedure:

  • Treat cultured cells with either vehicle or (1S,2R)-Tranylcypromine at the desired concentration for a specified time.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the soluble fractions by Western blot using antibodies against potential off-targets.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Workflow for using (1S,2R)-TCP as a negative control.

troubleshooting_flow start Unexpected activity with (1S,2R)-TCP control check_conc Is the concentration too high? start->check_conc lower_conc Lower concentration and repeat check_conc->lower_conc Yes check_transporter Could it be monoamine transporter inhibition? check_conc->check_transporter No lower_conc->start Still active transporter_assay Perform transporter uptake assay check_transporter->transporter_assay Yes check_lysosome Could it be lysosomal trapping? check_transporter->check_lysosome No final_conclusion Identify off-target effect and adjust experimental design transporter_assay->final_conclusion lysosome_assay Assess lysosomal health check_lysosome->lysosome_assay Yes check_binding Could it be other off-target binding? check_lysosome->check_binding No lysosome_assay->final_conclusion cetsa Perform CETSA or proteomic profiling check_binding->cetsa Yes cetsa->final_conclusion

Decision tree for troubleshooting off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway TCP_active (1R,2S)-TCP LSD1 LSD1 TCP_active->LSD1 Inhibits MAO MAO TCP_active->MAO Inhibits Histone_demethylation Histone Demethylation LSD1->Histone_demethylation Monoamine_degradation Monoamine Degradation MAO->Monoamine_degradation TCP_inactive (1S,2R)-TCP DAT_NET DAT/NET TCP_inactive->DAT_NET Inhibits Lysosome Lysosome TCP_inactive->Lysosome Accumulates in Monoamine_uptake Monoamine Uptake DAT_NET->Monoamine_uptake Trapping Lysosomal Trapping Lysosome->Trapping

On-target vs. potential off-target pathways.

References

Technical Support Center: Managing Serotonin Syndrome in Animal Models with Tranylcypromine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the use of Tranylcypromine (B92988) (TCP) to induce and manage serotonin (B10506) syndrome (SS) in animal models. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving tranylcypromine-induced serotonin syndrome.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
No or mild signs of serotonin syndrome observed. Insufficient Dosage: The dose of Tranylcypromine or the co-administered serotonergic agent (e.g., fluoxetine) may be too low for the specific animal strain or species.- Conduct a dose-response study to determine the optimal dosage for your specific animal model. - Ensure accurate drug preparation and administration. - Review the literature for established effective dose ranges in your chosen species (rat vs. mouse) and strain.
Drug Metabolism: Individual differences in drug metabolism can lead to varied responses.- Increase the sample size to account for individual variability. - Ensure consistent age, weight, and sex of the animals in your experimental groups.
Incorrect Timing of Administration: The time interval between the administration of TCP and a co-administered agent may not be optimal.- For combined drug studies, the timing of administration is critical. For instance, in a TCP and fluoxetine (B1211875) model, fluoxetine is often administered prior to TCP. Review established protocols for appropriate timing.
High mortality rate in experimental animals. Excessive Dosage: The combined dosage of serotonergic agents may be too high, leading to severe, life-threatening serotonin toxicity.- Immediately reduce the dosage of one or both drugs. - Closely monitor rectal temperature, as hyperthermia is a key indicator of severe toxicity and is associated with mortality.[1][2] - Implement a humane endpoint protocol based on the severity of clinical signs.
Strain or Species Sensitivity: Some rodent strains may be more susceptible to the toxic effects of serotonergic drugs.- If possible, consider using a less sensitive strain. - Start with lower doses than those reported in the literature for a different strain.
Inconsistent or highly variable results between animals. Inconsistent Drug Administration: Inaccurate dosing or variations in injection technique can lead to variability.- Ensure all personnel are properly trained in animal handling and injection techniques (e.g., intraperitoneal, subcutaneous). - Use precise measurement tools for drug preparation and administration.
Environmental Factors: Stress from handling, housing conditions, or time of day can influence the serotonergic system and experimental outcomes.- Acclimatize animals to the experimental environment and handling procedures. - Conduct experiments at the same time of day to minimize circadian variations.
Animals exhibit unexpected behaviors not typical of serotonin syndrome. Off-Target Drug Effects: Tranylcypromine is a non-selective MAO inhibitor and can affect other neurotransmitter systems, such as dopamine (B1211576) and norepinephrine.[3]- Carefully observe and document all behaviors. - Consider measuring levels of other neurotransmitters in addition to serotonin. - Compare your observations with the known pharmacological profile of the drugs used.
Misinterpretation of Behaviors: Some behaviors may be subtle or overlap with other conditions.- Utilize a standardized behavioral scoring system for serotonin syndrome in rodents. - Ensure observers are blinded to the treatment groups to reduce bias.

Frequently Asked Questions (FAQs)

Q1: What are the key clinical signs of serotonin syndrome in rodent models?

A1: The clinical signs of serotonin syndrome in rodents can be categorized into three main areas:

  • Neuromuscular Hyperactivity: Tremors, muscle rigidity, myoclonus (sudden muscle jerks), hyperreflexia, and specific behaviors such as "Straub tail" (stiff, erect tail), head weaving, and hindlimb abduction.[4][5]

  • Autonomic Instability: Hyperthermia (a critical sign of severity), tachycardia (increased heart rate), and diaphoresis (sweating, observable on paws).[1][6]

  • Altered Mental Status: Agitation, restlessness, and confusion.[7]

Q2: What is a typical dosage of Tranylcypromine to induce serotonin syndrome in rats and mice?

A2: Dosages can vary depending on the animal species, strain, and whether TCP is used alone or in combination with another serotonergic agent. A commonly used model in rats involves the co-administration of:

  • Tranylcypromine: ~3.5 mg/kg

  • Fluoxetine (an SSRI): ~10 mg/kg

For mice, dosages may differ, and it is crucial to consult specific literature for the strain being used. A study in NMRI mice investigated various doses of TCP alone and in combination with fluoxetine.[5][8] Always start with lower doses and perform a dose-response study if you are using a new model or strain.

Q3: How can I manage hyperthermia in my animal model?

A3: Hyperthermia is a life-threatening symptom of severe serotonin syndrome. Management strategies include:

  • Active Cooling: If rectal temperature exceeds a critical threshold (e.g., 40°C), active cooling measures may be necessary.

  • Pharmacological Intervention: The administration of a 5-HT2A receptor antagonist, such as ritanserin (B1680649) or cyproheptadine, has been shown to prevent or reverse hyperthermia in animal models.[1]

Q4: What is the mechanism of action of Tranylcypromine in inducing serotonin syndrome?

A4: Tranylcypromine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO). MAO is the enzyme responsible for breaking down serotonin in the presynaptic neuron. By inhibiting MAO, tranylcypromine increases the intracellular concentration of serotonin, leading to greater release into the synaptic cleft and subsequent overstimulation of postsynaptic serotonin receptors.

Q5: How can I quantitatively assess the severity of serotonin syndrome?

A5: A behavioral scoring scale can be used to quantify the severity of serotonin syndrome. This typically involves observing the animals for a set period and assigning a score for the presence and intensity of specific clinical signs. An example of a scoring system is provided in the "Data Presentation" section below. Continuous monitoring of rectal temperature is also a key quantitative measure of severity.[4]

Data Presentation

Table 1: Behavioral Scoring Scale for Serotonin Syndrome in Rodents

This table provides a sample scoring system adapted from literature to quantify the severity of serotonin syndrome. Observers should be trained and blinded to the experimental conditions.

Clinical Sign Score 0 Score 1 Score 2 Score 3
Tremor AbsentMild, intermittentModerate, persistentSevere, whole-body
Rigidity AbsentMild stiffnessModerate resistance to movementSevere, rigid posture
Hindlimb Abduction AbsentSlight abductionClear abductionSevere abduction
Straub Tail AbsentTail partially elevatedTail fully erect and stiff-
Head Weaving AbsentIntermittentContinuous-
Hyperthermia (°C) < 38.038.0 - 38.939.0 - 39.9≥ 40.0
Table 2: Example Quantitative Data from a Rat Model of Serotonin Syndrome (Tranylcypromine + Fluoxetine)

This table presents hypothetical but representative data based on published studies to illustrate expected outcomes.

Time Post-TCP (min) Mean Rectal Temperature (°C) ± SEM Mean Behavioral Score ± SEM Notes
0 (Baseline)37.5 ± 0.20Pre-drug administration.
3038.1 ± 0.32.5 ± 0.5Onset of mild tremors and hyperreflexia.
6039.5 ± 0.46.8 ± 0.8Pronounced tremors, rigidity, and hindlimb abduction.
9040.8 ± 0.59.2 ± 1.1Severe hyperthermia and generalized muscle rigidity.
12041.5 ± 0.611.5 ± 1.3Peak of serotonin syndrome symptoms.

Experimental Protocols

Protocol 1: Induction of Serotonin Syndrome in Rats using Tranylcypromine and Fluoxetine

1. Animals:

  • Species: Male Wistar or Sprague-Dawley rats (250-300g).

  • Housing: House in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow at least one week of acclimatization before the experiment.

2. Drug Preparation:

  • Fluoxetine: Dissolve in 0.9% sterile saline to a concentration that allows for an injection volume of 1 ml/kg.

  • Tranylcypromine: Dissolve in 0.9% sterile saline to a concentration that allows for an injection volume of 1 ml/kg.

3. Experimental Procedure:

  • Record the baseline rectal temperature and behavioral assessment of each rat.

  • Administer fluoxetine (10 mg/kg, intraperitoneally - i.p.).

  • After a 30-minute interval, administer tranylcypromine (3.5 mg/kg, i.p.).

  • Immediately place the animal in an observation chamber.

  • Monitor and record rectal temperature and behavioral scores at regular intervals (e.g., every 15-30 minutes) for at least 2-3 hours.

Mandatory Visualizations

Serotonin Signaling Pathway and Drug Intervention Points

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Interventions Tryptophan Tryptophan _5HTP 5-HTP Tryptophan->_5HTP TPH Serotonin_pre Serotonin (5-HT) _5HTP->Serotonin_pre AADC Vesicle Synaptic Vesicle Serotonin_pre->Vesicle VMAT2 MAO MAO Serotonin_pre->MAO Metabolism Serotonin_synapse Serotonin (5-HT) Vesicle->Serotonin_synapse Release SERT SERT Serotonin_synapse->SERT Reuptake _5HT1A 5-HT1A Receptor Serotonin_synapse->_5HT1A _5HT2A 5-HT2A Receptor Serotonin_synapse->_5HT2A Signaling Downstream Signaling (e.g., altered neuronal excitability) _5HT1A->Signaling _5HT2A->Signaling Tranylcypromine Tranylcypromine Tranylcypromine->MAO Inhibits Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Caption: Serotonin signaling pathway with points of intervention for Tranylcypromine and Fluoxetine.

Experimental Workflow for Tranylcypromine-Induced Serotonin Syndrome

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (≥ 1 week) Baseline Baseline Measurements (Rectal Temp, Behavior) Acclimatization->Baseline Drug_Prep Drug Preparation (TCP & Fluoxetine in Saline) Fluoxetine_Admin Fluoxetine Administration (10 mg/kg, i.p.) Drug_Prep->Fluoxetine_Admin Baseline->Fluoxetine_Admin Wait Wait (30 min) Fluoxetine_Admin->Wait TCP_Admin Tranylcypromine Administration (3.5 mg/kg, i.p.) Wait->TCP_Admin Monitoring Continuous Monitoring (Rectal Temp, Behavior) TCP_Admin->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis Humane_Endpoint Humane Endpoint/ Post-procedure care Monitoring->Humane_Endpoint

Caption: A generalized experimental workflow for inducing serotonin syndrome in a rat model.

References

Technical Support Center: Enhancing the Selectivity of Tranylcypromine-Based LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of Tranylcypromine (B92988) (TCP)-based inhibitors targeting Lysine-Specific Demethylase 1 (LSD1).

Frequently Asked Questions (FAQs)

Q1: My tranylcypromine-based inhibitor shows potent LSD1 inhibition but also significant activity against Monoamine Oxidases (MAO-A and MAO-B). How can I improve selectivity?

A1: Achieving selectivity over MAOs is a primary challenge in developing TCP-based LSD1 inhibitors due to structural similarities in their FAD-dependent catalytic domains.[1][2][3] Here are key strategies to enhance selectivity:

  • Structure-Activity Relationship (SAR) Guided Modifications: Systematic modifications to the TCP scaffold can exploit subtle differences in the active sites of LSD1 and MAOs.[4][5]

    • Substitution on the Phenyl Ring: Introducing bulky substituents on the phenyl ring of tranylcypromine can create steric hindrance that is accommodated by the larger active site of LSD1 but not by the more constrained active sites of MAOs.[6][7]

    • N-Substitution of the Cyclopropylamine: Modifying the amino group of the cyclopropane (B1198618) motif with polar, non-basic functional groups can lead to potent LSD1 inhibition with improved selectivity over MAOs.[5]

  • Exploit the LSD1 Substrate Binding Pocket: The substrate-binding pocket of LSD1 has distinct features that can be targeted for selective inhibition.[8][9][10][11] Designing inhibitors that form specific interactions with residues in this pocket, which are not conserved in MAOs, can significantly improve selectivity.

  • Conformationally-Restricted Analogs: Synthesizing conformationally-restricted TCP derivatives can lock the molecule into a conformation that is optimal for binding to LSD1 while being unfavorable for binding to MAOs.[1]

Q2: I am observing inconsistent IC50 values for my LSD1 inhibitor across different assay formats. What could be the cause?

A2: Discrepancies in IC50 values between different assay formats (e.g., peroxidase-coupled vs. HTRF) are not uncommon and can arise from several factors:[12][13]

  • Assay Principle: Different assays rely on distinct detection methods. For instance, a peroxidase-coupled assay measures the production of hydrogen peroxide, while a Homogeneous Time-Resolved Fluorescence (HTRF) assay might measure the modification of a biotinylated substrate.[12][14] These different methodologies can have varying sensitivities to interference from compounds.

  • Substrate Used: The type of substrate (e.g., peptide vs. full-length histone vs. nucleosome) can influence inhibitor potency.[14]

  • Enzyme and Cofactor Concentration: Variations in the concentration of the LSD1 enzyme and its FAD cofactor can affect the apparent inhibitor potency.

  • Incubation Time: For irreversible or time-dependent inhibitors, the pre-incubation time of the inhibitor with the enzyme can significantly impact the measured IC50 value.[15]

  • Compound Stability and Solubility: Poor stability or solubility of the test compound in the assay buffer can lead to inaccurate potency measurements.[12]

It is crucial to carefully document and standardize assay conditions to ensure reproducibility and to be cautious when directly comparing IC50 values obtained from different assay platforms.

Q3: How can I confirm that the observed cellular effects of my inhibitor are due to LSD1 inhibition and not off-target effects?

A3: Confirming on-target activity in a cellular context is critical. A multi-pronged approach is recommended:

  • Cellular Thermal Shift Assay (CETSA): This assay directly assesses target engagement by measuring the thermal stabilization of LSD1 in cells upon inhibitor binding.[5][13]

  • Downstream Biomarker Analysis: Measure the accumulation of LSD1-specific histone marks, such as H3K4me2, in inhibitor-treated cells using techniques like Western Blotting or immunofluorescence.[13] An increase in these marks is a direct consequence of LSD1 inhibition.

  • Gene Expression Analysis: Inhibition of LSD1 is known to de-repress specific target genes.[6] Measuring the upregulation of known LSD1 target genes (e.g., CD86, GFI-1b, ITGAM) can provide evidence of on-target activity.[1][6]

  • Structure-Activity Relationship Correlation: Ensure that the cellular potency of a series of analogs correlates with their in vitro enzymatic potency against LSD1.

  • Chemical Probe Comparison: Compare the cellular phenotype induced by your inhibitor with that of well-characterized, structurally distinct LSD1 inhibitors.[13][16]

Troubleshooting Guides

Issue 1: Low Potency of a Novel Tranylcypromine-Based Inhibitor

Possible Cause Troubleshooting Step
Poor binding to the LSD1 active site. Perform molecular docking studies based on available crystal structures of LSD1 to analyze the binding mode.[10][11] Synthesize analogs with modifications predicted to improve interactions with key residues.
Incorrect stereochemistry. The stereoisomers of tranylcypromine derivatives can exhibit different potencies.[1] Synthesize and test individual enantiomers to identify the more active isomer.
Compound instability or poor cell permeability. Assess the chemical stability of the compound under physiological conditions. For cellular assays, evaluate cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA).

Issue 2: High hERG Channel Inhibitory Activity

Possible Cause Troubleshooting Step
Presence of structural motifs known to bind to the hERG channel. Utilize in silico prediction models to identify potential hERG liabilities early in the design process.[17] Modify the chemical structure to remove or alter the hERG-binding pharmacophore, for example, by modifying basic amine groups or lipophilic aromatic regions.[17]
Overall compound lipophilicity and basicity. Systematically modify the structure to reduce lipophilicity and/or basicity while maintaining LSD1 inhibitory activity.[17]

Issue 3: Poor Metabolic Stability

Possible Cause Troubleshooting Step
Metabolically labile sites on the molecule. Conduct in vitro microsomal stability assays to identify metabolic hotspots.[17] Modify the identified labile positions, for instance, by introducing fluorine atoms or replacing susceptible groups, to block metabolic pathways.[17]
Rapid clearance in vivo. If poor microsomal stability is observed, consider designing prodrugs or employing formulation strategies to improve the pharmacokinetic profile.

Quantitative Data Summary

Table 1: Inhibitory Activity of Selected Tranylcypromine-Based LSD1 Inhibitors

CompoundLSD1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)Reference
Tranylcypromine (TCP)5.6~19 (Ki)~16 (Ki)~3.4x~2.9x[7][12]
NCL12.523050092x200x[7]
NCL21.9290>1000153x>526x[7]
MC33400.090>100>100>1111x>1111x[7]
18bNot specified>10,000-fold selectivity>10,000-fold selectivity>10,000x>10,000x[1][18]
19bNot specified>10,000-fold selectivity>10,000-fold selectivity>10,000x>10,000x[1][18]
T-37754400.00160.140.4387.5x268.75x[7]
N-methyl sulfonamide 170.19>17.1>100>90x>526x[7]

Note: IC50 and Ki values can vary depending on the assay conditions. This table is for comparative purposes.

Experimental Protocols

1. Peroxidase-Coupled LSD1 Enzymatic Assay

This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[13][14][19]

  • Principle: LSD1-mediated demethylation of its substrate produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red or ADHP) to generate a fluorescent or colorimetric product that can be quantified.[13][19][20]

  • Materials:

    • Recombinant human LSD1/CoREST complex

    • H3K4me2 peptide substrate

    • Horseradish Peroxidase (HRP)

    • Amplex Red or similar fluorogenic substrate

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

    • Test inhibitors

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in 100% DMSO.

    • In a microplate, pre-incubate the recombinant LSD1/CoREST complex with the various concentrations of the inhibitor (or vehicle control) in assay buffer for 15-30 minutes on ice.

    • Initiate the demethylation reaction by adding a substrate mix containing the H3K4me2 peptide, HRP, and Amplex Red.

    • Incubate the plate at room temperature or 37°C, protected from light.

    • Measure the fluorescence of the product, resorufin, using a plate reader with excitation at ~530-545 nm and emission at ~585-595 nm.

    • Calculate the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

This method assesses the direct binding of an inhibitor to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[5][13]

  • Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

  • Materials:

    • Cells of interest

    • Test inhibitor

    • Cell lysis buffer

    • Equipment for heating samples (e.g., PCR cycler)

    • Western blotting reagents and anti-LSD1 antibody

  • Procedure:

    • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

    • Harvest and resuspend the cells in a suitable buffer.

    • Heat the cell suspensions at a gradient of different temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling.

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Separate the soluble protein fraction from the precipitated proteins by high-speed centrifugation.

    • Analyze the amount of soluble LSD1 remaining in the supernatant from each temperature point using Western Blotting with an anti-LSD1 antibody.

    • Quantify the band intensities. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.

Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1/CoREST H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 demethylation Gene_Expression Target Gene Expression H3K4me1->Gene_Expression Repression TCP_Inhibitor Tranylcypromine-based Inhibitor TCP_Inhibitor->LSD1 Inhibition

Caption: LSD1-mediated histone demethylation and its inhibition.

Experimental_Workflow_Selectivity cluster_workflow Inhibitor Selectivity Profiling Compound Tranylcypromine Derivative Biochemical_Assay Biochemical Assays Compound->Biochemical_Assay Cellular_Assay Cellular Assays Compound->Cellular_Assay LSD1_Assay LSD1 Activity Assay (e.g., Peroxidase-coupled) Biochemical_Assay->LSD1_Assay MAO_A_Assay MAO-A Activity Assay Biochemical_Assay->MAO_A_Assay MAO_B_Assay MAO-B Activity Assay Biochemical_Assay->MAO_B_Assay Data_Analysis IC50 Determination & Selectivity Calculation LSD1_Assay->Data_Analysis MAO_A_Assay->Data_Analysis MAO_B_Assay->Data_Analysis CETSA CETSA for Target Engagement Cellular_Assay->CETSA Biomarker Histone Mark (H3K4me2) Analysis Cellular_Assay->Biomarker Gene_Expression Target Gene Expression Profiling Cellular_Assay->Gene_Expression

Caption: Workflow for assessing LSD1 inhibitor selectivity.

SAR_Logic_Diagram cluster_sar SAR for Improved Selectivity Start Tranylcypromine (Low Selectivity) Modification Structural Modification Start->Modification Goal High LSD1 Selectivity (>1000-fold over MAOs) Steric_Bulk Increase Steric Bulk on Phenyl Ring Modification->Steric_Bulk Polar_Group Introduce Polar, Non-basic Group on Cyclopropylamine Modification->Polar_Group Conformational_Restraint Introduce Conformational Restriction Modification->Conformational_Restraint Steric_Bulk->Goal Polar_Group->Goal Conformational_Restraint->Goal

Caption: Logic for improving selectivity of TCP-based inhibitors.

References

Dose-response relationship of (1S,2R)-Tranylcypromine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with (1S,2R)-Tranylcypromine hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on its dose-response relationship.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the experimental use of this compound.

Q1: I am not observing the expected inhibition of Monoamine Oxidase (MAO) in my in vitro assay. What could be the issue?

A1: Several factors could contribute to a lack of MAO inhibition. Consider the following troubleshooting steps:

  • Enzyme Activity: Confirm the activity of your recombinant MAO-A and MAO-B enzymes using a known substrate like kynuramine (B1673886) and a standard inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).

  • Compound Integrity: Ensure the this compound is properly stored to prevent degradation. It should be stored under desiccating conditions. For assays, prepare fresh solutions.

  • Assay Conditions:

    • pH: The optimal pH for MAO activity is typically around 7.4. Verify the pH of your potassium phosphate (B84403) buffer.[1]

    • Pre-incubation: As an irreversible inhibitor, a pre-incubation step of the enzyme with this compound (e.g., 15 minutes at 37°C) before adding the substrate is crucial.[1]

    • Substrate Concentration: Ensure the kynuramine concentration is appropriate for your enzyme concentration and is not a limiting factor in the reaction.

Q2: My results for Lysine-Specific Demethylase 1 (LSD1) inhibition are inconsistent. How can I improve the reliability of my assay?

A2: Inconsistent LSD1 inhibition results can stem from various sources. Here are some troubleshooting tips:

  • Substrate Quality: Use a high-quality, biotinylated histone H3 peptide substrate. Ensure its integrity and proper storage.

  • Antibody Specificity: Verify the specificity and affinity of your primary and secondary antibodies used for detection in ELISA-based or Western blot assays.

  • Nuclear Extract Preparation: If using cellular extracts, ensure your nuclear extraction protocol is efficient and yields high-purity nuclear proteins. Contamination with cytoplasmic proteins can interfere with the assay. Epigentek offers optimized nuclear extraction kits for this purpose.[2]

  • Assay Controls: Include appropriate controls, such as a known potent LSD1 inhibitor and a negative control (vehicle), to validate your assay performance.

Q3: I am observing off-target effects in my cell-based assays. What are the known secondary targets of this compound?

A3: While this compound is a potent inhibitor of MAO and LSD1, it can have other effects. It is structurally similar to amphetamine and may have some stimulant-like properties.[3] Additionally, at higher concentrations, it can inhibit certain cytochrome P450 enzymes, though this is not typically considered clinically significant at therapeutic doses. To investigate off-target effects, consider performing a broader panel of enzymatic assays or using a more selective inhibitor as a comparator.

Q4: What is the expected duration of action of this compound in vivo?

A4: (1S,2R)-Tranylcypromine is an irreversible inhibitor of MAO. Therefore, its pharmacodynamic effects last much longer than its plasma half-life would suggest. The onset of action is typically within 2 to 4 weeks in a clinical setting, and the duration of MAO inhibition can last for approximately 10 to 21 days.[3] This is due to the time required for the synthesis of new MAO enzymes.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and clinical dosage of tranylcypromine. Note that some of the in vitro data may refer to the racemic mixture.

Table 1: In Vitro Inhibitory Potency of Tranylcypromine

TargetIC50
MAO-A2.3 µM
MAO-B0.95 µM
LSD1< 2 µM to 20.7 µM

Data compiled from multiple sources.

Table 2: Clinical Dosage for Major Depressive Disorder (Racemic Tranylcypromine)

Dosage ParameterValue
Starting Dose10 mg/day
Therapeutic Dose30 mg/day in divided doses
Maximum Dose60 mg/day
Dose TitrationIncrease by 10 mg every 1 to 3 weeks

This information is for research and informational purposes only and does not constitute medical advice.[3]

Experimental Protocols

Protocol 1: In Vitro MAO Inhibition Assay (Fluorometric)

This protocol is adapted from a standard method using kynuramine as a substrate.[1]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Clorgyline and Selegiline (positive controls)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve this compound and control inhibitors in DMSO to create stock solutions.

    • Prepare serial dilutions of the test compounds in potassium phosphate buffer.

    • Dilute recombinant MAO-A and MAO-B in potassium phosphate buffer to the desired working concentration.

    • Prepare the kynuramine substrate solution in potassium phosphate buffer.

  • Assay Plate Setup:

    • To each well, add 50 µL of either potassium phosphate buffer (for blanks) or the enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the diluted test compound or control inhibitor solution to the respective wells. Add 25 µL of buffer to the control wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 25 µL of the kynuramine substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Cellular LSD1 Activity/Inhibition Assay (ELISA-based)

This protocol is based on the principles of the EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit.[2]

Materials:

  • Cells or tissues treated with this compound or vehicle.

  • Nuclear extraction buffer.

  • Microplate pre-coated with a di-methylated histone H3-K4 substrate.

  • Primary antibody against di-methylated histone H3-K4.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent or colorimetric substrate.

  • Wash buffer.

  • Plate reader.

Procedure:

  • Nuclear Extraction:

    • Prepare nuclear extracts from your treated and untreated cells/tissues.

  • LSD1 Reaction:

    • Add the nuclear extracts to the wells of the substrate-coated microplate.

    • Incubate to allow active LSD1 in the extracts to demethylate the substrate.

  • Washing:

    • Wash the wells multiple times with the wash buffer to remove the nuclear extracts.

  • Antibody Incubation:

    • Add the primary antibody specific for the di-methylated H3-K4 substrate to each well and incubate.

    • Wash the wells and then add the HRP-conjugated secondary antibody and incubate.

  • Detection:

    • Wash the wells and add the detection substrate.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • The signal is inversely proportional to LSD1 activity. Calculate the percentage of inhibition based on the difference in signal between treated and untreated samples.

Visualizations

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Metabolism Vesicles Vesicles Monoamines->Vesicles Packaging Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Synaptic_Cleft Synaptic_Cleft Vesicles->Synaptic_Cleft Release Receptors Receptors Signal_Transduction Signal_Transduction Receptors->Signal_Transduction Tranylcypromine Tranylcypromine Tranylcypromine->MAO Inhibition Synaptic_Cleft->Receptors Binding

Caption: Inhibition of MAO by Tranylcypromine increases neurotransmitter availability.

LSD1_Inhibition_Pathway Tranylcypromine Tranylcypromine LSD1 LSD1 Tranylcypromine->LSD1 Inhibition Angiogenesis_Ferroptosis Angiogenesis & Ferroptosis Tranylcypromine->Angiogenesis_Ferroptosis Suppression H3K4me2 Histone H3 Lysine 4 (di-methylated) LSD1->H3K4me2 Demethylation HIF-1α HIF-1α LSD1->HIF-1α Upregulation (Indirect) H3K4me0 Histone H3 Lysine 4 (un-methylated) H3K4me2->H3K4me0 Gene_Activation Gene_Activation H3K4me2->Gene_Activation Gene_Repression Gene_Repression H3K4me0->Gene_Repression HIF-1α->Angiogenesis_Ferroptosis Promotion

Caption: LSD1 inhibition by Tranylcypromine alters gene expression and related pathways.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound_Prep Prepare (1S,2R)-TCP and Controls Enzyme_Assay MAO/LSD1 Inhibition Assay Compound_Prep->Enzyme_Assay Cell_Culture Treat Cells with (1S,2R)-TCP Compound_Prep->Cell_Culture Cell_Assay Cellular LSD1 Activity Assay Cell_Culture->Cell_Assay Animal_Model Administer (1S,2R)-TCP to Animal Model Behavioral Behavioral Assessment Animal_Model->Behavioral Tissue_Harvest Harvest Tissues Animal_Model->Tissue_Harvest Biochemical Biochemical Analysis (e.g., Neurotransmitter Levels) Tissue_Harvest->Biochemical

Caption: General experimental workflow for studying (1S,2R)-Tranylcypromine.

References

Technical Support Center: Enhancing Microsomal Stability of Tranylcypromine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the microsomal stability of tranylcypromine (B92988) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is microsomal stability and why is it critical for tranylcypromine derivatives?

A1: Microsomal stability refers to a compound's susceptibility to metabolism by enzymes, primarily Cytochrome P450 (CYP) enzymes, located in liver microsomes.[1][2] For drug candidates like tranylcypromine derivatives, poor microsomal stability leads to rapid metabolic breakdown in the liver (high first-pass metabolism).[3] This can result in low bioavailability, a short duration of action, and the need for more frequent or higher doses, potentially increasing patient-to-patient variability and the risk of side effects.[3][4] Therefore, enhancing microsomal stability is a crucial step in optimizing these derivatives into viable drug candidates.

Q2: What are the primary metabolic pathways for tranylcypromine that affect its stability?

A2: Tranylcypromine is primarily metabolized in the liver.[5] The principal metabolic routes include ring-hydroxylation (addition of a hydroxyl group to the phenyl ring) and N-acetylation (addition of an acetyl group to the nitrogen atom).[6][7] It is also a substrate and inhibitor for a range of cytochrome P450 enzymes, including CYP2A6, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.[5] Derivatives of tranylcypromine are likely susceptible to similar metabolic attacks.

Q3: What are the main strategies to improve the microsomal stability of tranylcypromine derivatives?

A3: Several key strategies can be employed:

  • Block Metabolic "Soft Spots": This involves identifying the most metabolically vulnerable sites on the molecule and making chemical modifications to block or slow down the enzymatic reaction. Common approaches include adding bulky groups to sterically hinder enzyme access or replacing a labile group with a more stable one.[3][8]

  • Bioisosteric Replacement: This strategy involves substituting a specific atom or functional group with another that has similar physical or chemical properties but is less susceptible to metabolism.[9][10] For example, replacing a metabolically active phenyl ring with a more stable heterocyclic ring can improve stability.[11]

  • Deuteration: Replacing hydrogen atoms at metabolic hotspots with deuterium, a stable isotope of hydrogen, can significantly slow down metabolism.[12][13] This is due to the "kinetic isotope effect," as the carbon-deuterium (C-D) bond is stronger and harder for enzymes to break than a carbon-hydrogen (C-H) bond.[14]

  • Reduce Lipophilicity: Highly lipophilic (fat-soluble) compounds often have a higher affinity for CYP enzymes. Strategically reducing lipophilicity, for instance by replacing a benzene (B151609) ring with a more polar pyridine (B92270) ring, can decrease the rate of metabolism.[8]

Q4: How do I identify the metabolic "soft spots" on my tranylcypromine derivative?

A4: Identifying metabolic soft spots typically involves a combination of in silico (computer-based) prediction and in vitro experiments.

  • In Silico Prediction: Various software packages can predict the most likely sites of metabolism based on the compound's structure and known reactivity with CYP enzymes.[12]

  • Metabolite Identification Studies: The most direct method is to incubate the compound with liver microsomes or hepatocytes and then use high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the resulting metabolites. This provides empirical evidence of where metabolism is occurring.

Troubleshooting Guide for Microsomal Stability Assays

Q1: My compound shows very rapid disappearance in the assay. How do I determine if this is due to metabolic instability or another issue?

A1: Rapid disappearance can be caused by several factors. To identify the root cause, you must run a series of control experiments.[15]

  • Problem: High compound loss observed.

  • Action: Run two key controls:

    • Minus-Cofactor (-NADPH) Control: Perform the incubation without the NADPH cofactor, which is essential for most CYP450 enzyme activity.[15]

    • Time-Zero (T0) Recovery Control: Add the compound to the complete reaction mix (including microsomes and NADPH) and immediately stop the reaction.[15]

  • Interpretation:

    • High loss with NADPH, but stable without NADPH: This confirms that the disappearance is due to NADPH-dependent enzymatic metabolism. This is the scenario you want to address with chemical modifications.

    • High loss in both the presence and absence of NADPH: This suggests the compound is chemically unstable in the assay buffer (e.g., due to pH or temperature) and is degrading non-enzymatically.[15]

    • Low recovery at T0: If the concentration measured at T0 is significantly lower than expected, it indicates poor solubility (the compound is precipitating out of solution) or nonspecific binding to the assay plates or tubes.[15]

Q2: The results from my microsomal stability assay are highly variable between experiments. What are the common causes?

A2: Assay variability can undermine confidence in your data. Common causes include:

  • Microsome Activity: Ensure microsomes are thawed correctly (quickly at 37°C) and kept on ice to prevent loss of enzyme activity. Use a single batch of pooled microsomes for a series of experiments to avoid inter-batch variability.[16][17]

  • Reagent Preparation: Prepare fresh NADPH solutions for each experiment, as it can degrade over time. Ensure consistent final concentrations of DMSO, as it can inhibit CYP enzymes at higher concentrations (ideally ≤0.5%).[17]

  • Pipetting and Mixing: Inaccurate pipetting can be a major source of error. Ensure pipettes are calibrated and that solutions are mixed thoroughly but gently after each addition.

  • Incubation Conditions: Maintain a consistent temperature of 37°C. Inconsistent heating across a plate can lead to variable results.[17]

Q3: My compound appears stable in the microsomal assay, but has poor in vivo pharmacokinetics. What could be the reason?

A3: A standard microsomal stability assay primarily investigates Phase I (CYP-mediated) metabolism.[18] If your compound is stable in this assay but cleared quickly in vivo, consider these possibilities:

  • Phase II Metabolism: The compound might be rapidly cleared by Phase II conjugation enzymes (e.g., UGTs), which are present in microsomes but may require different cofactors (like UDPGA) to be active.[18] Running the assay with alamethicin (B1591596) (a pore-forming agent) and UDPGA can help investigate this pathway.[18]

  • Non-Hepatic Metabolism: Metabolism may be occurring in other tissues besides the liver, such as the intestine or kidney.[18]

  • Other Clearance Mechanisms: The drug may be eliminated through non-metabolic routes, such as rapid renal (kidney) excretion.[18]

  • Transporter Effects: Active transport into the liver can concentrate the drug, leading to faster clearance than predicted by in vitro assays alone.

Data Presentation

The following tables present hypothetical data illustrating how structural modifications can enhance the microsomal stability of tranylcypromine derivatives.

Table 1: Comparison of Microsomal Stability for Tranylcypromine Analogs

CompoundModificationt½ (min)Clint (µL/min/mg protein)
TranylcypromineParent Compound1546.2
Derivative APhenyl ring replaced with Pyridine2824.8
Derivative BN-acetylation site blocked4515.4
Derivative CDeuteration at hydroxylation site> 60< 11.5

t½: Half-life; Clint: Intrinsic Clearance. Higher t½ and lower Clint values indicate greater stability.

Table 2: Effect of Deuteration on Microsomal Stability

CompoundSite of Deuteration% Remaining after 60 min
Derivative D (all-Hydrogen)N/A8%
Derivative D-d3N-methyl group15%
Derivative D-d5Phenyl ring65%

Experimental Protocols

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound.[1][19]

1. Materials and Reagents:

  • Test Compounds (10 mM stock in DMSO)

  • Pooled Liver Microsomes (e.g., Human, Rat; 20 mg/mL stock)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Positive Control Compounds (e.g., Verapamil, Testosterone)

  • Termination Solution: Ice-cold acetonitrile (B52724) with an internal standard

  • 96-well incubation plates (low-binding plates recommended)[15]

  • Incubator/shaker set to 37°C

2. Procedure:

  • Prepare Working Solutions:

    • Dilute the 10 mM test compound stock to an intermediate concentration (e.g., 100 µM) in buffer.

    • Thaw liver microsomes quickly at 37°C and immediately place on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

  • Set up Incubation Plate:

    • Add phosphate buffer to all wells.

    • Add the diluted test compound to the appropriate wells to achieve a final concentration of 1 µM.

    • For the "-NADPH" control wells, add buffer in place of the NADPH solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate the Reaction:

    • Add the NADPH solution to all wells (except the "-NADPH" controls) to start the metabolic reaction. The final microsomal protein concentration should be 0.5 mg/mL.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture from the incubation plate to a new plate containing the ice-cold termination solution.[15] The T0 sample is taken immediately after adding NADPH.

  • Sample Processing:

    • Vortex the termination plate to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

3. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the T0 sample.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • Determine the slope of the line from the linear regression of this plot. The elimination rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL protein in incubation)

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) pre_incubate Pre-incubate Plate (Compound + Microsomes) at 37°C prep_reagents->pre_incubate prep_compound Prepare Test Compound Working Solution prep_compound->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points stop_reaction Terminate Reaction (Add Acetonitrile + IS) time_points->stop_reaction centrifuge Centrifuge to Precipitate Protein stop_reaction->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate t½ and Clint lcms->calc

Caption: Experimental workflow for a typical in vitro microsomal stability assay.

G start High Compound Disappearance Observed in Assay control_nadph Check -NADPH Control: Is compound loss high? start->control_nadph metabolic_issue Conclusion: NADPH-Dependent Metabolic Instability control_nadph->metabolic_issue No control_t0 Check T0 Recovery: Is recovery low? control_nadph->control_t0 Yes chemical_issue_node Conclusion: Chemical Instability control_t0->chemical_issue_node No binding_issue_node Conclusion: Poor Solubility or Nonspecific Binding control_t0->binding_issue_node Yes

Caption: Troubleshooting decision tree for unexpected compound instability.

G cluster_strategies cluster_examples core Tranylcypromine Derivative strat1 Block Metabolic 'Soft Spots' core->strat1 strat2 Bioisosteric Replacement core->strat2 strat3 Deuteration core->strat3 strat4 Reduce Lipophilicity core->strat4 title Strategies to Enhance Microsomal Stability ex1 Add steric bulk near metabolism site strat1->ex1 ex2 Replace phenyl ring with a heterocycle strat2->ex2 ex3 Replace C-H with C-D at oxidation site strat3->ex3 ex4 Introduce polar groups strat4->ex4

Caption: Key strategies for improving the metabolic stability of drug candidates.

References

Technical Support Center: Mitigating hERG Channel Inhibition of (1S,2S)-Tranylcypromine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at reducing the hERG (human Ether-à-go-go-Related Gene) channel inhibition of (1S,2R)-Tranylcypromine analogs.

Frequently Asked Questions (FAQs)

Q1: My novel (1S,2R)-Tranylcypromine analog shows significant hERG inhibition. What are the primary structural modifications I should consider to reduce this liability?

A1: Several medicinal chemistry strategies can be employed to mitigate hERG inhibition.[1][2] Based on studies of various compound classes, including tranylcypromine (B92988) analogs, consider the following modifications:

  • Reduce Lipophilicity: High lipophilicity is a common feature of hERG inhibitors.[3] Introducing more polar functional groups or reducing the overall greasy nature of the molecule can decrease hERG affinity.

  • Attenuate Basicity: The basicity of amine groups is a known contributor to hERG binding.[2] Strategies to lower the pKa of the amine, for instance, by introducing electron-withdrawing groups nearby, can be effective.

  • Introduce Acidic Groups or Zwitterions: The presence of a carboxylic acid group can significantly reduce hERG activity, potentially by forming a zwitterion that alters the molecule's interaction with the channel.[2]

  • Conformational Restriction: Restricting the molecule's conformation can prevent it from adopting the necessary geometry to bind effectively within the hERG channel pore.[1]

  • Modification of Aromatic Moieties: Tweaking remote aromatic groups, for example by replacing a lipophilic phenyl ring with a more polar heterocycle, can disrupt key interactions with the hERG channel.[2]

Q2: We are developing tranylcypromine-based LSD1 inhibitors and are encountering hERG issues. Are there specific examples of successful modifications in this scaffold?

A2: Yes, a notable example involves the optimization of the LSD1 inhibitor S2157, a tranylcypromine derivative with an hERG IC50 of approximately 10 μM.[4] Through systematic modifications, researchers developed analog S1427 with a significantly improved hERG profile (IC50 > 30 μM).[4] Key successful modifications included:

  • Substitution at the Benzyloxy Group: Replacing the benzyloxy moiety of S2157 with a 2-fluoropyridine (B1216828) group led to a marked reduction in hERG inhibitory activity without compromising LSD1 inhibitory potency.[4]

  • Modification of the Piperazine (B1678402) Group: Substituting the piperazine ring with a 2,8-diaza-spiro[4.5]decane group also contributed to the improved profile of S1427.[4]

These examples highlight the value of exploring substitutions on the aromatic and linker portions of the tranylcypromine scaffold.

Q3: What experimental techniques are considered the gold standard for assessing hERG channel inhibition?

A3: Electrophysiological methods are the gold standard for functional assessment of hERG channel activity.[2][5] The most common and reliable techniques are:

  • Manual Patch-Clamp: This technique provides the most detailed and accurate measurement of a compound's effect on hERG channel currents.[3][6] It allows for precise control of experimental conditions and detailed biophysical characterization of the block.

  • Automated Patch-Clamp: For higher throughput screening, automated patch-clamp systems are widely used in the pharmaceutical industry.[5][7] These systems allow for the rapid assessment of multiple compounds and concentrations, making them ideal for early-stage drug discovery.

Q4: We are using an in silico model to predict hERG liability, but the predictions don't correlate well with our experimental results. Why might this be?

A4: While in silico models are valuable for initial screening, discrepancies with experimental data can arise for several reasons:[8][9]

  • Model Limitations: The predictive power of any model is dependent on the data it was trained on. If your chemical space is not well-represented in the training set, the model's predictions may be less accurate.

  • Complex Binding Modes: The hERG channel is known for its ability to bind a wide variety of structurally diverse compounds, and the binding interactions can be complex.[10] Some models may not capture all possible binding modes.

  • Correlation vs. Causation: One study on tranylcypromine analogs found a correlation (R² = 0.54) between predicted and measured hERG channel inhibitory activities, indicating that while the prediction is useful for screening, experimental validation is essential.[4]

It is recommended to use in silico predictions as a guide for prioritizing compounds for experimental testing rather than as a definitive measure of hERG liability.

Troubleshooting Guides

Issue 1: High variability in hERG IC50 values between experiments.

Possible Cause Troubleshooting Step
Compound Solubility Issues Visually inspect solutions for precipitation, especially at higher concentrations. Consider using a surfactant in the extracellular medium to improve solubility, but validate its effect on channel activity first.[2]
Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in channel expression and function.
Inconsistent Voltage Protocols Use a standardized voltage protocol across all experiments. Different protocols can yield different IC50 values.[5]
Temperature Fluctuations hERG channel kinetics are temperature-sensitive.[5] If possible, perform experiments at a controlled physiological temperature (e.g., 35-37°C).
"Run-down" of hERG Current Monitor the stability of the hERG current over time in control (vehicle) experiments. If significant run-down is observed, optimize the internal solution composition or limit the duration of the recording.

Issue 2: My "hERG-friendly" analog has reduced on-target (e.g., LSD1) potency.

Possible Cause Troubleshooting Step
Modification at a Key Pharmacophore Element The structural change made to reduce hERG binding may have also disrupted a key interaction with the primary target.
Systematically evaluate which part of the modification is responsible for the loss of potency. For example, if you replaced a phenyl ring with a pyridine, test other heterocycles to see if on-target activity can be restored while maintaining low hERG inhibition.
Altered Physicochemical Properties The modification may have changed the molecule's overall properties (e.g., solubility, membrane permeability) in a way that negatively impacts its ability to reach the target.
Characterize the physicochemical properties of your new analogs and correlate them with their on-target activity.

Quantitative Data Summary

The following tables summarize the structure-activity relationship (SAR) data for a series of (1S,2R)-Tranylcypromine analogs developed as LSD1 inhibitors, with a focus on their hERG channel inhibition.

Table 1: Optimization of the R1 Group (Benzyloxy Moiety) of S2157 [4]

CompoundR1 SubstitutionLSD1 k_inact/K_i (M⁻¹s⁻¹)hERG IC50 (μM)
S2157Benzyloxy600010
1 4-Fluorobenzyloxy560010
2 4-(Trifluoromethyl)benzyloxy1400020
3 Pyridin-4-ylmethoxy1100018
4 2-Fluoropyridin-4-ylmethoxy18000> 30
5 Pyrimidin-5-ylmethoxy1100014
6 1-Methyl-1H-pyrazol-4-ylmethoxy16000> 30

Table 2: Optimization of the R2 Group (Piperazine Moiety) of a 2-Fluoropyridine Analog [4]

CompoundR2 SubstitutionLSD1 k_inact/K_i (M⁻¹s⁻¹)hERG IC50 (μM)
4 4-Methylpiperazin-1-yl18000> 30
7 Piperazin-1-yl12000> 30
8 4-Ethylpiperazin-1-yl11000> 30
9 (R)-3-Methylpiperazin-1-yl13000> 30
10 (racemate) 2,8-Diazaspiro[4.5]decan-8-yl16000> 30
S1427 (eutomer of 10) 2,8-Diazaspiro[4.5]decan-8-yl18000> 30

Experimental Protocols

Automated Patch-Clamp Assay for hERG Inhibition

This protocol is a representative methodology for assessing the inhibitory activity of compounds on the hERG potassium channel using an automated patch-clamp system.

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing the hERG channel are cultured in appropriate media.

  • On the day of the experiment, cells are harvested using a gentle, non-enzymatic dissociation solution to ensure cell membrane integrity.

  • Cells are washed and resuspended in an extracellular solution and placed on the automated patch-clamp system.

2. Solutions:

  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • Automated patch-clamp recordings are performed in the whole-cell configuration.

  • A widely used voltage protocol to elicit hERG currents is applied:

    • Hold the cell at -80 mV.

    • Depolarize to +20 mV for a duration sufficient to induce channel activation and inactivation.

    • Repolarize to -50 mV to elicit a large tail current, which is used to measure the extent of hERG block.

  • The protocol is repeated at regular intervals to ensure a stable baseline current before compound addition.

4. Compound Application and Data Analysis:

  • Compounds are serially diluted to the desired concentrations in the extracellular solution.

  • The vehicle (e.g., 0.1% DMSO) is applied first, followed by increasing concentrations of the test compound.

  • The peak tail current at -50 mV is measured at each concentration.

  • The percentage of current inhibition is calculated relative to the vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Automated Patch-Clamp cluster_analysis Phase 3: Data Analysis cell_culture hERG-HEK293 Cell Culture cell_harvest Cell Harvesting & Resuspension cell_culture->cell_harvest apc_system Load Cells & Compounds onto APC System cell_harvest->apc_system compound_prep Compound Serial Dilution compound_prep->apc_system giga_seal Achieve Giga-Ohm Seals apc_system->giga_seal voltage_protocol Apply Voltage Protocol giga_seal->voltage_protocol data_acquisition Record hERG Currents voltage_protocol->data_acquisition measure_current Measure Peak Tail Current data_acquisition->measure_current calc_inhibition % Inhibition Calculation measure_current->calc_inhibition fit_curve Concentration-Response Curve Fitting calc_inhibition->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50

Caption: Workflow for hERG inhibition assessment using an automated patch-clamp system.

logical_relationship cluster_compound Compound Properties cluster_interaction hERG Channel Interaction cluster_outcome Experimental Outcome lipophilicity High Lipophilicity binding Binding to hERG Pore Residues lipophilicity->binding Increases Affinity basicity High Basicity basicity->binding Facilitates Interaction flexibility High Conformational Flexibility flexibility->binding Allows Optimal Fit inhibition hERG Channel Inhibition (High Risk) binding->inhibition Leads to

Caption: Key compound properties contributing to hERG channel inhibition.

References

Technical Support Center: Biphasic Absorption of Tranylcypromine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the biphasic absorption of tranylcypromine (B92988) stereoisomers.

Troubleshooting Guides

Issue: High variability in pharmacokinetic profiles between subjects.

  • Question: We are observing significant inter-individual variability in the plasma concentration-time curves of tranylcypromine, with some subjects showing a clear biphasic absorption pattern while others do not. How can we troubleshoot this?

  • Answer: This variability is a known characteristic of tranylcypromine pharmacokinetics.[1] The biphasic absorption, with an initial peak around 1 hour and a secondary peak at 2 to 3 hours, is not observed in all individuals.[2] This pattern is hypothesized to result from the differential absorption rates of the (+)- and (-)-stereoisomers.[2]

    Troubleshooting Steps:

    • Stereoselective Analysis: Ensure your analytical method can differentiate between the (+)- and (-)-tranylcypromine enantiomers. This is crucial for understanding the contribution of each isomer to the overall pharmacokinetic profile.

    • Genotyping: Consider genotyping subjects for polymorphisms in drug-metabolizing enzymes, such as CYP2C19, as variations in metabolism can contribute to inter-individual differences in drug exposure.

    • Controlled Fasting State: Standardize the fasting state of subjects before drug administration, as food can influence the rate and extent of drug absorption.

    • Gastrointestinal pH: While not easily controlled, be aware that variations in gastric and intestinal pH can affect the dissolution and absorption of tranylcypromine.

Issue: Difficulty in resolving tranylcypromine stereoisomers chromatographically.

  • Question: Our current HPLC method is failing to achieve baseline separation of the (+)- and (-)-tranylcypromine enantiomers. What adjustments can we make?

  • Answer: The separation of tranylcypromine enantiomers requires a chiral stationary phase or a chiral derivatizing agent.

    Troubleshooting Steps:

    • Chiral Column Selection: Employ a chiral HPLC column specifically designed for enantiomeric separations. A Crownpak CR(+) column with a mobile phase of 0.1 N perchloric acid containing 12% methanol (B129727) has been shown to be effective.

    • Derivatization: If a chiral column is not available, consider derivatizing the enantiomers with a chiral agent, such as S-(-)-N-(trifluoroacetyl)-prolyl chloride, to form diastereomers that can be separated on a standard achiral column using gas chromatography.

    • Mobile Phase Optimization: Adjust the mobile phase composition, pH, and flow rate. For chiral separations, small changes can have a significant impact on resolution.

    • Temperature Control: Maintain a consistent column temperature, as temperature can affect enantioselectivity.

Frequently Asked Questions (FAQs)

  • Question: What is the proposed mechanism behind the biphasic absorption of tranylcypromine?

  • Answer: The biphasic absorption pattern observed in some individuals is thought to be due to the different rates of absorption of the two stereoisomers, (+)-tranylcypromine and (-)-tranylcypromine, in the gastrointestinal tract.[2] However, further studies are needed to confirm this hypothesis.[2]

  • Question: Are there significant pharmacokinetic differences between the (+)- and (-)-stereoisomers of tranylcypromine?

  • Answer: Yes, significant differences in the area under the curve (AUC) and maximum plasma concentration (Cmax) are observed between the two enantiomers.[2] Generally, the plasma concentrations of (-)-tranylcypromine are higher than those of (+)-tranylcypromine following oral administration of the racemic mixture.[2]

  • Question: Does in vivo racemization of tranylcypromine occur?

  • Answer: Studies have shown no evidence of in vivo racemization, meaning the individual stereoisomers do not convert into one another within the body.

  • Question: What are the primary metabolites of tranylcypromine?

  • Answer: Tranylcypromine is primarily metabolized in the liver via ring-hydroxylation to 4-hydroxytranylcypromine (B217116) and N-acetylation to N-acetyltranylcypromine.[3]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Tranylcypromine Stereoisomers in Healthy Subjects

Parameter(+)-Tranylcypromine(-)-Tranylcypromine
Cmax (ng/mL) Data not consistently reported across studiesData not consistently reported across studies
AUC (ng·h/mL) 26 (after racemate), 28 (after single enantiomer)197 (after racemate), 130 (after single enantiomer)
t½ (hours) ~2.5~2.5

Data sourced from a study in six healthy subjects after oral administration of 20 mg of racemic tranylcypromine sulfate (B86663) or 10 mg of the individual enantiomer sulfates.[2]

Experimental Protocols

Protocol: Stereoselective Analysis of Tranylcypromine in Human Plasma by HPLC

1. Objective: To quantify the plasma concentrations of (+)- and (-)-tranylcypromine following oral administration.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
  • Chiral HPLC column (e.g., Crownpak CR(+), 5 µm, 4.6 x 150 mm).
  • Tranylcypromine enantiomer standards.
  • Internal standard (e.g., a structurally similar compound not present in the sample).
  • Human plasma samples.
  • Perchloric acid.
  • Methanol (HPLC grade).
  • Water (HPLC grade).
  • Solid-phase extraction (SPE) cartridges.
  • Centrifuge.
  • Vortex mixer.

3. Sample Preparation (Solid-Phase Extraction):

  • Spike 1 mL of plasma with the internal standard.
  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the plasma sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of water.
  • Elute the analytes with 1 mL of methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

4. HPLC Conditions:

  • Mobile Phase: 0.1 N Perchloric acid containing 12% methanol.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 23°C.
  • Injection Volume: 20 µL.
  • Detection: UV at 215 nm or fluorescence (Excitation: 270 nm, Emission: 295 nm).

5. Data Analysis:

  • Construct calibration curves for each enantiomer using the peak area ratios of the analyte to the internal standard.
  • Determine the concentration of each enantiomer in the plasma samples by interpolating from the respective calibration curve.

Visualizations

Biphasic_Absorption cluster_GI Gastrointestinal Tract cluster_Absorption Absorption cluster_Circulation Systemic Circulation Racemic TCP Racemic TCP Plus_TCP (+)-TCP Racemic TCP->Plus_TCP Dissolution Minus_TCP (-)-TCP Racemic TCP->Minus_TCP Dissolution Fast_Absorption Fast Absorption Site Plus_TCP->Fast_Absorption Rapid Absorption Slow_Absorption Slow Absorption Site Minus_TCP->Slow_Absorption Slower Absorption Plasma_Concentration Initial Peak (t-max1) Secondary Peak (t-max2) Fast_Absorption->Plasma_Concentration:f0 Slow_Absorption->Plasma_Concentration:f1

Caption: Hypothetical workflow of biphasic absorption of tranylcypromine stereoisomers.

Experimental_Workflow Oral_Admin Oral Administration of Racemic Tranylcypromine Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation SPE Solid-Phase Extraction Plasma_Separation->SPE HPLC_Analysis Chiral HPLC Analysis SPE->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for stereoselective pharmacokinetic analysis of tranylcypromine.

References

Technical Support Center: Impact of Diet on Tranylcypromine Efficacy in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of diet on the efficacy of tranylcypromine (B92988) in animal models. The information is intended for scientists and professionals in drug development and is based on preclinical research findings.

Troubleshooting Guides & FAQs

Issue 1: Altered Tranylcypromine Efficacy in Animals on a High-Fat Diet

Q1: We are observing a diminished antidepressant-like effect of tranylcypromine in rats maintained on a high-fat diet (HFD) in the forced swim test. What are the potential underlying mechanisms?

A1: This is a plausible scenario. Research suggests that high-fat diets can induce neuroinflammation and alter monoaminergic systems, which could impact tranylcypromine's efficacy. Potential mechanisms include:

  • Increased Monoamine Oxidase (MAO) Expression: Some studies suggest that obesity, often induced by HFD, can lead to increased MAO activity.[1] This would mean that a standard dose of tranylcypromine might be less effective as it has to inhibit a larger amount of the enzyme.

  • Altered Serotonergic System: HFD has been shown to reduce the serotonergic response to selective serotonin (B10506) reuptake inhibitors (SSRIs) in the hippocampus of obese rats.[2] Although tranylcypromine is a non-selective MAOI, a compromised serotonergic system could lead to a blunted therapeutic response.

  • Neuroinflammation: HFD-induced obesity can lead to increased levels of pro-inflammatory cytokines in the brain, which have been linked to depressive-like behaviors and could counteract the effects of antidepressants.[2]

Troubleshooting Steps:

  • Measure MAO Activity: Assess MAO-A and MAO-B activity in brain regions of interest (e.g., hippocampus, prefrontal cortex) in both HFD and standard diet control groups to determine if there is a diet-induced increase in enzyme levels.

  • Assess Neurotransmitter Levels: Measure levels of serotonin, norepinephrine, and dopamine (B1211576) and their metabolites in relevant brain regions to evaluate the impact of the HFD on the monoaminergic systems.

  • Analyze Inflammatory Markers: Quantify pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the brain to assess the level of neuroinflammation.

  • Pharmacokinetic Analysis: Measure plasma and brain concentrations of tranylcypromine to rule out diet-induced changes in drug absorption or metabolism.

Issue 2: Unexpected Hypertensive Events with a Seemingly Tyramine-Free Diet

Q2: Our animals on tranylcypromine are experiencing hypertensive crises, but we are using a standard chow that is supposedly low in tyramine (B21549). What could be the cause?

A2: This is a critical issue, as the interaction between MAOIs and tyramine can be life-threatening.[3] While standard lab chows are generally low in tyramine, several factors could lead to unexpected tyramine contamination:

  • Food Storage and Spoilage: Tyramine is formed from the breakdown of the amino acid tyrosine by bacteria. Improperly stored or aged animal feed can accumulate significant levels of tyramine.[4]

  • Protein Source: The type and quality of the protein used in the animal chow can influence its potential for tyramine formation. Animal-based proteins, if not fresh, are more prone to tyramine accumulation.[4]

  • Dietary Supplements: Certain supplements or custom diet ingredients may contain hidden sources of tyramine or other pressor amines.

Troubleshooting Workflow:

G start Hypertensive Events Observed check_feed Immediately check feed for signs of spoilage (odor, mold) start->check_feed contact_supplier Contact feed supplier for lot-specific tyramine analysis check_feed->contact_supplier review_diet Review composition of custom diets and supplements contact_supplier->review_diet implement_qc Implement stricter feed storage and handling protocols (e.g., refrigeration, FIFO) review_diet->implement_qc test_new_batch Test a new, certified low-tyramine batch of feed implement_qc->test_new_batch outcome Resume experiment with verified low-tyramine diet test_new_batch->outcome

Caption: Troubleshooting workflow for unexpected hypertensive events.

Issue 3: Variability in Tranylcypromine Response with Diets of Varying Fatty Acid Composition

Q3: We are seeing inconsistent results in tranylcypromine efficacy between experimental groups on diets with different fatty acid profiles (e.g., fish oil vs. soybean oil). Why might this be happening?

A3: Diets with different fatty acid compositions can differentially affect MAO activity.

  • Fish Oil (Omega-3 Fatty Acids): Diets enriched with fish oil have been shown to reduce MAO-B activity in the frontal cortex of rats.[5][6] This could potentially enhance the effects of tranylcypromine, particularly on dopamine levels.

  • Soybean Oil (Omega-6 Fatty Acids): A diet high in soybean oil has been found to decrease the maximal velocity (Vmax) of MAO in the whole brain of rats.[1] This could also lead to an enhanced response to tranylcypromine.

Experimental Consideration:

It is crucial to precisely control and report the fatty acid composition of your experimental diets. The ratio of omega-3 to omega-6 fatty acids can be a significant confounding variable.

Data Presentation

Table 1: Illustrative Data on the Impact of a High-Fat Diet (HFD) on Tranylcypromine Efficacy in the Forced Swim Test (FST) in Rats

GroupTreatmentImmobility Time (seconds)
Standard DietVehicle150 ± 10
Standard DietTranylcypromine (10 mg/kg)80 ± 8
High-Fat DietVehicle165 ± 12
High-Fat DietTranylcypromine (10 mg/kg)115 ± 9*

*Illustrative data suggesting a blunted response to tranylcypromine in the HFD group. Actual results may vary.

Table 2: Hypothetical MAO-B Activity in Rat Frontal Cortex Following Different Dietary Interventions

Dietary GroupMAO-B Activity (nmol/mg protein/min)
Standard Chow1.2 ± 0.1
Fish Oil Enriched Diet0.8 ± 0.07*
Soybean Oil Enriched Diet1.0 ± 0.09

*Hypothetical data based on findings that fish oil can reduce MAO-B activity.[5][6]

Experimental Protocols

Forced Swim Test (Porsolt Test)

This protocol is adapted from widely used methods to assess depressive-like behavior in rodents.[7][8][9][10]

Objective: To measure the effect of tranylcypromine on behavioral despair in rats maintained on different diets.

Materials:

  • Cylindrical water tank (40-50 cm high, 20 cm in diameter)

  • Water at 23-25°C, filled to a depth of 30 cm

  • Video recording equipment

  • Animal-safe disinfectant

Procedure:

  • Habituation (Day 1): Place each rat individually into the water tank for a 15-minute pre-swim session. This is to ensure that on the test day, the immobility measured is not due to learning or novelty.

  • Drug Administration (Day 2): Administer tranylcypromine or vehicle intraperitoneally (i.p.) 60 minutes before the test session.

  • Test Session (Day 2): Place the rat in the water tank for a 5-minute test session. Record the session for later analysis.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Measurement of MAO Activity

Objective: To determine the effect of diet on MAO-A and MAO-B activity in brain tissue.

Materials:

  • Brain tissue homogenizer

  • Spectrofluorometer or spectrophotometer

  • MAO-A and MAO-B specific substrates (e.g., kynuramine (B1673886) for both, with inhibitors to differentiate)

  • Specific MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors

  • Bradford assay reagents for protein quantification

Procedure:

  • Tissue Preparation: Homogenize dissected brain regions (e.g., frontal cortex, hippocampus) in a suitable buffer on ice.

  • Protein Quantification: Determine the protein concentration of the homogenates using the Bradford assay.

  • Enzyme Assay:

    • Incubate brain homogenates with the substrate in the presence or absence of specific inhibitors.

    • For MAO-A activity, pre-incubate with a MAO-B inhibitor.

    • For MAO-B activity, pre-incubate with a MAO-A inhibitor.

  • Detection: Measure the product of the enzymatic reaction using a spectrofluorometer or spectrophotometer.

  • Calculation: Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

Signaling Pathways and Workflows

G cluster_diet Dietary Factors cluster_physio Physiological Changes cluster_tcp Tranylcypromine (TCP) Action cluster_outcome Experimental Outcome High-Fat Diet High-Fat Diet Increased MAO Activity Increased MAO Activity High-Fat Diet->Increased MAO Activity Neuroinflammation Neuroinflammation High-Fat Diet->Neuroinflammation Altered Serotonergic System Altered Serotonergic System High-Fat Diet->Altered Serotonergic System Tyramine-Rich Food Tyramine-Rich Food Increased Tyramine Increased Tyramine Tyramine-Rich Food->Increased Tyramine Fish Oil (Omega-3) Fish Oil (Omega-3) Decreased MAO-B Activity Decreased MAO-B Activity Fish Oil (Omega-3)->Decreased MAO-B Activity Diminished Efficacy Diminished Efficacy Increased MAO Activity->Diminished Efficacy Neuroinflammation->Diminished Efficacy Altered Serotonergic System->Diminished Efficacy Hypertensive Crisis Hypertensive Crisis Increased Tyramine->Hypertensive Crisis Potentiated Efficacy Potentiated Efficacy Decreased MAO-B Activity->Potentiated Efficacy TCP TCP TCP->Diminished Efficacy TCP->Hypertensive Crisis TCP->Potentiated Efficacy

Caption: Logical relationships between diet, physiology, and tranylcypromine outcome.

References

Technical Support Center: Cytochrome P450 Inhibition by (1S,2R)-Tranylcypromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the inhibitory effects of (1S,2R)-Tranylcypromine hydrochloride on cytochrome P450 (CYP) enzymes.

Frequently Asked Questions (FAQs)

Q1: Which Cytochrome P450 isoforms are primarily inhibited by this compound?

A1: this compound is a potent inhibitor of several CYP isoforms. It is a particularly strong and selective inhibitor of CYP2A6.[1][2][3] It also exhibits inhibitory effects on CYP2C19, CYP2C9, and CYP2D6, though with varying potencies.[4][5][6]

Q2: What is the mechanism of inhibition of different CYP isoforms by this compound?

A2: The mechanism of inhibition varies depending on the CYP isoform. For CYP2A6 and CYP2C19, tranylcypromine (B92988) acts as a competitive inhibitor.[4][5][6] In the case of CYP2C9, it functions as a noncompetitive inhibitor.[4][5][6] For CYP2D6, the inhibition is also competitive.[4][5][6]

Q3: What are the reported IC50 and Ki values for the inhibition of key CYP isoforms by tranylcypromine?

A3: The inhibitory potency of tranylcypromine against various CYP isoforms has been quantified and is summarized in the table below.

Data Presentation

Table 1: Inhibition of Cytochrome P450 Isoforms by Tranylcypromine

CYP IsoformTest SystemSubstrateIC50 (µM)Ki (µM)Inhibition TypeReference
CYP2A6cDNA-expressing microsomesNicotine-0.08Competitive[7]
CYP2C9cDNA-expressed human CYP enzymesTolbutamide (B1681337)-56Noncompetitive[4][6]
CYP2C19cDNA-expressed human CYP enzymes(S)-Mephenytoin-32Competitive[4][6]
CYP2D6cDNA-expressed human CYP enzymesDextromethorphan (B48470)-367Competitive[4][6]

Experimental Protocols

Below are detailed methodologies for assessing the inhibition of key CYP450 isoforms by this compound.

CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)

Objective: To determine the IC50 value of tranylcypromine for CYP2A6 activity using coumarin (B35378) as a probe substrate.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP2A6

  • This compound

  • Coumarin (CYP2A6 substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (stopping reagent)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the tranylcypromine stock solution to achieve a range of desired concentrations.

  • In a 96-well plate, add the appropriate amount of human liver microsomes or recombinant CYP2A6 and potassium phosphate buffer.

  • Add the diluted tranylcypromine solutions or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a mixture of coumarin and the NADPH regenerating system to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a sufficient volume of cold acetonitrile.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate and measure the fluorescence of the product (7-hydroxycoumarin) using a fluorescence plate reader.

  • Calculate the percent inhibition for each tranylcypromine concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

CYP2C9, CYP2C19, and CYP2D6 Inhibition Assays

A similar experimental setup can be used for these isoforms, with the primary difference being the use of specific probe substrates.[4][6]

  • For CYP2C9: Use tolbutamide as the substrate and quantify the formation of 4-hydroxytolbutamide.

  • For CYP2C19: Use (S)-mephenytoin as the substrate and measure the formation of 4'-hydroxy-mephenytoin.

  • For CYP2D6: Use dextromethorphan as the substrate and quantify the formation of dextrorphan.

Product quantification for these assays is typically performed using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[4][6]

Troubleshooting Guides

Problem 1: High variability between replicate wells.

  • Possible Cause: Inconsistent pipetting, temperature fluctuations, or uneven mixing.

  • Solution: Ensure accurate and consistent pipetting using calibrated pipettes. Use a temperature-controlled incubator and ensure thorough mixing of all reagents.

Problem 2: No or very low enzyme activity.

  • Possible Cause: Degraded enzyme, inactive NADPH regenerating system, or incorrect buffer pH.

  • Solution: Use a fresh batch of microsomes or recombinant enzyme. Prepare the NADPH regenerating system fresh before each experiment. Verify the pH of the buffer.

Problem 3: IC50 value is significantly different from reported values.

  • Possible Cause: Incorrect concentration of the inhibitor or substrate, differences in experimental conditions (e.g., protein concentration, incubation time).

  • Solution: Verify the concentration of your tranylcypromine stock solution. Ensure the substrate concentration is appropriate for the assay (typically around the Km value). Standardize experimental conditions and report them clearly.

Problem 4: High background signal.

  • Possible Cause: Autofluorescence of the test compound or plate, or non-enzymatic degradation of the substrate.

  • Solution: Run a control experiment with the inhibitor but without the enzyme to measure its intrinsic fluorescence. Use black microplates to minimize background fluorescence. Include a control with no NADPH to assess non-enzymatic substrate turnover.

Mandatory Visualizations

CYP450_Catalytic_Cycle cluster_cycle CYP450 Catalytic Cycle cluster_inhibition Inhibition by Tranylcypromine E_Fe3_H2O CYP(Fe³⁺)-H₂O E_Fe3_S CYP(Fe³⁺)-Substrate E_Fe3_H2O->E_Fe3_S + Substrate - H₂O E_Fe2_S CYP(Fe²⁺)-Substrate E_Fe3_S->E_Fe2_S + e⁻ (from CPR) E_Fe2_S_O2 CYP(Fe²⁺)-Substrate-O₂ E_Fe2_S->E_Fe2_S_O2 + O₂ E_Fe3_S_O2_2 CYP(Fe³⁺)-Substrate-(O₂)²⁻ E_Fe2_S_O2->E_Fe3_S_O2_2 + e⁻ (from CPR/cyt b5) E_Fe3_S_OOH CYP(Fe³⁺)-Substrate-(OOH) E_Fe3_S_O2_2->E_Fe3_S_OOH + H⁺ Compound_I Compound I [CYP(Fe⁴⁺=O)-Substrate radical] E_Fe3_S_OOH->Compound_I + H⁺ - H₂O E_Fe3_S_OH CYP(Fe³⁺)-Substrate-OH Compound_I->E_Fe3_S_OH + Substrate-H E_Fe3_S_OH->E_Fe3_H2O - Substrate-OH TCP Tranylcypromine TCP_E_Fe3_S TCP binds to CYP(Fe³⁺)-Substrate complex (Noncompetitive) TCP->TCP_E_Fe3_S TCP_E_Fe3_H2O TCP competes with Substrate for binding to CYP(Fe³⁺) (Competitive) TCP->TCP_E_Fe3_H2O TCP_E_Fe3_S->E_Fe3_S Prevents Catalysis TCP_E_Fe3_H2O->E_Fe3_H2O Blocks Substrate Binding

Caption: CYP450 catalytic cycle and points of inhibition by tranylcypromine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Tranylcypromine and Substrate Stock Solutions E Add Tranylcypromine Dilutions and Vehicle Control A->E B Prepare NADPH Regenerating System G Initiate Reaction with Substrate and NADPH System B->G C Prepare Microsome/Enzyme Suspension in Buffer D Dispense Microsomes/Enzyme into 96-well Plate C->D D->E F Pre-incubate at 37°C E->F F->G H Incubate at 37°C G->H I Stop Reaction H->I J Product Quantification (Fluorescence or LC-MS/MS) I->J K Calculate % Inhibition J->K L Determine IC50/Ki Values K->L

Caption: General workflow for a CYP450 inhibition assay.

Troubleshooting_Logic Start Inconsistent/Unexpected Results Q1 High Variability between Replicates? Start->Q1 A1 Check Pipetting Technique Ensure Proper Mixing Verify Temperature Control Q1->A1 Yes Q2 Low/No Enzyme Activity? Q1->Q2 No End Reliable Data A1->End A2 Verify Enzyme/Microsome Viability Prepare Fresh NADPH System Check Buffer pH Q2->A2 Yes Q3 IC50 Value Out of Range? Q2->Q3 No A2->End A3 Confirm Inhibitor/Substrate Concentrations Standardize Incubation Time and Protein Concentration Q3->A3 Yes Q3->End No A3->End

Caption: A logical approach to troubleshooting common issues in CYP inhibition assays.

References

Technical Support Center: Long-Term Administration of (1S,2R)-Tranylcypromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the long-term effects of (1S,2R)-Tranylcypromine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the expected neurochemical changes following chronic administration of tranylcypromine (B92988)?

A1: Long-term administration of tranylcypromine, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, leads to sustained increases in the brain levels of several key neurotransmitters.[1][2] This is due to the inhibition of MAO-A and MAO-B, the enzymes responsible for their degradation.[2] Specifically, you can expect to observe elevated concentrations of serotonin, norepinephrine, and dopamine.[1] Consequently, the levels of their metabolites, such as 5-hydroxyindole-3-acetic acid (5-HIAA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA), are expected to decrease.[1]

Q2: Are there stereoselective effects of tranylcypromine that I should be aware of?

A2: Yes, the enantiomers of tranylcypromine can have different pharmacological profiles. For instance, studies have shown that the d-isomer of tranylcypromine is more potent in increasing ambulation in rats compared to the l-isomer in certain conditions.[3] While specific long-term data for the (1S,2R) enantiomer is limited, it is crucial to consider that pharmacokinetic and pharmacodynamic properties can differ between stereoisomers.[4][5] Therefore, results from studies using the racemic mixture may not be directly extrapolated to a single enantiomer.

Q3: What are the potential behavioral effects observed after long-term treatment with tranylcypromine in animal models?

A3: Chronic tranylcypromine administration has been shown to influence locomotor activity. For example, daily injections of 10 mg/kg of tranylcypromine for 14 days in rats resulted in a significant increase in the velocity of movement on the 3rd day of treatment, an effect that was not present on the 9th day.[6] Interestingly, the same study reported a significant reduction in rearing behavior on the 3rd day, which also normalized by the 9th day.[6] In chronically stressed rats, tranylcypromine was effective in restoring reduced open-field activity.[7]

Q4: How does long-term tranylcypromine administration affect signaling pathways beyond direct MAO inhibition?

A4: Chronic tranylcypromine treatment can induce adaptive changes in various signaling pathways. Studies have shown that it can lead to the down-regulation of alpha-2 adrenoceptors, which are involved in regulating noradrenaline release.[8] Furthermore, long-term administration has been linked to increased expression of Brain-Derived Neurotrophic Factor (BDNF) in the frontal cortex, a key molecule in neuroplasticity, although it may not significantly affect CREB or p-CREB expression.[6] Tranylcypromine has also been found to modulate the endocannabinoid system, with chronic treatment leading to increased CB1 receptor binding density in the prefrontal cortex and hippocampus and a reduction in the endocannabinoid anandamide (B1667382) in the hippocampus. It also increased 2-arachidonoylglycerol (B1664049) content in the prefrontal cortex. Additionally, it can affect neuroinflammatory pathways by regulating TLR4/ERK/STAT3 signaling.[9]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent behavioral results between subjects. 1. Variability in drug metabolism. 2. Inconsistent administration (e.g., intraperitoneal injection site). 3. Stress-induced behavioral changes. 4. Tolerance development.1. Ensure consistent dosing and handling procedures for all animals. 2. For intraperitoneal injections, ensure a consistent injection quadrant to minimize variability in absorption. 3. Acclimatize animals to the experimental procedures and environment to reduce stress. 4. Consider dose adjustments or alternative administration methods (e.g., osmotic minipumps for continuous delivery) to maintain stable drug levels.[1][8]
Unexpected mortality in the treatment group. 1. Hypertensive crisis due to tyramine (B21549) interaction. 2. Serotonin syndrome from interaction with other compounds. 3. General toxicity at higher doses.1. Ensure animal diet is free from tyramine-rich food sources.[10] 2. Carefully review all co-administered compounds for potential serotonergic activity. A washout period is necessary when switching from serotonergic agents.[11] 3. Conduct a dose-response study to determine the optimal therapeutic window and maximum tolerated dose for your specific animal model and strain.
No significant changes in neurotransmitter levels. 1. Insufficient drug dosage or duration. 2. Degradation of the drug solution. 3. Issues with tissue collection or processing.1. Review literature for effective dose ranges and treatment durations for your model. Chronic effects may take several weeks to manifest.[1][12] 2. Prepare fresh drug solutions regularly and store them appropriately, protected from light and at the correct temperature.[13] 3. Ensure rapid and proper dissection and storage of brain tissue (e.g., flash-freezing in liquid nitrogen) to prevent post-mortem degradation of monoamines.
Observed side effects like postural hypotension or insomnia in animal models. 1. Dose-dependent side effects of MAO inhibitors.1. Monitor animals for signs of distress. For issues like hypotension, consider splitting the daily dose.[11] For insomnia, administering the final dose earlier in the light/dark cycle may be beneficial.[14]

Data Presentation

Table 1: Summary of Neurochemical Effects of Long-Term Tranylcypromine Administration in Rats

Brain RegionDuration of TreatmentDose & RouteChange in Neurotransmitter/MetaboliteReference
Frontal Cortex, Nucleus Accumbens, Caudate Nucleus, Hippocampus, Hypothalamus28 days0.5 mg/kg/day (s.c. infusion)Sustained increase in noradrenaline, 5-hydroxytryptamine, and dopamine; decrease in 5-HIAA, DOPAC, and HVA[1]
Frontal Cortex14 days0.5 mg/kg/day~220% increase in basal extracellular 5-HT[12]
Dorsal Raphe Nucleus14 days0.5 mg/kg/day~220% increase in basal extracellular 5-HT[12]
Prefrontal Cortex21 days10 mg/kg (i.p.)Significant increase in 2-arachidonoylglycerol[15]
Hippocampus21 days10 mg/kg (i.p.)Significant reduction in N-arachidonylethanolamine (anandamide)[15]

Table 2: Summary of Behavioral and Signaling Pathway Effects of Long-Term Tranylcypromine Administration in Rats

ParameterDuration of TreatmentDose & RouteObserved EffectReference
Locomotor Activity (Velocity)14 days10 mg/kg (i.p.)Significant increase on day 3, no significant change on day 9[6]
Rearing Behavior14 days10 mg/kg (i.p.)Significant reduction on day 3, no significant change on day 9[6]
BDNF Expression (Frontal Cortex)14 days10 mg/kg (i.p.)Significant increase[6]
Alpha 2-Adrenoceptor Function28 days0.5-1.0 mg/kg (s.c. infusion)Down-regulation[8]
CB1 Receptor Binding (Prefrontal Cortex & Hippocampus)21 days10 mg/kg (i.p.)Significant increase in density[15]

Experimental Protocols

Protocol 1: Chronic Administration via Osmotic Minipumps

This protocol is based on methodologies used to assess long-term neurochemical and receptor function changes.[1][8]

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration for the minipumps.

  • Minipump Implantation:

    • Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).

    • Shave and sterilize the dorsal thoracic area.

    • Make a small incision and create a subcutaneous pocket.

    • Implant an Alzet osmotic minipump (e.g., Model 2002 or 2004, depending on the desired duration and flow rate) filled with the drug solution or vehicle.

    • Suture the incision.

  • Post-operative Care: Monitor the animals for recovery and signs of infection.

  • Treatment Duration: Continue the infusion for the planned experimental period (e.g., 28 days).

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue for neurochemical or receptor binding analysis.

Protocol 2: Chronic Daily Intraperitoneal Injections

This protocol is based on studies evaluating long-term behavioral and protein expression changes.[6][15]

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Preparation: Dissolve this compound in sterile saline (0.9%) daily before administration.

  • Administration:

    • Administer the drug solution or vehicle via intraperitoneal (i.p.) injection at a consistent time each day.

    • Use a consistent injection volume (e.g., 1 ml/kg).

  • Treatment Duration: Continue daily injections for the intended duration (e.g., 14 or 21 days).

  • Behavioral Testing: Conduct behavioral assessments at specified time points during the treatment period. Ensure that testing occurs at a consistent time relative to the daily injection to minimize variability.

  • Endpoint Analysis: Following the final behavioral test and a washout period if necessary, euthanize the animals for brain tissue collection and subsequent analysis (e.g., Western blotting for protein expression).

Visualizations

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) VMAT Vesicular Monoamine Transporter (VMAT) MA->VMAT Packaging MAO Monoamine Oxidase (MAO-A/B) MA->MAO Degradation Vesicle Synaptic Vesicle VMAT->Vesicle MA_release Release Vesicle->MA_release SynapticCleft Synaptic Cleft MA_release->SynapticCleft Reuptake Reuptake Transporters (SERT, NET, DAT) Reuptake->MA Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Signal Downstream Signaling Receptor->Signal SynapticCleft->Reuptake Uptake SynapticCleft->Receptor Binding TCP (1S,2R)-Tranylcypromine HCl TCP->MAO Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Long-Term Administration cluster_assessment Assessment A Animal Acclimatization B Baseline Behavioral Testing (Optional) A->B C Group Assignment (Vehicle vs. TCP) B->C D Chronic Dosing (e.g., 28 days) C->D E Regular Monitoring (Health & Weight) D->E F Intermediate Behavioral Testing D->F During Treatment G Final Behavioral Testing D->G End of Treatment F->D H Euthanasia & Tissue Collection G->H I Neurochemical Analysis (e.g., HPLC) H->I J Protein/Receptor Analysis (e.g., Western Blot, Binding Assay) H->J BDNF_Signaling_Pathway TCP Chronic (1S,2R)-TCP MAO_I MAO Inhibition TCP->MAO_I Monoamines ↑ Synaptic Monoamines (5-HT, NE) MAO_I->Monoamines Receptors Postsynaptic Receptors (e.g., 5-HT, Adrenergic) Monoamines->Receptors Second_Messengers ↑ Second Messengers (e.g., cAMP) Receptors->Second_Messengers BDNF ↑ BDNF Expression Second_Messengers->BDNF Neuroplasticity Enhanced Neuroplasticity & Neuronal Survival BDNF->Neuroplasticity

References

Validation & Comparative

A Comparative Analysis of (1S,2R)-Tranylcypromine Hydrochloride and Other MAO Inhibitors in the Management of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (1S,2R)-Tranylcypromine hydrochloride (hereafter referred to as tranylcypromine) and other classic monoamine oxidase inhibitors (MAOIs) in the treatment of depression. The information is compiled from a comprehensive review of clinical trial data and pharmacological studies to support research and development in psychopharmacology.

Executive Summary

Tranylcypromine (B92988) is a potent, non-selective, and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] This mechanism of action leads to increased synaptic availability of key neurotransmitters—serotonin, norepinephrine, and dopamine—implicated in the pathophysiology of depression.[3] Clinical evidence demonstrates its efficacy in major depressive disorder, treatment-resistant depression (TRD), and atypical depression.[4][5][6] Comparisons with other classic MAOIs, such as phenelzine (B1198762), isocarboxazid, and selegiline (B1681611), reveal a nuanced landscape of efficacy and tolerability, positioning tranylcypromine as a critical, albeit complex, therapeutic option.

Comparative Efficacy of MAO Inhibitors

The clinical efficacy of MAOIs is typically assessed through randomized controlled trials (RCTs) measuring changes in depression severity using standardized rating scales, such as the Hamilton Depression Rating Scale (HAM-D). Key metrics include response rates (commonly defined as a ≥50% reduction in HAM-D score) and remission rates (a return to a non-depressed state, often a HAM-D score ≤7).

Table 1: Comparative Efficacy Data of MAOIs in Depression

MAOIStudy PopulationNPrimary OutcomeResultCitation(s)
Tranylcypromine Treatment-Resistant Depression (TRD)39Response Rate (≥50% HAM-D reduction)44%[4],[1],[7]
TRD39Mean HAM-D Reduction10.4 ± 8.3[4],[1],[7]
STAR*D Level 4 (Highly TRD)58Remission Rate (HAM-D)6.9%,[8]
Phenelzine Treatment-Resistant Depression (TRD)38Response Rate (≥50% HAM-D reduction)47%[4],[1],[7]
TRD38Mean HAM-D Reduction8.3 ± 8.4[4],[1],[7]
Isocarboxazid Anxious, Non-melancholic Depression24Superiority to PlaceboStatistically significant improvement on multiple outcome measures[9]
Selegiline (high-dose, oral) Treatment-Resistant Older Depressive Patients16Mean HAM-D Reduction37.4% decrease[2]

Note: Data are from separate studies and not from a single head-to-head trial of all four agents, limiting direct cross-comparison. The patient populations and study designs varied.

Comparative Safety and Tolerability

The use of classic MAOIs has historically been limited by concerns over adverse effects, particularly the risk of hypertensive crisis with tyramine-rich foods and drug-drug interactions.[3][10] However, the side effect profiles of individual MAOIs show notable differences.

Table 2: Comparative Adverse Effect Profiles of Tranylcypromine and Phenelzine

Adverse EventTranylcypromine (%)Phenelzine (%)Citation(s)
Insomnia12.25.1[11]
Blood Pressure Changes6.93.2[11]
Anxiety4.66.3[11]
High Blood Pressure4.6Not Reported[11]
Dizziness3.1Not Reported[4],[1],[7]
AgitationNot ReportedNot Reported[4],[1],[7]
Weight GainLess CommonMore Common[12]
Sexual DysfunctionLess CommonMore Common[12]

Note: Percentages are from user-reported data and may not reflect the incidence in controlled clinical trials. Dizziness and agitation were reported as common side effects for both drugs in a clinical trial, with an equal incidence of 21% for severe side effects in both groups.[1][4][7]

Mechanism of Action: Monoamine Oxidase Inhibition

Tranylcypromine and other classic MAOIs exert their therapeutic effects by inhibiting the MAO enzymes, which are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters.[13][14]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_degradation Degradation Pathway cluster_inhibition Pharmacological Intervention MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicles MA->Vesicle Uptake MA_Synapse Monoamines Vesicle->MA_Synapse Release Receptors Postsynaptic Receptors MA_Synapse->Receptors Binding MAO Monoamine Oxidase (MAO-A/B) MA_Synapse->MAO Reuptake & Degradation Signal Signal Transduction Receptors->Signal Activation Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination MAOI (1S,2R)-Tranylcypromine HCl & other MAOIs MAOI->MAO Irreversible Inhibition

MAO Inhibition Signaling Pathway

Experimental Protocols

Representative Clinical Trial Protocol for Comparative Efficacy of MAOIs

This protocol is a synthesized representation based on common elements found in clinical trials of MAOIs for depression.

  • Study Design: A multi-center, randomized, double-blind, parallel-group study.

  • Patient Population: Adult outpatients (18-65 years) with a primary diagnosis of non-psychotic Major Depressive Disorder (MDD) according to DSM-5 criteria, and a minimum score of 20 on the 17-item Hamilton Depression Rating Scale (HAM-D17).

  • Inclusion Criteria:

    • Diagnosis of MDD.

    • HAM-D17 score ≥ 20.

    • Ability to provide informed consent.

  • Exclusion Criteria:

    • History of bipolar disorder, schizophrenia, or other psychotic disorders.

    • Substance use disorder within the past 6 months.

    • Significant medical conditions that could interfere with the study.

    • Pregnancy or lactation.

    • Prior intolerance or lack of response to two or more adequate trials of different antidepressant classes (for non-TRD studies).

  • Treatment Protocol:

    • Washout Period: A 1-2 week washout period for all psychotropic medications.

    • Randomization: Patients are randomly assigned to receive either tranylcypromine, phenelzine, or another comparator MAOI.

    • Dosing: Flexible dosing schedule, starting with a low dose and titrating upwards based on clinical response and tolerability. For example, tranylcypromine may be initiated at 10 mg/day and increased to a maximum of 60 mg/day.

    • Duration: 6-8 weeks of active treatment.

  • Assessments:

    • Primary Efficacy Measure: Change from baseline in the total HAM-D17 score.

    • Secondary Efficacy Measures: Response rate (≥50% reduction in HAM-D17 score), remission rate (HAM-D17 score ≤7), and changes in other depression scales (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS).

    • Safety and Tolerability: Monitoring of adverse events, vital signs (especially blood pressure), and laboratory parameters.

  • Statistical Analysis: Analysis of covariance (ANCOVA) to compare the change in HAM-D17 scores between treatment groups, with baseline score as a covariate. Chi-square tests for response and remission rates.

Clinical_Trial_Workflow cluster_treatment Treatment Arms (6-8 weeks) start Patient Screening (MDD Diagnosis, HAM-D ≥ 20) washout Washout Period (1-2 weeks) start->washout randomization Randomization washout->randomization tcp Tranylcypromine (Flexible Dosing) randomization->tcp phenelzine Phenelzine (Flexible Dosing) randomization->phenelzine comparator Other MAOI/Placebo (Flexible Dosing) randomization->comparator assessments Weekly Assessments (HAM-D, MADRS, Vitals, AEs) tcp->assessments phenelzine->assessments comparator->assessments end_of_study End of Study Analysis assessments->end_of_study

Clinical Trial Workflow Example
In Vitro MAO-A and MAO-B Inhibition Assay Protocol

This protocol outlines a common fluorometric method to determine the inhibitory potency (IC50) of compounds against MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine (B1673886) (non-selective substrate).

    • Test compounds (e.g., tranylcypromine) and positive controls (clorgyline for MAO-A, selegiline for MAO-B) dissolved in DMSO.

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • 96-well black microplates.

    • Fluorometric plate reader.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of test compounds and positive controls. The final DMSO concentration in the assay should be kept low (<1%).

    • Enzyme Reaction:

      • Add diluted test compound or control to the wells of the 96-well plate.

      • Add the MAO-A or MAO-B enzyme solution to the wells.

      • Pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

      • Initiate the reaction by adding the kynuramine substrate.

    • Detection: The MAO-catalyzed deamination of kynuramine produces the fluorescent product 4-hydroxyquinoline. After a set incubation period (e.g., 30-60 minutes), measure the fluorescence intensity (e.g., excitation ~320 nm, emission ~380 nm).

    • Data Analysis:

      • Subtract background fluorescence.

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

      • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.[12]

MAO_Assay_Workflow start Prepare Reagents (Enzymes, Substrate, Compounds) plate_prep Plate Preparation (Add Compounds/Controls) start->plate_prep add_enzyme Add MAO-A or MAO-B Enzyme plate_prep->add_enzyme pre_incubation Pre-incubate (37°C, 15 min) add_enzyme->pre_incubation add_substrate Initiate Reaction (Add Kynuramine Substrate) pre_incubation->add_substrate incubation Incubate (37°C, 30-60 min) add_substrate->incubation read_plate Measure Fluorescence incubation->read_plate data_analysis Data Analysis (% Inhibition, IC50 Calculation) read_plate->data_analysis

MAO Inhibition Assay Workflow

Conclusion

This compound remains a valuable tool in the armamentarium for treating depression, particularly in cases of treatment resistance and atypical features.[4][5][6] Its efficacy is comparable to that of phenelzine in treatment-resistant populations.[1][4][7] The choice between tranylcypromine and other MAOIs may be guided by their differing side effect profiles, with tranylcypromine potentially offering advantages in terms of weight gain and sexual dysfunction.[12] The development of novel MAOIs with improved selectivity and safety profiles continues to be an important area of research, building on the foundational understanding of classic agents like tranylcypromine.

References

A Comparative Analysis of Tranylcypromine Stereoisomers' Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological activity of the stereoisomers of tranylcypromine (B92988), a non-selective, irreversible monoamine oxidase (MAO) inhibitor. Tranylcypromine is a racemic mixture of (+)-tranylcypromine and (-)-tranylcypromine, and understanding the distinct pharmacological profiles of each enantiomer is crucial for targeted drug development and a deeper comprehension of its therapeutic and adverse effects.

Data Presentation

The pharmacological activity of tranylcypromine and its stereoisomers is multifaceted, primarily involving the inhibition of MAO enzymes and the reuptake of monoamine neurotransmitters. While specific quantitative data for the individual stereoisomers is sparse in publicly available literature, the following tables summarize the known inhibitory activities.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Notes
(±)-Tranylcypromine (racemic)2.30.95Racemic mixture shows slightly higher potency for MAO-B.
(+)-TranylcypromineMore potent than (-)-isomerMore potent than (-)-isomerThe (+)-isomer is considered the primary contributor to the MAO inhibitory effects of the racemic mixture. A difference in LogIC50 of greater than 1 has been reported, indicating a substantial difference in potency.
(-)-TranylcypromineLess potent than (+)-isomerLess potent than (+)-isomer

Table 2: Neurotransmitter Reuptake Inhibition

CompoundNorepinephrine (B1679862) Transporter (NET) InhibitionDopamine (B1211576) Transporter (DAT) InhibitionNotes
(+)-TranylcypromineWeaker than (-)-isomerWeaker than (-)-isomer
(-)-TranylcypromineMore potent than (+)-isomerMore potent than (+)-isomerThe (-)-isomer is the primary contributor to the catecholamine reuptake inhibiting properties of racemic tranylcypromine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of tranylcypromine stereoisomers' activity.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of tranylcypromine stereoisomers against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Test compounds: (+)-tranylcypromine, (-)-tranylcypromine, and (±)-tranylcypromine

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Phosphate (B84403) buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in phosphate buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the test compounds or controls to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, kynuramine.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.

Synaptosomal Neurotransmitter Reuptake Assay

Objective: To determine the inhibitory constant (Ki) of tranylcypromine stereoisomers on the reuptake of norepinephrine (NE) and dopamine (DA) into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, cortex for NET)

  • Sucrose (B13894) buffer (0.32 M)

  • Krebs-Ringer-HEPES buffer (KRH)

  • Radiolabeled neurotransmitters: [³H]norepinephrine and [³H]dopamine

  • Test compounds: (+)-tranylcypromine and (-)-tranylcypromine

  • Desipramine (selective NET inhibitor, positive control)

  • GBR 12909 (selective DAT inhibitor, positive control)

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer.

  • Uptake Assay:

    • In test tubes, pre-incubate the synaptosomal suspension with various concentrations of the test compounds or positive controls for 10 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]NE or [³H]DA) at a concentration close to its Km value.

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake.

    • Determine the IC50 values from dose-response curves.

    • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the transporter.

Mandatory Visualization

Tranylcypromine_Stereoisomer_Activity Differential Pharmacological Actions of Tranylcypromine Stereoisomers cluster_drug Tranylcypromine Stereoisomers cluster_targets Primary Molecular Targets cluster_effects Neurochemical Effects TCP_plus (+)-Tranylcypromine MAO_A MAO-A TCP_plus->MAO_A Strong Inhibition MAO_B MAO-B TCP_plus->MAO_B Strong Inhibition TCP_minus (-)-Tranylcypromine NET Norepinephrine Transporter (NET) TCP_minus->NET Potent Inhibition DAT Dopamine Transporter (DAT) TCP_minus->DAT Potent Inhibition Inc_NE ↑ Norepinephrine MAO_A->Inc_NE Inc_5HT ↑ Serotonin MAO_A->Inc_5HT Inc_DA ↑ Dopamine MAO_B->Inc_DA NET->Inc_NE DAT->Inc_DA

Caption: Differential pharmacological actions of tranylcypromine stereoisomers.

Experimental_Workflow Experimental Workflow for Activity Assessment cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Tranylcypromine Stereoisomer Solutions Preincubation Pre-incubate Enzyme/Synaptosomes with Test Compounds Compound_Prep->Preincubation Enzyme_Prep Prepare MAO Enzymes or Synaptosome Suspensions Enzyme_Prep->Preincubation Reaction_Start Initiate Reaction with Substrate (e.g., Kynuramine, [³H]NE) Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction (Stop Solution or Filtration) Incubation->Reaction_Stop Measurement Measure Fluorescence or Radioactivity Reaction_Stop->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis IC50_Ki Determine IC50/Ki Values Data_Analysis->IC50_Ki

Caption: Experimental workflow for assessing stereoisomer activity.

Validating the Anti-Cancer Efficacy of (1S,2R)-Tranylcypromine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of (1S,2R)-Tranylcypromine hydrochloride, a stereoisomer of the established monoamine oxidase inhibitor Tranylcypromine (TCP), against other TCP stereoisomers and clinically relevant Lysine-Specific Demethylase 1 (LSD1) inhibitors. The experimental data presented herein is intended to support researchers in evaluating the therapeutic potential of this compound.

Introduction to this compound and LSD1 Inhibition

(1S,2R)-Tranylcypromine is one of the four stereoisomers of Tranylcypromine. While Tranylcypromine has been traditionally used as an antidepressant due to its inhibition of monoamine oxidases (MAO-A and MAO-B), recent research has unveiled its potent anti-cancer properties, primarily through the inhibition of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in tumorigenesis by demethylating histone H3 at lysine (B10760008) 4 and 9 (H3K4me1/2 and H3K9me1/2), leading to the repression of tumor suppressor genes and the activation of oncogenic pathways.[4] Overexpression of LSD1 is a hallmark of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and breast cancer, making it a compelling therapeutic target.[4][5][6] This guide focuses on the specific anti-cancer activity of the (1S,2R) stereoisomer and compares its performance with other relevant compounds.

Comparative Analysis of Anti-Cancer Activity

The anti-cancer efficacy of this compound is evaluated based on its inhibitory activity against LSD1 and its anti-proliferative effects on cancer cell lines. This section provides a comparative summary of its performance against its other stereoisomers and leading clinical-stage LSD1 inhibitors.

Comparison with Tranylcypromine Stereoisomers

While data on the specific anti-proliferative IC50 values for each stereoisomer of the parent Tranylcypromine compound is limited in the readily available literature, studies on Tranylcypromine-based derivatives have shown that stereochemistry plays a crucial role in LSD1 inhibition. A study by Valente et al. on a series of TCP-based analogs revealed that the (1S,2R) and (1R,2S) configurations at the cyclopropylamine (B47189) ring are generally more potent against LSD1 than the (1R,2R) and (1S,2S) isomers. Specifically, for one of the most potent compounds synthesized, the diastereomers containing the (1S,2R) cyclopropylamine moiety exhibited the strongest LSD1 inhibitory activity. This suggests that the spatial orientation of the phenyl and amino groups on the cyclopropane (B1198618) ring is a key determinant for effective binding to the LSD1 active site.

CompoundTargetIC50 (µM)Cancer Cell Line
This compound (racemic TCP) LSD120.7[7]-
MAO-A2.3[7]-
MAO-B0.95[7]-
Tranylcypromine (general) -Shows antiproliferative effects[8]Breast cancer cell lines

Table 1: Biochemical Activity of Tranylcypromine.

Comparison with Clinical-Stage LSD1 Inhibitors

Several potent and selective LSD1 inhibitors have advanced to clinical trials. A comparison of the anti-proliferative activity of this compound with these agents provides a benchmark for its potential therapeutic application.

CompoundTargetIC50/EC50Cancer Cell Line(s)
This compound (racemic TCP) LSD1IC50: 20.7 µM[7]-
ORY-1001 (Iadademstat) LSD1IC50: 18 nM[6][9]THP-1 (AML)
EC50: 0.1 nM[10]Leukemia cells
GSK2879552 LSD1IC50: 24 nM[6]-
EC50: 2-240 nM[3]AML cell lines
INCB059872 LSD1-SCLC cell lines
EC50: 47-377 nM[5]SCLC cell lines
CC-90011 (Pulrodemstat) LSD1IC50: 0.3 nM-
EC50: 2 nM[11]Kasumi-1 (AML)
EC50: 7 nM[11]THP-1 (AML)

Table 2: Comparative Anti-Proliferative Activity of LSD1 Inhibitors.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of this compound are mediated through the inhibition of LSD1, which in turn modulates various downstream signaling pathways crucial for cancer cell proliferation, survival, and immune evasion.

TCP (1S,2R)-TCP-HCl LSD1 LSD1 Inhibition TCP->LSD1 YAP1 YAP1 Pathway Downregulation LSD1->YAP1 PLK1 PLK1 Pathway Downregulation LSD1->PLK1 Immune Immune Checkpoint Modulation LSD1->Immune Proliferation Decreased Proliferation YAP1->Proliferation PLK1->Proliferation ImmuneEvasion Reduced Immune Evasion Immune->ImmuneEvasion Apoptosis Increased Apoptosis Proliferation->Apoptosis

Figure 1: Simplified signaling cascade initiated by this compound.

LSD1 inhibition by this compound leads to:

  • Downregulation of the YAP1 Pathway: LSD1 has been shown to be a co-repressor in the Hippo-YAP1 signaling pathway, which is frequently hyperactivated in cancer to promote cell proliferation and survival. Inhibition of LSD1 can attenuate the oncogenic activity of YAP1.[1]

  • Inhibition of the PLK1 Mitotic Pathway: LSD1 directly regulates the expression of Polo-like kinase 1 (PLK1), a key regulator of mitosis. Downregulation of PLK1 upon LSD1 inhibition leads to cell-cycle arrest and reduced tumor growth.[12]

  • Modulation of the Tumor Immune Microenvironment: LSD1 inhibition can enhance anti-tumor immunity by upregulating the expression of MHC-I on tumor cells, thereby increasing their recognition by CD8+ T cells.[13] Furthermore, it can downregulate the expression of the immune checkpoint protein PD-L1, reducing immune evasion.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the anti-cancer effects of LSD1 inhibitors.

LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the enzymatic activity of LSD1 by detecting the hydrogen peroxide (H2O2) produced during the demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • This compound and other test compounds

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the LSD1 enzyme to each well.

  • Add the test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red to each well.

  • Immediately measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) in a kinetic mode for a specified duration (e.g., 30-60 minutes).

  • The rate of increase in fluorescence is proportional to the LSD1 activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

cluster_setup Experimental Setup cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition & Analysis CellSeeding 1. Seed Cancer Cells in 96-well plate CompoundTreatment 2. Treat with (1S,2R)-TCP-HCl & Alternatives CellSeeding->CompoundTreatment Incubation 3. Incubate for 72h CompoundTreatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan 5. Formazan Formation (Viable Cells) MTT_Addition->Formazan Solubilization 6. Solubilize Formazan Formazan->Solubilization Absorbance 7. Measure Absorbance (~570 nm) Solubilization->Absorbance IC50 8. Calculate IC50 Values Absorbance->IC50

Figure 2: Workflow for a typical cell viability (MTT) assay.

Conclusion

The available data suggests that this compound, as a component of racemic Tranylcypromine and as inferred from studies on its derivatives, possesses anti-cancer activity through the inhibition of LSD1. While its potency may be lower than that of highly optimized, clinical-stage LSD1 inhibitors, its potential as a scaffold for the development of more selective and potent anti-cancer agents is evident. Further head-to-head studies directly comparing the anti-proliferative effects of the four purified stereoisomers of Tranylcypromine across a panel of cancer cell lines are warranted to fully elucidate the therapeutic potential of the (1S,2R) isomer. The provided experimental protocols offer a framework for conducting such validation studies. The continued exploration of Tranylcypromine analogs, with a focus on stereochemistry, holds promise for the discovery of novel epigenetic therapies for cancer.

References

A Comparative Guide to (1S,2R)-Tranylcypromine and Novel LSD1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the established, non-selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, (1S,2R)-Tranylcypromine, and a selection of novel, more selective inhibitors. This analysis is supported by experimental data to inform preclinical research and drug development decisions.

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its dysregulation is implicated in a variety of cancers, making it a compelling therapeutic target.

(1S,2R)-Tranylcypromine, an enantiomer of the antidepressant tranylcypromine (B92988) (TCP), was one of the first identified inhibitors of LSD1. While it serves as a valuable research tool, its clinical utility is hampered by a lack of selectivity, as it also potently inhibits monoamine oxidases A and B (MAO-A and MAO-B). This has spurred the development of novel, more potent, and selective LSD1 inhibitors, several of which are now in clinical trials.

Biochemical Potency and Selectivity

A key differentiator among LSD1 inhibitors is their biochemical potency against LSD1 and their selectivity over the closely related MAO-A and MAO-B enzymes. Off-target inhibition of MAOs can lead to significant side effects. The following table summarizes the reported inhibitory potencies (IC50 and Ki values) of racemic tranylcypromine and a selection of novel LSD1 inhibitors. It is important to note that while data for racemic tranylcypromine is presented, studies have shown that the (1S,2R) enantiomer is the more active inhibitor of LSD1.

InhibitorTypeLSD1 IC50LSD1 KiMAO-A IC50MAO-B IC50Selectivity Notes
Tranylcypromine (racemic)Irreversible~5.6 - 20.7 µM[1][2]~242.7 µM[2]~2.3 - 2.84 µM[1][2]~0.73 - 0.95 µM[1][2]Non-selective; more potent against MAOs than LSD1.
ORY-1001 (Iadademstat)Irreversible18 nM[3]->1000-fold vs MAOs>1000-fold vs MAOsHighly selective for LSD1. In clinical trials.
GSK2879552Irreversible~10 - 50 nM-Highly selectiveHighly selectiveHighly selective for LSD1. Clinical trials discontinued.
IMG-7289 (Bomedemstat)Irreversible56.8 nM---In clinical trials for myeloid-related malignancies.
INCB059872Irreversible----In clinical trials. Effective in SCLC preclinical models with EC50 values of 47–377 nM.
CC-90011 (Pulrodemstat)Reversible----Reversible inhibitor in clinical trials.
SP-2577 (Seclidemstat)Reversible13 nM---Reversible inhibitor that has completed a clinical trial for advanced solid tumors.[4]
LTM-1Reversible2.11 nM[5]->2370-fold vs LSD2-High selectivity for LSD1 over LSD2.[5]
Compound 14 (novel reversible)Reversible0.18 µM[4]->1 µM>1 µMSelective over MAO-A and MAO-B.[4]
Compound 9b (novel irreversible)Irreversible0.08 µM[6]---(1S, 2R) enantiomer is more potent than the (1R, 2S) enantiomer (IC50 = 0.22 µM).[6]

Cellular Proliferation and Activity

The anti-proliferative activity of LSD1 inhibitors is a critical measure of their therapeutic potential. The following table provides a summary of the cellular potency of various LSD1 inhibitors in different cancer cell lines.

InhibitorCell LineCancer TypeCellular IC50/EC50
LTM-1MV-4-11Acute Myeloid Leukemia0.16 µM[5]
GSK2879552MV-4-11Acute Myeloid Leukemia1.17 µM[5]
Compound 46MV-4-11Acute Myeloid Leukemia0.6 nM[7]
Compound 46H1417Small-Cell Lung Cancer1.1 nM[7]
Compound 14HepG2Liver Cancer0.93 µM[4]
Compound 14HEP3BLiver Cancer2.09 µM[4]
Compound 21MGC-803Gastric Cancer0.89 µM[8]
Compound 21HGC-27Gastric Cancer1.13 µM[8]

Signaling Pathways and Mechanism of Action

LSD1 inhibitors exert their effects by preventing the demethylation of key histone and non-histone proteins, leading to the reactivation of silenced tumor suppressor genes and the modulation of oncogenic signaling pathways. Two of the key pathways affected by LSD1 activity are the Wnt/β-catenin and PI3K/AKT pathways.

LSD1 and the Wnt/β-Catenin Signaling Pathway

LSD1 has been shown to regulate the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation. In some cancers, LSD1 can downregulate the expression of DKK1, an antagonist of the Wnt pathway. This leads to the stabilization and nuclear translocation of β-catenin, and subsequent activation of target genes like c-Myc, promoting tumorigenesis.

Wnt_Pathway LSD1 Regulation of Wnt/β-Catenin Signaling cluster_inhibition LSD1 Inhibition cluster_lsd1 LSD1 Complex cluster_wnt Wnt/β-Catenin Pathway LSD1_Inhibitor (1S,2R)-Tranylcypromine or Novel LSD1 Inhibitor LSD1 LSD1 LSD1_Inhibitor->LSD1 inhibits DKK1 DKK1 LSD1->DKK1 represses Wnt_Signaling Wnt Signaling DKK1->Wnt_Signaling inhibits Beta_Catenin_Degradation β-catenin Degradation Complex Wnt_Signaling->Beta_Catenin_Degradation inhibits Beta_Catenin β-catenin Beta_Catenin_Degradation->Beta_Catenin promotes degradation Nuclear_Beta_Catenin Nuclear β-catenin Beta_Catenin->Nuclear_Beta_Catenin translocates TCF_LEF TCF/LEF Nuclear_Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression (e.g., c-Myc) TCF_LEF->Target_Genes activates Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: LSD1 can promote Wnt signaling by repressing the antagonist DKK1.

LSD1 and the PI3K/AKT Signaling Pathway

LSD1 can also activate the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. It can transcriptionally regulate the expression of the PI3K regulatory subunit, p85. Inhibition of LSD1 can, therefore, lead to the suppression of AKT phosphorylation and a reduction in cell survival.

PI3K_AKT_Pathway LSD1 Regulation of PI3K/AKT Signaling cluster_inhibition LSD1 Inhibition cluster_lsd1 LSD1 Activity cluster_pi3k PI3K/AKT Pathway LSD1_Inhibitor (1S,2R)-Tranylcypromine or Novel LSD1 Inhibitor LSD1 LSD1 LSD1_Inhibitor->LSD1 inhibits p85 p85 (PI3K regulatory subunit) LSD1->p85 activates transcription PI3K PI3K p85->PI3K regulates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates pAKT p-AKT (active) AKT->pAKT Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival promotes Experimental_Workflow Workflow for Evaluating Novel LSD1 Inhibitors Biochemical_Screening Biochemical Screening (HTRF Assay) Cellular_Assays Cellular Assays (Proliferation, Apoptosis) Biochemical_Screening->Cellular_Assays Identify Potent Hits Target_Engagement Target Engagement (Western Blot for H3K4me2) Cellular_Assays->Target_Engagement Confirm Cellular Activity In_Vivo_Xenograft In Vivo Xenograft Models Target_Engagement->In_Vivo_Xenograft Validate On-Target Effects Pharmacokinetics Pharmacokinetics & Pharmacodynamics In_Vivo_Xenograft->Pharmacokinetics Assess Efficacy Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Evaluate Drug-like Properties

References

A Comparative Efficacy Analysis: (1S,2R)-Tranylcypromine versus Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of the monoamine oxidase inhibitor (MAOI) Tranylcypromine (B92988) and the class of tricyclic antidepressants (TCAs). Tranylcypromine, commercially available as a racemic mixture of its (+)-(1R,2S) and (-)-(1S,2R) enantiomers, represents an older but potent class of antidepressants.[1] This analysis synthesizes data from clinical trials and preclinical studies to delineate the distinct pharmacological profiles and therapeutic advantages of each class.

Mechanism of Action: A Tale of Two Pathways

The antidepressant effects of Tranylcypromine and TCAs stem from fundamentally different molecular mechanisms, primarily targeting the potentiation of monoaminergic neurotransmission.

  • Tranylcypromine (TCP): As a non-selective and irreversible inhibitor of monoamine oxidase (MAO), TCP prevents the breakdown of key neurotransmitters.[2][3] It blocks both MAO-A and MAO-B isoforms, leading to an accumulation of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) in the presynaptic neuron, thereby enhancing neurotransmission.[2][4] This broad elevation of monoamines, including dopamine, is a distinguishing feature compared to TCAs.[4][5] The enantiomers of TCP exhibit differential activity; the (+)-enantiomer is a more potent inhibitor of MAO, while the (-)-enantiomer is more effective at inhibiting catecholamine uptake.[6]

  • Tricyclic Antidepressants (TCAs): The primary mechanism for TCAs, such as imipramine (B1671792) and nortriptyline, involves the blockade of presynaptic reuptake transporters for norepinephrine (NET) and serotonin (SERT). This inhibition increases the synaptic concentration of NE and 5-HT available to bind to postsynaptic receptors. Unlike MAOIs, TCAs also possess significant antagonist activity at α-adrenergic, histaminergic (H1), and muscarinic cholinergic receptors, which does not contribute to their primary antidepressant effect but is responsible for a wide range of side effects.[4]

G cluster_0 Tranylcypromine (MAOI) Pathway cluster_1 Tricyclic Antidepressant (TCA) Pathway TCP Tranylcypromine MAO MAO-A & MAO-B TCP->MAO Irreversibly Inhibits Degradation Neurotransmitter Degradation MAO->Degradation Monoamines_pre ↑ Presynaptic 5-HT, NE, DA Release ↑ Neurotransmitter Release Monoamines_pre->Release Effect_MAOI Antidepressant Effect Release->Effect_MAOI TCA Tricyclic Antidepressants Transporters SERT / NET TCA->Transporters Inhibits Reuptake Neurotransmitter Reuptake Transporters->Reuptake Monoamines_syn ↑ Synaptic 5-HT, NE Postsynaptic Postsynaptic Receptor Activation Monoamines_syn->Postsynaptic Effect_TCA Antidepressant Effect Postsynaptic->Effect_TCA

Fig. 1: Comparative Mechanisms of Action. This diagram illustrates the distinct pathways by which Tranylcypromine (left) and Tricyclic Antidepressants (right) exert their effects.

Comparative Clinical Efficacy

Meta-analyses of controlled clinical trials have demonstrated that the overall efficacy of Tranylcypromine is comparable to that of TCAs in the treatment of major depressive disorder.[7][8] However, specific patient populations may respond preferentially to one class over the other.

A comprehensive meta-analysis of eight prospective, parallel-controlled studies found a statistically significant result favoring TCP over TCAs.[9] Subgroup analyses suggest this superiority may be driven by TCP's enhanced efficacy in patients with depression characterized by psychomotor retardation (anergic depression).[7][9] Conversely, TCAs have been found to be highly effective in severe depression, particularly with melancholic features.[4]

One key head-to-head study specifically investigated anergic bipolar depression, providing clear quantitative outcomes.

Outcome MeasureTranylcypromine (n=28)Imipramine (TCA) (n=28)Statistical Significance
Attrition Rate LowerHigherSignificant (p-value not specified)
Symptomatic Improvement GreaterLesserStatistically Significant
Global Response HigherLowerStatistically Significant
Treatment-Emergent Mania No increased riskNo increased riskNot Significant
Table 1: Summary of clinical outcomes from a double-blind, controlled trial comparing Tranylcypromine and the TCA Imipramine in patients with anergic bipolar depression. Data sourced from Himmelhoch et al., 1991.[10][11]

These findings suggest that for depressive subtypes marked by anergia, hypersomnia, and motor retardation, Tranylcypromine may offer a significant therapeutic advantage over TCAs.[10][11]

Preclinical Pharmacological Profile

The distinct actions of Tranylcypromine's enantiomers contribute to its complex pharmacological profile. Preclinical studies have delineated these differences, highlighting the dual action of the racemic compound as both a potent MAO inhibitor and a catecholamine reuptake inhibitor.

CompoundPrimary ActionPotency
(+)-Tranylcypromine Monoamine Oxidase (MAO) InhibitionMore potent than the (-)-enantiomer as an inhibitor of MAO.[6]
(-)-(1S,2R)-Tranylcypromine Catecholamine Uptake InhibitionMore potent than the (+)-enantiomer as an inhibitor of catecholamine uptake and as a releaser of norepinephrine.[6]
Racemic Tranylcypromine Dual ActionCombines irreversible MAO inhibition with norepinephrine reuptake inhibition, particularly at higher doses.[6][8]
Tricyclic Antidepressants Serotonin/Norepinephrine Reuptake InhibitionPotent inhibitors of SERT and NET, with negligible direct effects on dopamine systems.[4]
Table 2: Differential pharmacological actions of Tranylcypromine enantiomers compared to TCAs.

Experimental Protocols: Randomized Controlled Trial Workflow

The following section details the methodology for a representative clinical study comparing Tranylcypromine and a TCA.

Study: Tranylcypromine versus imipramine in anergic bipolar depression (Himmelhoch et al., 1991).[10][11]

Objective: To compare the efficacy of the MAOI tranylcypromine with the tricyclic imipramine in treating anergic bipolar depression.[10]

Methodology:

  • Patient Selection: 56 outpatients meeting operationalized criteria for anergic bipolar depression (both bipolar I and II) were recruited.[10][11] Key inclusion criteria included symptoms of anergia, motor retardation, hyperphagia, and/or hypersomnia.[10]

  • Study Design: A controlled, double-blind, randomized comparison was employed.[10][11] Patients were equally and randomly distributed into two treatment groups.[10]

  • Treatment Protocol:

    • Group 1 (n=28): Received Tranylcypromine.

    • Group 2 (n=28): Received Imipramine.

    • The duration of the double-blind treatment phase was six months.[12]

  • Outcome Measures: Efficacy was assessed using a battery of standardized, clinician- and patient-rated scales, including:

    • Hamilton Rating Scale for Depression (HAM-D)

    • Beck Depression Inventory (BDI)

    • Raskin Mania and Depression Scales

    • Clinical Global Impression Scale (CGI)

    • Pittsburgh Reversed Vegetative Symptom Scale.[10][11]

  • Data Analysis: The design conformed to a repeated measures one-way analysis of variance (ANOVA) for each outcome measure to compare the two treatment groups over time.[12]

G cluster_workflow Clinical Trial Workflow: Himmelhoch et al. (1991) cluster_arms Screening Patient Screening (N=56 Bipolar Depressed Outpatients) Inclusion: Anergia, Hypersomnia Randomization Randomization (Double-Blind) Screening->Randomization TCP_Arm Treatment Arm 1 (n=28) Tranylcypromine Randomization->TCP_Arm Group 1 TCA_Arm Treatment Arm 2 (n=28) Imipramine (TCA) Randomization->TCA_Arm Group 2 FollowUp 6-Month Treatment Period Regular Assessments using HAM-D, BDI, CGI TCP_Arm->FollowUp TCA_Arm->FollowUp Analysis Data Analysis (Repeated Measures ANOVA) FollowUp->Analysis Results Results Evaluation (Symptomatic Improvement, Attrition, Global Response) Analysis->Results

Fig. 2: Workflow for a randomized controlled trial comparing Tranylcypromine and a Tricyclic Antidepressant.

Conclusion

The available evidence indicates that while Tranylcypromine and tricyclic antidepressants demonstrate broadly comparable efficacy for major depression, their distinct pharmacological profiles translate to advantages in specific patient subgroups.[7][9] Tranylcypromine, with its unique dual mechanism of irreversible MAO inhibition and catecholamine reuptake inhibition, appears to be particularly effective for atypical or anergic depression characterized by psychomotor retardation.[9][10] TCAs remain a robust option, especially for severe, melancholic depression.[4] The choice of agent for drug development or clinical application should be guided by the target depressive subtype, alongside a careful consideration of the differing safety and tolerability profiles, including the dietary restrictions required for MAOIs and the anticholinergic side effects common to TCAs.[4][13]

References

Unraveling the Potency and Selectivity of Tranylcypromine Derivatives as LSD1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tranylcypromine (B92988) (TCP), a well-known monoamine oxidase (MAO) inhibitor, has emerged as a valuable scaffold for the development of potent inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), a key enzyme implicated in various cancers.[1][2] This guide provides a comprehensive comparison of tranylcypromine derivatives, focusing on their structure-activity relationships (SAR), inhibitory potency against LSD1 and MAOs, and their effects on cancer cell proliferation. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts in this promising area of epigenetic therapy.

Structure-Activity Relationship (SAR) of Tranylcypromine Derivatives

The core strategy in developing TCP-based LSD1 inhibitors involves modifying the TCP scaffold to enhance potency and selectivity. Key modifications have been explored at the C3 or C4 position of the phenyl ring and on the amino group of the cyclopropane (B1198618) moiety.[3][4][5] These modifications aim to exploit the large catalytic cleft of the LSD1 active site.[3][4]

Extensive research has demonstrated that the introduction of various substituents, such as aroyl- and arylacetylamino groups, Z-amino acylamino residues, and double-substituted benzamides, can yield derivatives with low nanomolar to submicromolar inhibitory activity against LSD1.[3][4][6] A significant challenge in the development of these inhibitors is achieving high selectivity for LSD1 over the structurally related MAO-A and MAO-B enzymes.[7][8][9] However, several derivatives have been identified that exhibit excellent selectivity, paving the way for more targeted therapeutic agents.[8][10] The stereochemistry of the cyclopropane ring is also a critical factor, with different enantiomers showing varied inhibitory profiles and covalent interactions with the FAD cofactor.[8][9]

The anticancer potential of these derivatives is a primary focus of research, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cell lines, particularly those of hematological origin like acute myeloid leukemia (AML).[3][4][5][7] Furthermore, potent derivatives have been shown to induce the expression of LSD1 target genes, confirming their mechanism of action in a cellular context.[4] Encouragingly, several TCP-based LSD1 inhibitors, such as ORY-1001 and GSK2879552, have advanced into clinical trials for the treatment of cancer.[1]

Comparative Inhibitory Activity of Tranylcypromine Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of tranylcypromine derivatives against human recombinant LSD1/CoREST, MAO-A, and MAO-B. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

CompoundLSD1 IC50 (µM)MAO-A (% inh @ 100 µM)MAO-B (% inh @ 100 µM)Reference
Tranylcypromine (TCP) 2.3 / <22.3 µM (IC50)0.95 µM (IC50)[2][11]
1a 0.145>959[10]
1b 0.165>9510[10]
1c 0.111>9510[10]
1d 0.048919[10]
1e 0.0211515[10]
1f 0.101>9514[10]
1g 0.089>9511[10]
1h 0.061>9511[10]
3a 0.0194910[10]
3c 0.0428710[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and evaluation of tranylcypromine-based LSD1 inhibitors are provided below.

LSD1/MAO Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the production of hydrogen peroxide, a byproduct of the LSD1 and MAO demethylation reaction.

Materials:

  • Human recombinant LSD1/CoREST complex (BPS Bioscience)

  • Human recombinant MAO-A and MAO-B proteins

  • Amplex Red reagent (or equivalent)

  • Horseradish peroxidase (HRP)

  • Dimethylated H3(1-21)K4 peptide substrate (for LSD1) or appropriate substrates for MAOs

  • Tranylcypromine derivatives (test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, pre-incubate the test compounds with the respective enzyme (LSD1, MAO-A, or MAO-B) on ice for a specified time.

  • Initiate the enzymatic reaction by adding the substrate and Amplex Red/HRP solution.

  • Monitor the fluorescence signal (excitation: 540 nm; emission: 590 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 values by fitting the dose-response data to a suitable nonlinear regression model.[12]

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MV4-11, NB4)

  • Complete cell culture medium

  • Tranylcypromine derivatives (test compounds)

  • DMSO (vehicle control)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[3]

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if LSD1 inhibition leads to an increase in histone methylation at specific gene promoters.

Materials:

  • Cancer cells treated with an LSD1 inhibitor or vehicle control

  • Formaldehyde for cross-linking

  • Lysis buffer

  • Sonication equipment

  • Antibody against H3K4me2 (or other relevant histone marks)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • DNA purification kit

  • qPCR primers for target gene promoters

Procedure:

  • Cross-link proteins to DNA in treated cells using formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

  • Incubate the sheared chromatin with an antibody specific for the histone mark of interest overnight.

  • Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-linking.

  • Purify the immunoprecipitated DNA.

  • Perform qPCR using primers for specific gene promoters to quantify the enrichment of the histone mark.[3]

Visualizing the Mechanism and Impact

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving LSD1 and a general experimental workflow for evaluating tranylcypromine derivatives.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_pathways Downstream Signaling cluster_cellular_effects Cellular Effects LSD1 LSD1 H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylation Tumor_Suppressor Tumor Suppressor Gene Expression LSD1->Tumor_Suppressor Represses Gene_Expression Oncogene Expression H3K4me2->Gene_Expression Promotes Wnt Wnt/β-Catenin Pathway Gene_Expression->Wnt PI3K PI3K/AKT Pathway Gene_Expression->PI3K EMT Epithelial-Mesenchymal Transition (EMT) Gene_Expression->EMT Apoptosis Apoptosis Tumor_Suppressor->Apoptosis TCP_Derivative Tranylcypromine Derivative TCP_Derivative->LSD1 Inhibition Proliferation Cancer Cell Proliferation Wnt->Proliferation PI3K->Proliferation Metastasis Metastasis EMT->Metastasis

Caption: LSD1 Signaling Pathway in Cancer.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Design Design of TCP Derivatives Synthesis Chemical Synthesis Design->Synthesis Enzyme_Assay LSD1/MAO Inhibition Assay (IC50 Determination) Synthesis->Enzyme_Assay Viability_Assay Cell Viability Assay (Antiproliferative IC50) Enzyme_Assay->Viability_Assay ChIP_Assay Chromatin Immunoprecipitation (Target Engagement) Viability_Assay->ChIP_Assay Gene_Expression Gene Expression Analysis (Downstream Effects) ChIP_Assay->Gene_Expression Xenograft Xenograft Models Gene_Expression->Xenograft

Caption: Experimental Workflow for Evaluating TCP Derivatives.

References

Tranylcypromine in Depression: A Comparative Meta-Analysis of Controlled Studies

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy and tolerability of Tranylcypromine (TCP) in the treatment of depression, based on meta-analytic data.

This guide provides a comprehensive comparison of Tranylcypromine with other treatment modalities for depression, drawing on data from multiple meta-analyses of controlled clinical trials. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an evidence-based understanding of Tranylcypromine's place in therapy.

Comparative Efficacy of Tranylcypromine

Tranylcypromine, a non-selective and irreversible monoamine oxidase inhibitor (MAOI), has demonstrated efficacy in the treatment of major depression.[1][2] Meta-analyses of controlled clinical trials have established its superiority over placebo and comparable efficacy to other classes of antidepressants, particularly tricyclic antidepressants (TCAs).[1][2][3]

Table 1: Tranylcypromine vs. Placebo and Other Antidepressants in Major Depression
ComparisonNumber of StudiesPooled Log Odds Ratio (logOR)95% Confidence Interval (CI)Outcome
Tranylcypromine vs. Placebo40.5090.026 to 0.993Superior to Placebo[1][2]
Tranylcypromine vs. Other Antidepressants100.208-0.128 to 0.544Equal to Other Antidepressants[1][2]
Table 2: Tranylcypromine in Treatment-Resistant Depression (TRD)

Tranylcypromine has shown particular utility in cases of treatment-resistant depression (TRD), where patients have not responded to other antidepressant therapies.[1][4]

ComparisonNumber of StudiesPooled Log Odds Ratio (logOR)95% Confidence Interval (CI)Outcome
Tranylcypromine vs. Placebo (in TRD)12.8261.494 to 4.158Superior to Placebo[1][4]
Tranylcypromine vs. Non-established Antidepressants (in TRD)41.9760.907 to 3.045Superior to Non-established Antidepressants[1][4]
Tranylcypromine vs. Other MAOIs and Antidepressant Combination (in TRD)4-0.366-0.869 to 0.137Equal to Other MAOIs and Combination Therapy[1][4]

A meta-analysis focusing specifically on the comparison between Tranylcypromine and TCAs found a significant advantage for Tranylcypromine.[5]

Table 3: Tranylcypromine vs. Tricyclic Antidepressants (TCAs)
Number of StudiesPooled Log Odds Ratio (logOR)95% Confidence Interval (CI)P-valueOutcome
80.4800.105 to 0.8570.01Favors Tranylcypromine over TCAs[5]

Subgroup analysis of this meta-analysis suggests that the superiority of Tranylcypromine over TCAs may be particularly pronounced in patients with depression characterized by psychomotor retardation.[2][5][6]

Experimental Protocols: A Methodological Overview

The data presented in this guide are derived from meta-analyses of controlled clinical trials. The methodologies of these meta-analyses generally adhere to the following workflow:

cluster_0 Meta-Analysis Workflow A Literature Search B Study Selection A->B Inclusion/Exclusion Criteria C Data Extraction B->C Standardized Forms D Quality Assessment C->D Risk of Bias Tools E Statistical Analysis D->E e.g., Fixed/Random Effects Model F Results Interpretation E->F Forest Plots, Funnel Plots

Figure 1: Generalized workflow for a meta-analysis of clinical trials.

Key aspects of the experimental protocols from the individual studies included in these meta-analyses are summarized below:

  • Study Design: The majority of the included studies were prospective, parallel-group, and often double-blind, randomized controlled trials.[3][5]

  • Participants: Patients were diagnosed with major depression according to established diagnostic criteria (e.g., Research Diagnostic Criteria).[7] Some meta-analyses focused on specific subtypes, such as atypical depression or treatment-resistant depression.[1][3][4]

  • Interventions: Tranylcypromine was compared against placebo or active comparators, most frequently TCAs like imipramine (B1671792) and amitriptyline.[2][5] Dosages varied across studies.

  • Outcome Measures: The primary outcome was typically the clinical response, often defined as a significant reduction in depression severity scores on scales like the Hamilton Depression Rating Scale (HDRS). Data were analyzed based on the number of responders and non-responders to calculate odds ratios.[5]

Signaling Pathways and Logical Relationships

The therapeutic effects of Tranylcypromine are rooted in its inhibition of monoamine oxidase, which leads to an increase in the synaptic availability of key neurotransmitters.

cluster_0 Mechanism of Action TCP Tranylcypromine MAO Monoamine Oxidase (MAO-A & MAO-B) TCP->MAO Inhibits Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAO->Neurotransmitters Metabolizes SynapticCleft Increased Synaptic Neurotransmitter Levels Neurotransmitters->SynapticCleft Leads to Effect Antidepressant Effect SynapticCleft->Effect

Figure 2: Simplified signaling pathway of Tranylcypromine's antidepressant action.

The logical relationship for comparing Tranylcypromine's efficacy based on the meta-analytic findings can be visualized as follows:

cluster_1 Comparative Efficacy of Tranylcypromine TCP Tranylcypromine Placebo Placebo TCP->Placebo Superior TCAs Tricyclic Antidepressants (TCAs) TCP->TCAs Potentially Superior (especially in psychomotor retardation) Other_ADs Other Antidepressants TCP->Other_ADs Equal TRD Treatment-Resistant Depression TCP->TRD Effective Option

Figure 3: Logical relationship of Tranylcypromine's efficacy compared to alternatives.

Tolerability and Safety Profile

While effective, Tranylcypromine treatment requires careful management due to its side effect profile and potential for drug and food interactions. A mandatory tyramine-restricted diet is necessary to avoid a hypertensive crisis.[1][2] However, some research suggests the effort needed for this diet may be overestimated by both clinicians and patients.[1][2] Common adverse effects include postural hypotension.[6] In contrast to some other antidepressants, Tranylcypromine is associated with a low risk of central anticholinergic effects, sedation, significant weight gain, sexual side effects, and hepatotoxicity.[1][3]

It is important to note that randomized controlled trials comparing Tranylcypromine to newer antidepressants such as SSRIs and SNRIs are lacking.[3] Further research is needed to fully elucidate the comparative efficacy and tolerability of Tranylcypromine against these more modern agents.

References

A Comparative Analysis of (1S,2R)-Tranylcypromine Hydrochloride and Nortriptyline in the Treatment of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial data for (1S,2R)-Tranylcypromine hydrochloride, a monoamine oxidase inhibitor (MAOI), and nortriptyline (B1679971), a tricyclic antidepressant (TCA). Both medications have a long history in the management of major depressive disorder (MDD), and understanding their distinct pharmacological profiles, efficacy, and safety is crucial for informed clinical research and drug development.

Efficacy and Performance

Clinical evidence suggests that both tranylcypromine (B92988) and nortriptyline are effective antidepressants, demonstrating superiority over placebo in treating depressive symptoms.[1] A key comparative study found little difference in the overall therapeutic efficacy between the two active drugs for nonendogenous depression.[1][2] However, meta-analyses comparing the broader classes of MAOIs and TCAs suggest that tranylcypromine may hold a significant advantage over TCAs in certain patient populations.[3] Specifically, tranylcypromine might be more effective in patients with depression characterized by predominant psychomotor retardation.[3] For treatment-resistant depression (TRD), some evidence suggests that MAOIs may be more effective than TCAs in the earlier stages.

Quantitative Clinical Trial Data
Parameter This compound Nortriptyline Placebo Source
Study Design Randomized, Double-Blind, Placebo-ControlledRandomized, Double-Blind, Placebo-ControlledRandomized, Double-Blind[1][2]
Patient Population 122 depressed outpatients (nonendogenous depression focus)122 depressed outpatients (nonendogenous depression focus)122 depressed outpatients (nonendogenous depression focus)[1][2]
Treatment Duration 4 weeks4 weeks4 weeks[1][2]
Primary Outcome Both active drugs proved more effective than placebo.[1][2]Both active drugs proved more effective than placebo.[1][2]Less effective than active treatments.[1][2][1][2]

Safety and Tolerability

The side effect profiles of tranylcypromine and nortriptyline differ significantly, which is a critical consideration in clinical application and patient management.

Adverse Events Profile
Adverse Event This compound Nortriptyline Source
Anticholinergic Effects (e.g., dry mouth) Less frequentMore frequent[4]
Postural Hypotension Common, dose-relatedCan occur[5]
Insomnia CommonLess common[6]
Agitation/Anxiety CommonLess common[5]
Sexual Dysfunction CommonCommon[5]
Weight Gain Less frequentCan occur[6]
Hypertensive Crisis (with tyramine) Significant riskNo direct risk[7]
Cardiotoxicity (in overdose) Lower riskHigher risk[2]

Experimental Protocols

The methodologies of key clinical trials provide context for the interpretation of the comparative data.

Controlled Trial of Tranylcypromine vs. Nortriptyline vs. Placebo
  • Objective: To compare the therapeutic and adverse effects of tranylcypromine, nortriptyline, and placebo in depressed outpatients.[1][2]

  • Study Design: A 4-week, randomized, double-blind, placebo-controlled trial.[1][2]

  • Participants: 122 outpatients diagnosed with depression. The study population had a higher proportion of nonendogenous depression.[1][2]

  • Intervention:

    • This compound: Dosage not specified in the abstract.

    • Nortriptyline: Dosage not specified in the abstract.

    • Placebo.

  • Outcome Measures: The study assessed therapeutic efficacy and adverse effects. Specific outcome scales were used, which showed differential sensitivity to each drug.[1][2]

  • Key Findings: Both tranylcypromine and nortriptyline were significantly more effective than placebo. Few efficacy differences were observed between the two active treatments, but they exhibited distinct side-effect profiles.[1][2]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of this compound and nortriptyline underpin their different efficacy and safety profiles.

This compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO-A and MAO-B).[8][9] This inhibition leads to increased levels of the neurotransmitters serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain.[8] Recent studies also suggest that tranylcypromine can modulate neuroinflammatory responses by regulating TLR4/ERK/STAT3 signaling.[10]

Tranylcypromine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Increased_Neurotransmitters Increased Neurotransmitters Neurotransmitters Serotonin Norepinephrine Dopamine Neurotransmitters->MAO Metabolized by Receptors Postsynaptic Receptors Increased_Neurotransmitters->Receptors Binds to Neuronal_Signal Antidepressant Effect Receptors->Neuronal_Signal Tranylcypromine Tranylcypromine Tranylcypromine->MAO Inhibits (Irreversible)

Caption: Mechanism of Action of Tranylcypromine.

Nortriptyline is a tricyclic antidepressant that primarily acts by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin at the presynaptic neuron.[2][11] This action increases the concentration of these neurotransmitters in the synaptic cleft.[11] Additionally, nortriptyline has antagonistic effects on various other receptors, including muscarinic, histaminic, and alpha-1 adrenergic receptors, which contribute to its side-effect profile.[11][12]

Nortriptyline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) Increased_NE_5HT Increased Norepinephrine and Serotonin SERT Serotonin Transporter (SERT) Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Receptors Postsynaptic Receptors Increased_NE_5HT->Receptors Binds to Antidepressant_Effect Antidepressant Effect Receptors->Antidepressant_Effect Side_Effects Side Effects (Anticholinergic, etc.) Other_Receptors Muscarinic, Histaminic, Alpha-1 Adrenergic Receptors Other_Receptors->Side_Effects Nortriptyline Nortriptyline Nortriptyline->NET Blocks Nortriptyline->SERT Blocks (less potent) Nortriptyline->Other_Receptors Antagonizes

References

A Synergistic Offensive: (1S,2R)-Tranylcypromine and NRF2 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in oncology research is emerging from the strategic combination of (1S,2R)-Tranylcypromine, a potent epigenetic modulator, and inhibitors of the NRF2 antioxidant pathway. This novel therapeutic approach demonstrates a powerful synergistic effect in preclinical cancer models, offering a promising avenue for the development of more effective cancer treatments.

Recent studies have illuminated a significant reduction in tumor cell proliferation when (1S,2R)-Tranylcypromine, the active enantiomer of the established drug Tranylcypromine (TCP), is co-administered with NRF2 inhibitors like ML385.[1] This guide provides a comprehensive comparison of this combination therapy against alternative treatments, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

(1S,2R)-Tranylcypromine is recognized for its dual inhibitory action on monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers. The NRF2 pathway, a primary regulator of cellular defense against oxidative stress, is often hijacked by cancer cells to enhance their survival and resistance to therapy. By inhibiting NRF2, cancer cells become more vulnerable to the cytotoxic effects of other therapeutic agents. The synergistic effect observed with the combination of (1S,2R)-Tranylcypromine and an NRF2 inhibitor suggests a multi-pronged attack on cancer cell viability.

Quantitative Analysis of Synergistic Effects

The synergistic anti-cancer activity of Tranylcypromine (TCP) and the NRF2 inhibitor ML385 has been demonstrated across various cancer cell lines, including leukemia (Jurkat), pancreatic cancer (HPAC), and hepatocellular carcinoma (HepG2). The following tables summarize the key quantitative findings from these studies.

Cell Line Drug/Combination Concentration % Cell Killing / Inhibition Reference
Jurkat (Leukemia) TCP alone1 mM< 20%[2]
NRF2 Knockout + TCP1 mM> 60%[2]
HPAC (Pancreatic Cancer) TCP alone3 mMMinor Suppression[2][1][3]
TCP alone4 mMMinor Suppression[2][1][3]
ML385 alone4 µMMinor Suppression[2][1][3]
ML385 alone6 µMMinor Suppression[2][1][3]
TCP + ML3853 mM TCP + 4 µM ML38550% - 70%[2][1][3]
TCP + ML3854 mM TCP + 6 µM ML38550% - 70%[2][1][3]
HepG2 (Hepatocellular Carcinoma) TCP alone1 mM~40%[1]
ML385 alone4 µM~40%[1]
TCP + ML3851 mM TCP + 4 µM ML385~70%[1]

Comparative Efficacy with Alternative Cancer Therapies

To provide a broader context, the following table compares the efficacy of the TCP and NRF2 inhibitor combination with other therapeutic strategies for the cancer types represented by the experimental cell lines.

Cancer Type Alternative Combination Therapy Efficacy Reference
Leukemia (AML) Azacitidine + VenetoclaxOverall Response Rate: 88%; Complete Remission: 62%[4]
Revumenib + Azacitidine + VenetoclaxOverall Response Rate: 88.4%; Complete Remission: 67.4%[5]
Pancreatic Cancer Gemcitabine + nab-paclitaxelMedian Progression-Free Survival: 5.5 months[6]
FOLFIRINOXMedian Progression-Free Survival: 6.4 months[6]
Certepetide + Gemcitabine + nab-paclitaxel + DurvalumabStable disease observed in most patients[7]
Hepatocellular Carcinoma Atezolizumab + BevacizumabMedian Progression-Free Survival: 6.8 months[8][9]
Lenvatinib + PembrolizumabObjective Response Rate: 58.7%[9]
Cladribine + LenvatinibAlmost complete tumor eradication in preclinical models[10]

Signaling Pathways and Experimental Workflow

The synergistic effect of (1S,2R)-Tranylcypromine and NRF2 inhibitors is believed to stem from the crosstalk between the LSD1 and NRF2 pathways. Evidence suggests that LSD1 can directly bind to NRF2 and modulate the expression of its downstream target genes.[11] By inhibiting both LSD1 and the NRF2 pathway, the combination therapy disrupts critical cellular processes, leading to enhanced cancer cell death.

Synergistic_Pathway cluster_0 Cellular Stress cluster_1 NRF2 Pathway cluster_2 LSD1 Pathway cluster_3 Therapeutic Intervention cluster_4 Cellular Outcome Oxidative Stress Oxidative Stress KEAP1 KEAP1 Oxidative Stress->KEAP1 Inactivates NRF2 NRF2 ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to KEAP1->NRF2 Promotes Degradation Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Cell_Death Synergistic Cancer Cell Death Antioxidant_Genes->Cell_Death Suppression Leads to LSD1 LSD1 LSD1->NRF2 Binds & Regulates Histone_Methylation Histone Methylation LSD1->Histone_Methylation Demethylates Gene_Expression Oncogenic Gene Expression Histone_Methylation->Gene_Expression Regulates Gene_Expression->Cell_Death Tranylcypromine (1S,2R)-Tranylcypromine Tranylcypromine->LSD1 Inhibits NRF2_Inhibitor NRF2 Inhibitor (e.g., ML385) NRF2_Inhibitor->NRF2 Inhibits

Caption: Proposed signaling pathway for the synergistic action of (1S,2R)-Tranylcypromine and NRF2 inhibitors.

The experimental validation of this synergistic effect typically follows a structured workflow, beginning with genetic modification to confirm the target's role, followed by in vitro drug combination studies.

Experimental_Workflow start Start: Cancer Cell Lines (e.g., Jurkat, HPAC, HepG2) crispr CRISPR-Cas9 Mediated NRF2 Gene Knockout start->crispr drug_screening Dose-Response Screening of TCP and ML385 Individually start->drug_screening knockout_validation Validation of NRF2 Knockout crispr->knockout_validation tcp_treatment Treatment with (1S,2R)-Tranylcypromine knockout_validation->tcp_treatment viability_assay1 Cell Viability/Proliferation Assay tcp_treatment->viability_assay1 synergy_analysis Synergy Analysis (e.g., Combination Index) viability_assay1->synergy_analysis combination_treatment Combination Treatment with Suboptimal Doses of TCP and ML385 drug_screening->combination_treatment viability_assay2 Cell Viability/Proliferation Assay combination_treatment->viability_assay2 viability_assay2->synergy_analysis end End: Confirmation of Synergistic Effect synergy_analysis->end

Caption: A typical experimental workflow to evaluate the synergistic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key experiments involved in this research.

CRISPR-Cas9 Mediated NRF2 Knockout
  • Cell Culture: Cancer cell lines (e.g., Jurkat, HPAC, HepG2) are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • gRNA Design and Cloning: Guide RNAs (gRNAs) targeting the NFE2L2 gene (encoding NRF2) are designed and cloned into a Cas9 expression vector.

  • Transfection: The Cas9-gRNA plasmid is transfected into the cancer cells using electroporation or lipid-based transfection reagents.

  • Single-Cell Cloning: Transfected cells are sorted into 96-well plates at a density of a single cell per well to isolate clonal populations.

  • Validation: Genomic DNA is extracted from the clones, and the targeted region of the NFE2L2 gene is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) that result in a frameshift and functional knockout of the NRF2 protein. Western blotting is also performed to confirm the absence of NRF2 protein expression.

Cell Viability and Proliferation Assays
  • Cell Seeding: Cells (wild-type, NRF2 knockout, or parental) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of (1S,2R)-Tranylcypromine, ML385, or a combination of both. A vehicle control (e.g., DMSO) is included.

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is read using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Synergy Analysis
  • Combination Index (CI): The synergistic, additive, or antagonistic effects of the drug combination are quantified using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

  • Isobologram Analysis: This graphical method is used to visualize the interaction between the two drugs. Doses of the two drugs that produce the same effect are plotted on the x and y axes. A line connecting these points represents an additive effect. Data points falling below this line indicate synergy.

Conclusion

The combination of (1S,2R)-Tranylcypromine and NRF2 inhibitors represents a highly promising strategy in cancer therapy. The robust synergistic effect observed in preclinical models warrants further investigation to elucidate the precise molecular mechanisms and to evaluate its efficacy and safety in in vivo models. This approach of repurposing an established drug and combining it with a targeted inhibitor exemplifies a rational and efficient strategy in the ongoing quest for more effective cancer treatments. The detailed experimental data and protocols provided in this guide aim to facilitate further research in this exciting and potentially impactful area of oncology.

References

An In Vivo Comparative Analysis of Low-Dose versus High-Dose Tranylcypromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of low-dose and high-dose tranylcypromine (B92988), a non-selective, irreversible monoamine oxidase (MAO) inhibitor. The information presented is collated from preclinical and clinical studies to support research and drug development efforts in the field of neuropsychopharmacology.

Executive Summary

Tranylcypromine (TCP) is an established antidepressant with a multifaceted mechanism of action. While standard doses (typically up to 60 mg/day) are effective for major depressive disorder, emerging evidence suggests that higher doses (above 60 mg/day and up to 170 mg/day) may offer superior efficacy in treatment-resistant depression (TRD).[1][2] This guide synthesizes available in vivo data to compare the pharmacological and clinical profiles of low- and high-dose tranylcypromine, focusing on efficacy, safety, pharmacokinetics, and underlying mechanisms of action.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data from various in vivo studies. It is important to note that direct, head-to-head clinical trials comparing low- and high-dose tranylcypromine with detailed statistical comparisons are limited. The data presented here are compiled from separate studies and should be interpreted with this consideration.

Table 1: Clinical Efficacy in Major Depressive Disorder

ParameterLow-Dose Tranylcypromine (≤ 60 mg/day)High-Dose Tranylcypromine (> 60 mg/day)Citation
Patient PopulationMajor Depressive DisorderTreatment-Resistant Depression[1][2]
Remission Rate25% (mean dose of 56 mg/day)21% (mean dose of 105 mg/day); 57% complete response (90-170 mg/day)[1][2]
Primary Efficacy MeasureHamilton Depression Rating Scale (HAM-D)Hamilton Depression Rating Scale (HAM-D)[3][4]

Table 2: Adverse Effects Profile

Adverse EffectLow-Dose Tranylcypromine (≤ 60 mg/day)High-Dose Tranylcypromine (> 60 mg/day)Citation
Common Dry mouth, insomnia, dizziness, headache, overexcitementFavorable side effect profile reported in one study, though specifics are limited.[1][2][5]
Serious Hypertensive crisis (with tyramine (B21549) ingestion), serotonin (B10506) syndrome (with serotonergic drugs), postural hypotensionPostural hypotension is dose-related.[5][6]
Dose-Related Postural hypotensionPostural hypotension[6]

Table 3: Pharmacokinetic Parameters (Human Data)

ParameterLow-Dose Tranylcypromine (single 20 mg dose)High-Dose TranylcypromineCitation
Tmax (Time to Peak Plasma Concentration) ~1-3.5 hoursData not available[7][8]
Cmax (Peak Plasma Concentration) 50-70 ng/mL (can reach up to 200 ng/mL in some individuals)Data not available[7]
t½ (Elimination Half-Life) ~1.5-3.2 hoursData not available[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: 5-HT2 Receptor Binding Assay in Rat Cortex

This protocol is based on a study investigating the dose-dependent effects of tranylcypromine on serotonin receptor density.[9]

  • Subjects: Male Sprague-Dawley rats.

  • Drug Administration: Tranylcypromine (0.5 mg/kg/day for low-dose group; 2.5 mg/kg/day for high-dose group) or vehicle (distilled water) was administered continuously for 4, 10, or 28 days via subcutaneously implanted Alzet minipumps.

  • Tissue Preparation:

    • Following the treatment period, rats were euthanized, and the whole cortex was dissected.

    • A membrane fraction was prepared from the cortical tissue.

  • Radioligand Binding Assay:

    • Binding studies were performed on the prepared membrane fractions.

    • [3H]-ketanserin was used as the radioligand to label 5-HT2 receptors.

    • The density of 5-HT2 binding sites (Bmax) and the affinity of the radioligand (Kd) were determined.

Protocol 2: LPS-Induced Neuroinflammation Model in Mice

This protocol is based on a study examining the anti-inflammatory effects of tranylcypromine.

  • Cell Culture Model (BV2 microglial cells):

    • BV2 microglial cells were cultured under standard conditions.

    • Cells were treated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Tranylcypromine was added to the cell cultures to assess its effect on the production of pro-inflammatory cytokines.

  • In Vivo Model (Wild-type mice):

    • Wild-type mice received daily intraperitoneal injections of tranylcypromine (3 mg/kg) or phosphate-buffered saline (PBS) for 3 days.[10]

    • Following the pretreatment, mice were injected with LPS (10 mg/kg, i.p.) or PBS to induce systemic inflammation and neuroinflammation.[10]

    • Brain tissue was collected for analysis.

  • Outcome Measures:

    • Levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) were measured in cell culture supernatants and brain tissue homogenates using appropriate immunoassays.

    • Activation of microglia and astrocytes was assessed in brain sections using immunohistochemistry with antibodies against Iba-1 and GFAP, respectively.[10]

    • Signaling pathway components (e.g., TLR4, ERK, STAT3) were analyzed by Western blotting.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Tranylcypromine_MOA cluster_low_dose Low-Dose Tranylcypromine (≤ 60 mg/day) cluster_high_dose High-Dose Tranylcypromine (> 60 mg/day) TCP_low Tranylcypromine MAO_A_B MAO-A & MAO-B (Irreversible Inhibition) TCP_low->MAO_A_B Neurotransmitters ↑ Serotonin Norepinephrine (B1679862) ↑ Dopamine MAO_A_B->Neurotransmitters TCP_high Tranylcypromine MAO_A_B_high MAO-A & MAO-B (Irreversible Inhibition) TCP_high->MAO_A_B_high NET Norepinephrine Transporter (NET) (Reuptake Inhibition) TCP_high->NET DA_release Weak Dopamine Release TCP_high->DA_release Neurotransmitters_high ↑↑ Serotonin ↑↑ Norepinephrine ↑↑ Dopamine MAO_A_B_high->Neurotransmitters_high Five_HT2 ↓ 5-HT2 Receptor Density (Down-regulation) Neurotransmitters_high->Five_HT2

Caption: Dose-dependent mechanisms of action of Tranylcypromine.

Neuroinflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK STAT3 STAT3 ERK->STAT3 Proinflammatory_Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) STAT3->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation TCP Tranylcypromine TCP->ERK Inhibits

Caption: Tranylcypromine's role in the TLR4 signaling pathway.

Experimental_Workflow cluster_animal_model In Vivo Animal Model cluster_analysis Ex Vivo Analysis Animal_Selection Select Animal Model (e.g., Sprague-Dawley Rat) Drug_Admin Administer TCP Doses (Low vs. High) via Minipumps Animal_Selection->Drug_Admin Behavioral_Testing Behavioral Assessments (e.g., Forced Swim Test) Drug_Admin->Behavioral_Testing Tissue_Collection Euthanasia and Tissue Collection (Brain) Behavioral_Testing->Tissue_Collection Membrane_Prep Prepare Brain Membrane Fractions Tissue_Collection->Membrane_Prep Binding_Assay 5-HT2 Receptor Binding Assay ([3H]-ketanserin) Membrane_Prep->Binding_Assay Data_Analysis Analyze Bmax and Kd Binding_Assay->Data_Analysis

Caption: Workflow for preclinical receptor binding studies.

Conclusion

The available in vivo evidence suggests a dose-dependent effect of tranylcypromine. High-dose tranylcypromine appears to be a viable option for treatment-resistant depression, potentially through additional mechanisms of action not prominent at lower doses, such as norepinephrine reuptake inhibition and down-regulation of 5-HT2 receptors.[2][9] However, the increased risk of dose-related side effects, such as postural hypotension, warrants careful consideration.[6]

Further research, particularly well-controlled, double-blind clinical trials directly comparing low- and high-dose regimens, is necessary to definitively establish the risk-benefit profile of high-dose tranylcypromine and to provide clear, evidence-based dosing guidelines for clinical practice. Preclinical studies should continue to elucidate the precise molecular mechanisms that differentiate the effects of low and high doses on neurotransmitter systems and intracellular signaling cascades.

References

Unveiling the Selectivity of (1S,2R)-Tranylcypromine: A Comparative Guide for LSD1 and MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory activity of the (1S,2R)-enantiomer of tranylcypromine (B92988) against its primary epigenetic target, Lysine-Specific Demethylase 1 (LSD1), and its traditional pharmacological target, Monoamine Oxidase B (MAO-B). This document synthesizes available experimental data to objectively assess its selectivity profile and provides detailed methodologies for the key biochemical assays.

Tranylcypromine (TCP) is a well-established monoamine oxidase (MAO) inhibitor that has been used clinically as an antidepressant. It exists as a racemic mixture of two enantiomers: (+)-(1R,2S)-tranylcypromine and (-)-(1S,2R)-tranylcypromine. Beyond its effects on MAOs, TCP has been identified as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation, making it a valuable tool compound in cancer research. Understanding the selectivity of individual enantiomers is crucial for developing more specific therapeutic agents. This guide focuses on the (-)-(1S,2R) enantiomer and its inhibitory profile against LSD1 and MAO-B.

Data Presentation: Inhibitory Potency

Racemic tranylcypromine demonstrates potent inhibition of both MAO-A and MAO-B, with IC50 values in the low micromolar to sub-micromolar range.[1] Its activity against LSD1 is also in the micromolar range, indicating a lack of selectivity.[2]

However, studies on derivatives of tranylcypromine have shown that the stereochemistry at the cyclopropylamine (B47189) ring is a critical determinant of both potency and selectivity for LSD1. Specifically, derivatives incorporating the (1S,2R) configuration have demonstrated significantly enhanced inhibitory activity against LSD1 and remarkable selectivity over MAO-B.

CompoundTarget EnzymeIC50 (µM)Reference
Racemic TranylcypromineLSD120.7[2]
MAO-A2.3[1]
MAO-B0.95[1]
Derivative 11b (S,1S,2R )LSD10.03[3]
MAO-A0.14[3]
MAO-B32.02[3]
Derivative 11d (R,1S,2R )LSD10.05[3]
MAO-A0.22[3]
MAO-B>33% inhibition at 100 µM[3]

Note: Derivatives 11b and 11d are N-substituted analogs of tranylcypromine. The data strongly suggests that the (1S,2R) configuration is key to achieving high LSD1 potency and selectivity over MAO-B.

Signaling Pathways and Experimental Workflow

To visually represent the interaction of (1S,2R)-Tranylcypromine with its targets and the general workflow for assessing its inhibitory activity, the following diagrams are provided.

Inhibitory Action of (1S,2R)-Tranylcypromine cluster_lsd1 Epigenetic Regulation cluster_maob Neurotransmitter Metabolism TCP (1S,2R)-Tranylcypromine LSD1 LSD1 (Lysine-Specific Demethylase 1) TCP->LSD1 Potent Inhibition MAOB MAO-B (Monoamine Oxidase B) TCP->MAOB Weaker Inhibition Histone Histone H3 (methylated) LSD1->Histone Acts on Dopamine Dopamine MAOB->Dopamine Acts on GeneExpression Altered Gene Expression Histone->GeneExpression Regulates Demethylation Demethylation Metabolites DOPAC Dopamine->Metabolites Metabolized to Oxidation Oxidative Deamination

Inhibitory action of (1S,2R)-Tranylcypromine on LSD1 and MAO-B.

Experimental Workflow for IC50 Determination start Start reagents Prepare Reagents: - Enzyme (LSD1 or MAO-B) - Substrate - Inhibitor ((1S,2R)-TCP) start->reagents incubation Incubate Enzyme with Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction detection Detect Product Formation (e.g., Fluorescence, Absorbance) reaction->detection data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve detection->data_analysis ic50 Determine IC50 Value data_analysis->ic50

General workflow for determining the IC50 of an inhibitor.

Experimental Protocols

Accurate determination of inhibitory potency relies on robust and standardized biochemical assays. The following are generalized protocols for assessing LSD1 and MAO-B inhibition.

LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To determine the in vitro inhibitory potency (IC50) of (1S,2R)-Tranylcypromine against human recombinant LSD1.

Principle: This assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. The product, a demethylated peptide, is detected by a specific antibody conjugated to a fluorescent donor, which, upon binding, comes into proximity with a streptavidin-conjugated acceptor fluorophore bound to the biotinylated peptide. This results in a FRET signal that is inversely proportional to LSD1 activity.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4me2 peptide substrate

  • Europium cryptate-labeled anti-demethylated H3K4 antibody (donor)

  • Streptavidin-conjugated XL665 (acceptor)

  • (1S,2R)-Tranylcypromine (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% Tween-20)

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of (1S,2R)-Tranylcypromine in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and the H3K4me2 peptide substrate to their final concentrations in the assay buffer.

  • Reaction Mixture: In the microplate wells, add the test compound, followed by the LSD1 enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the demethylase reaction by adding the H3K4me2 peptide substrate to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (anti-demethylated H3K4 antibody and streptavidin-XL665). Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measurement: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MAO-B Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory potency (IC50) of (1S,2R)-Tranylcypromine against human recombinant MAO-B.

Principle: This assay measures the activity of MAO-B through the oxidative deamination of a substrate (e.g., benzylamine), which produces hydrogen peroxide (H2O2). The H2O2 is then detected using a peroxidase-coupled reaction with a fluorogenic probe (e.g., Amplex Red), which generates a fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • Benzylamine (B48309) (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar fluorogenic probe)

  • (1S,2R)-Tranylcypromine (or other test compounds)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of (1S,2R)-Tranylcypromine in the assay buffer.

  • Enzyme Incubation: In the microplate wells, add the MAO-B enzyme and the test compound. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red.

  • Initiation of Reaction: Initiate the reaction by adding the benzylamine substrate to each well.

  • Measurement: Immediately begin monitoring the fluorescence intensity (excitation ~530-560 nm, emission ~580-590 nm) in a kinetic mode at 37°C for a specified period (e.g., 30 minutes).

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor. Calculate the percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The available data strongly indicates that the (1S,2R) stereoisomer of tranylcypromine is a key determinant for achieving high potency and selectivity for LSD1 over MAO-B. While racemic tranylcypromine is a non-selective inhibitor, derivatives with the (1S,2R) configuration exhibit nanomolar potency against LSD1 while demonstrating significantly reduced activity against MAO-B. This highlights the potential for developing highly selective LSD1 inhibitors based on the tranylcypromine scaffold for applications in oncology and other areas where precise epigenetic modulation is desired. The provided experimental protocols offer a foundation for researchers to further investigate the selectivity and potency of (1S,2R)-tranylcypromine and its analogs.

References

A Comparative Guide to the Therapeutic Effects of (1S,2R)-Tranylcypromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the therapeutic effects of (1S,2R)-Tranylcypromine hydrochloride, comparing its performance with relevant alternatives. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

(1S,2R)-Tranylcypromine, the (-)-enantiomer of the racemic drug tranylcypromine (B92988), is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] This inhibition leads to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain, forming the basis of its antidepressant effects.[3] More recently, tranylcypromine has also been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), a target of interest in oncology.[4] This dual activity opens avenues for its therapeutic application in both neuropsychiatric disorders and cancer.

Comparative Analysis of Therapeutic Effects

This guide compares this compound with its (+)-(1R,2S) enantiomer, the racemic mixture, and other key alternatives in the contexts of MAO inhibition for depression and LSD1 inhibition for acute myeloid leukemia (AML).

Monoamine Oxidase (MAO) Inhibition in Depression

The primary therapeutic application of tranylcypromine is in the treatment of major depressive disorder, particularly treatment-resistant depression.[3][5][6] The clinical efficacy is attributed to its inhibition of MAO enzymes.

Table 1: Comparison of MAO Inhibitory Activity

CompoundTargetIC50 (µM)
Racemic TranylcypromineMAO-A2.3
MAO-B0.95
Tranylcypromine Hydrochloride (racemic)MAO-A2.3[7]
MAO-B0.95[7]
Selegiline (B1681611)MAO-B0.051[7]
MAO-A23[7]

Table 2: Clinical Efficacy in Treatment-Resistant Depression

TreatmentStudy DesignNumber of PatientsResponse Rate (%)Key Findings
Racemic TranylcypromineDouble-blind, flexible-dose3944[8][9]No significant difference in efficacy compared to phenelzine.[8][9]
PhenelzineDouble-blind, flexible-dose3847[8][9]A suitable alternative to tranylcypromine in antidepressant-resistant depression.[8]
Racemic Tranylcypromine vs. PlaceboMeta-analysis-Superior to placebo[6]Confirmed as an efficacious antidepressant.[6]
Racemic Tranylcypromine vs. Other AntidepressantsMeta-analysis-Equal to other antidepressants[6]-
MoclobemideRandomized, double-blind2068 (Good or very good efficacy)[10]Comparable efficacy and tolerance to tranylcypromine.[10]
Racemic TranylcypromineRandomized, double-blind2085 (Good or very good efficacy)[10]-
Lysine-Specific Demethylase 1 (LSD1) Inhibition in Acute Myeloid Leukemia (AML)

The discovery of tranylcypromine's activity as an LSD1 inhibitor has opened up its investigation as a potential anti-cancer agent, particularly in AML where LSD1 is often overexpressed.[11][12]

Table 3: Comparison of LSD1 Inhibitory Activity

CompoundTargetIC50 (µM)
Tranylcypromine Hydrochloride (racemic)LSD120.7[7]
Iadademstat (ORY-1001)LSD10.018[12]

Table 4: Clinical Efficacy of LSD1 Inhibitors in AML

TreatmentStudy DesignNumber of Patients (evaluable)Overall Response Rate (ORR) (%)Key Findings
Iadademstat + AzacitidinePhase 2a (ALICE trial)1377[13]The combination is a promising candidate for elderly, treatment-naïve AML patients.[13]
-85 (reported in press release)[13]Rapid onset of action and durable responses with good safety and tolerability.[13]
Racemic Tranylcypromine + ATRAClinical Trial1513[11]Increased antileukemic effect compared to each drug alone.[12]

Experimental Protocols

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for assessing MAO inhibition.

  • Reagent Preparation : Prepare assay buffer, MAO-A or MAO-B enzyme, a substrate such as p-tyramine, and a fluorescent probe (e.g., Amplex Red) as per the manufacturer's instructions.

  • Compound Preparation : Create stock solutions of the test compounds in a suitable solvent like DMSO. Perform serial dilutions of these stock solutions in the assay buffer.

  • Assay Procedure :

    • Add the diluted test compounds to the wells of a 96-well black plate.

    • Include necessary controls: a no-enzyme control, a vehicle (no-inhibitor) control, and a positive control using a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • For irreversible inhibitors, pre-incubate the plate with the MAO enzyme and test compounds for a set time (e.g., 15 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the substrate and fluorescent probe mixture to all wells.

    • Incubate the plate at 37°C, ensuring it is protected from light.

  • Data Acquisition : Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission for Amplex Red). This can be done at multiple time points or as a final endpoint reading.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound in relation to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

LSD1 Demethylase Activity/Inhibition Assay (Colorimetric)

This protocol describes a method to measure LSD1 activity and its inhibition.

  • Assay Principle : A di-methylated histone H3-K4 substrate for LSD1 is coated onto microplate wells. Active LSD1 removes methyl groups from this substrate. A specific antibody recognizes the demethylated product, and a secondary antibody conjugated to an enzyme allows for a colorimetric readout. The optical density is proportional to the LSD1 activity.[14]

  • Procedure :

    • Enzyme Reaction : Add the LSD1 enzyme and the test inhibitor to the substrate-coated wells. The provided LSD1 inhibitor, Tranylcypromine, can be used as a control.[15]

    • Incubation : Cover the plate and incubate at 37°C for a period of 60-120 minutes.[15]

    • Detection : After incubation, wash the wells and add the capture antibody, followed by the detection antibody.

    • Signal Measurement : Add the developing solution and measure the absorbance on a microplate spectrophotometer at 450 nm.[14]

  • Data Analysis : The amount of demethylated product is proportional to the enzyme activity. Calculate the percentage of inhibition by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.

Visualizing the Mechanisms of Action

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for inhibitor screening.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines MAO MAO Monoamines->MAO Metabolism Increased_Monoamines Increased Monoamines Monoamines->Increased_Monoamines Release Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites TCP (1S,2R)-Tranylcypromine TCP->MAO Inhibition Postsynaptic_Receptors Postsynaptic_Receptors Increased_Monoamines->Postsynaptic_Receptors Binding Therapeutic_Effect Antidepressant Effect Postsynaptic_Receptors->Therapeutic_Effect

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 Demethylated_H3 Demethylated H3 (H3K4) LSD1->Demethylated_H3 Demethylation Gene_Repression Target Gene Repression TCP (1S,2R)-Tranylcypromine TCP->LSD1 Inhibition Gene_Expression Target Gene Expression (e.g., differentiation) TCP->Gene_Expression Histone_H3 Histone H3 (H3K4me2) Histone_H3->LSD1 Demethylated_H3->Gene_Repression

Caption: Lysine-Specific Demethylase 1 (LSD1) Inhibition Pathway.

Experimental_Workflow Start Start: Inhibitor Screening Compound_Prep Prepare Test Compounds & Serial Dilutions Start->Compound_Prep Assay_Setup Set up 96-well plate (Enzyme, Buffers, Controls) Compound_Prep->Assay_Setup Incubation Incubate with Test Compounds Assay_Setup->Incubation Reaction_Start Initiate Reaction (Add Substrate) Incubation->Reaction_Start Data_Acquisition Measure Signal (Fluorescence/Absorbance) Reaction_Start->Data_Acquisition Analysis Calculate % Inhibition & IC50 Values Data_Acquisition->Analysis End End: Identify Hits Analysis->End

Caption: General Experimental Workflow for Enzyme Inhibition Assays.

References

Benchmarking New Tranylcypromine Derivatives Against the Parent Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel Tranylcypromine (B92988) (TCP) derivatives against the parent compound, focusing on their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Tranylcypromine is a well-established, non-selective, and irreversible inhibitor of both MAO isoforms, leading to increased levels of key neurotransmitters like serotonin, norepinephrine, and dopamine.[1] While effective, research has focused on developing derivatives with improved selectivity and potentially fewer side effects. Recent studies have explored modifications to the TCP scaffold, leading to compounds with varying potencies and selectivities, primarily in the context of developing inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme structurally related to MAOs.[2][3]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tranylcypromine and several recently developed derivatives against MAO-A and MAO-B. Lower IC50 values indicate greater potency.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)Reference
Tranylcypromine (Parent Compound) 2.30.952.42[4]
Compound 18b >10,000>10,000-[2]
Compound 19b >10,000>10,000-[2]
Compound 26b ->100 (Selectivity over MAO-B)-[3]
Compound 29b ->100 (Selectivity over MAO-B)-[3]
Simple Spirocyclic Analog (8a/8b) - (Excellent Selectivity Profile)- (Excellent Selectivity Profile)-[5]
S2157 ---[6]
S1427 ---[6]
trans-4-(2-(benzylamino)-cyclopropyl)-N,N-diethylbenzenesulfonamide a10 ---[7]

Note: A hyphen (-) indicates that the specific data was not provided in the cited source. Some studies focus on LSD1 inhibition and report selectivity over MAOs without providing specific IC50 values.

Experimental Protocols

A standardized in vitro assay is crucial for the accurate determination and comparison of the inhibitory potential of novel compounds against MAO-A and MAO-B.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the IC50 values of test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)[8][9]

  • Test compounds (Tranylcypromine and its derivatives)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[8]

  • Phosphate (B84403) buffer

  • 96-well microplates

  • Plate reader (for fluorescence or absorbance measurement)

Procedure:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted to an optimal concentration in phosphate buffer.

  • Compound Preparation: Test compounds and reference inhibitors are prepared in a series of dilutions.

  • Incubation: The diluted enzymes are pre-incubated with the test compounds or reference inhibitors for a specific duration at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate, kynuramine. Kynuramine is a non-selective substrate for both MAO isoforms and its metabolism can be easily monitored.[8][9]

  • Reaction Termination and Detection: After a defined incubation period, the enzymatic reaction is stopped. The product of the reaction (4-hydroxyquinoline) is then quantified using a plate reader. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Process and Pathway

To better understand the benchmarking process and the underlying mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison prep_enzyme Prepare MAO-A and MAO-B Enzymes incubation Pre-incubate Enzymes with Compounds prep_enzyme->incubation prep_compounds Prepare Test Compounds (TCP Derivatives) prep_compounds->incubation prep_controls Prepare Reference Inhibitors prep_controls->incubation add_substrate Initiate Reaction with Kynuramine incubation->add_substrate detection Terminate Reaction and Measure Product add_substrate->detection calc_inhibition Calculate Percent Inhibition detection->calc_inhibition determine_ic50 Determine IC50 Values calc_inhibition->determine_ic50 compare_potency Compare Potency (IC50) determine_ic50->compare_potency compare_selectivity Compare Selectivity (MAO-A vs. MAO-B) determine_ic50->compare_selectivity

Caption: Experimental Workflow for Benchmarking Tranylcypromine Derivatives.

mao_inhibition_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) mao Monoamine Oxidase (MAO-A/B) monoamines->mao Degradation released_monoamines Increased Monoamines in Synapse monoamines->released_monoamines Release metabolites Inactive Metabolites mao->metabolites receptors Postsynaptic Receptors released_monoamines->receptors Binding neuronal_signal Enhanced Neuronal Signaling receptors->neuronal_signal tcp Tranylcypromine or Derivative tcp->mao Irreversible Inhibition

Caption: Signaling Pathway of Monoamine Oxidase Inhibition.

Conclusion

The development of novel Tranylcypromine derivatives presents a promising avenue for discovering more selective and potentially safer therapeutic agents. While many new derivatives show high selectivity for LSD1 over MAOs, a thorough characterization of their MAO-A and MAO-B inhibitory profiles remains crucial. The presented data and protocols provide a framework for the systematic evaluation of these new chemical entities, facilitating the identification of lead compounds with optimized pharmacological properties for further development.

References

A Comparative Analysis of Tranylcypromine and Selegiline in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of two well-established monoamine oxidase (MAO) inhibitors: Tranylcypromine (B92988) and Selegiline (B1681611). While both are clinically used for neuropsychiatric conditions, their potential as neuroprotective agents in neurodegenerative diseases is a subject of ongoing research. This document synthesizes experimental data to objectively compare their performance, details relevant experimental methodologies, and visualizes key signaling pathways.

Introduction to Tranylcypromine and Selegiline

Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B, primarily used as an antidepressant.[1][2] Selegiline is a selective, irreversible inhibitor of MAO-B at lower doses, widely used in the management of Parkinson's disease.[3] Beyond their primary indications, both compounds have demonstrated neuroprotective effects in various preclinical models, sparking interest in their potential to slow the progression of neurodegenerative disorders.[3][4]

Mechanisms of Neuroprotection

The neuroprotective effects of Tranylcypromine and Selegiline are multifaceted and extend beyond their primary MAO-inhibiting activity.

Tranylcypromine:

  • Anti-inflammatory Effects: Tranylcypromine has been shown to suppress neuroinflammatory responses by modulating microglial activation and reducing the production of pro-inflammatory cytokines.[1][4] It can inhibit lipopolysaccharide (LPS)-induced TLR4/ERK signaling in microglial cells.[4]

  • Anti-apoptotic Effects: It can protect neurons from amyloid-β (Aβ)-induced toxicity and neuronal death.[5][6] Studies suggest it may influence apoptosis in a concentration-dependent manner, with lower concentrations showing protective effects.[7]

  • Inhibition of Aβ Aggregation: Tranylcypromine and its derivatives have been shown to interfere with the early stages of Aβ(1-42) aggregation.[5][6]

Selegiline:

  • Reduction of Oxidative Stress: By inhibiting MAO-B, Selegiline reduces the metabolism of dopamine, a process that generates reactive oxygen species (ROS) like hydrogen peroxide. This reduction in oxidative stress is a key neuroprotective mechanism.[3][8]

  • Anti-apoptotic Signaling: Selegiline is known to upregulate the expression of anti-apoptotic proteins such as Bcl-2 and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[8][9] This helps to stabilize mitochondrial function and prevent the activation of apoptotic cascades.[3][8]

  • Novel Mechanisms: Recent research suggests Selegiline may also exert neuroprotection by inhibiting the pro-apoptotic activity of protein disulfide isomerase (PDI), independent of its MAO-B inhibition.[10]

Quantitative Data Comparison

The following table summarizes quantitative data on the neuroprotective effects of Tranylcypromine and Selegiline from various in vitro studies.

Disclaimer: The data presented below are collated from separate studies and are not from direct head-to-head comparative experiments. Therefore, direct comparison of potencies should be interpreted with caution, as experimental conditions (cell lines, neurotoxin concentrations, incubation times, and assay methods) may vary.

Parameter Tranylcypromine Selegiline Experimental Model
Neuroprotection against Aβ(1-42) toxicity Maximally protective at 10 µM[5][6]Data not available for direct comparisonCortical neurons[5][6]
Neuroprotection against H₂O₂-induced oxidative stress Data not available for direct comparisonIncreased cell viability to ~64% at 20 µM[8]Hippocampus-derived neural stem cells[8]
Reduction of Apoptosis (H₂O₂-induced) Data not available for direct comparisonReduced apoptotic cells to ~30% at 20 µM (from ~68% in control)[8]Hippocampus-derived neural stem cells[8]
Reduction of Apoptosis (OGD-induced) Increased cell viability by ~23% at 1 µM after 24h[7]Data not available for direct comparisonPrimary cortical neurons (Oxygen-Glucose Deprivation model)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the neuroprotective effects of MAO inhibitors.

In Vitro Neuroprotection Assay (against MPP+ toxicity)
  • Objective: To assess the ability of an inhibitor to protect neuronal cells from the neurotoxin MPP+.

  • Methodology:

    • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.[11]

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[11]

    • Pre-treatment: Pre-treat the cells with varying concentrations of Tranylcypromine or Selegiline for a specified period (e.g., 24 hours).

    • Neurotoxin Exposure: Add MPP+ (a neurotoxin that induces Parkinson's-like cellular damage) to the culture medium at a pre-determined toxic concentration.[3][9]

    • Incubation: Incubate the cells for an additional period (e.g., 24-48 hours).

    • Cell Viability Assessment: Measure cell viability using an MTT assay. This assay measures the metabolic activity of mitochondria, which is indicative of cell viability.[9]

    • Data Analysis: Calculate cell viability as a percentage of the control group (cells not exposed to the neurotoxin). Increased cell viability in inhibitor-treated groups compared to the toxin-only group indicates a neuroprotective effect.[11]

Assessment of MAO-B Inhibition (IC50 Determination)
  • Objective: To determine the concentration of the inhibitor required to reduce MAO-B enzyme activity by 50%.

  • Methodology:

    • Enzyme Source: Use homogenates of human brain tissue or isolated mitochondria as a source of MAO-B.[3]

    • Pre-incubation: Pre-incubate the enzyme source with various concentrations of the test inhibitor (Tranylcypromine or Selegiline).[3]

    • Enzymatic Reaction: Initiate the reaction by adding a specific substrate for MAO-B, such as benzylamine.[3]

    • Measurement: Measure the rate of product formation (e.g., benzaldehyde) over time using spectrophotometry or fluorometry.[3]

    • IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[3]

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Objective: To quantify the effect of the inhibitor on intracellular ROS levels induced by a neurotoxin.

  • Methodology:

    • Cell Treatment: Follow the initial steps of the in vitro neuroprotection assay (cell seeding, pre-treatment, and neurotoxin exposure).

    • Probe Staining: After neurotoxin exposure, wash the cells and incubate them with a fluorescent probe such as DCFH-DA, which becomes fluorescent in the presence of ROS.[11]

    • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or fluorescence microscope at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFH-DA).[11]

    • Data Analysis: A reduction in fluorescence in the inhibitor-treated cells compared to the toxin-only control indicates a decrease in ROS levels.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the complex signaling pathways involved in the neuroprotective actions of Tranylcypromine and Selegiline, as well as a typical experimental workflow.

cluster_workflow Experimental Workflow for In Vitro Neuroprotection Assay culture 1. Culture Neuronal Cells (e.g., SH-SY5Y) pretreat 2. Pre-treat with Tranylcypromine or Selegiline culture->pretreat toxin 3. Induce Neurotoxicity (e.g., MPP+, Aβ) pretreat->toxin assess 4. Assess Neuroprotection toxin->assess viability Cell Viability (MTT Assay) assess->viability apoptosis Apoptosis (TUNEL, Caspase Assay) assess->apoptosis ros Oxidative Stress (ROS Assay) assess->ros

General experimental workflow for assessing neuroprotection.

cluster_pathways Selegiline Neuroprotective Signaling selegiline Selegiline maob Inhibition of MAO-B selegiline->maob bcl2 Upregulation of Anti-apoptotic Proteins (Bcl-2) selegiline->bcl2 ntfs Induction of Neurotrophic Factors (BDNF, GDNF) selegiline->ntfs ros_reduction Reduced Oxidative Stress maob->ros_reduction apoptosis_inhibition Inhibition of Apoptosis bcl2->apoptosis_inhibition neuronal_survival Neuronal Survival and Protection ntfs->neuronal_survival ros_reduction->apoptosis_inhibition apoptosis_inhibition->neuronal_survival

Selegiline's neuroprotective signaling pathways.

cluster_tranyl Tranylcypromine Neuroprotective Signaling tranylcypromine Tranylcypromine mao_inhibition Non-selective Inhibition of MAO-A and MAO-B tranylcypromine->mao_inhibition inflammation_inhibition Modulation of Microglial Activation (Inhibition of TLR4/ERK pathway) tranylcypromine->inflammation_inhibition apoptosis_inhibition Inhibition of Aβ-induced Apoptosis tranylcypromine->apoptosis_inhibition Direct effect on Aβ aggregation cytokine_reduction Reduced Pro-inflammatory Cytokines inflammation_inhibition->cytokine_reduction cytokine_reduction->apoptosis_inhibition neuronal_survival Neuronal Survival and Protection apoptosis_inhibition->neuronal_survival

Tranylcypromine's neuroprotective signaling pathways.

Comparative Summary and Conclusion

Both Tranylcypromine and Selegiline exhibit promising neuroprotective properties that are, at least in part, independent of their MAO-inhibiting effects.

  • Selegiline's neuroprotective profile is well-characterized, with strong evidence supporting its role in mitigating oxidative stress and upregulating key anti-apoptotic and neurotrophic factors. Its selectivity for MAO-B at therapeutic doses for Parkinson's disease is a distinct advantage.

  • Tranylcypromine , as a non-selective MAO inhibitor, demonstrates neuroprotective effects primarily through the modulation of neuroinflammatory pathways and by directly interfering with pathological protein aggregation, as seen with amyloid-beta.

References

(1S,2R)-Tranylcypromine in Treatment-Resistant Depression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of (1S,2R)-Tranylcypromine for the treatment of treatment-resistant depression (TRD), offering a comparative analysis with other therapeutic alternatives. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on quantitative outcomes, detailed methodologies, and the underlying neurobiological pathways.

Comparative Efficacy in Treatment-Resistant Depression

(1S,2R)-Tranylcypromine, a non-selective, irreversible monoamine oxidase inhibitor (MAOI), has demonstrated significant efficacy in patients with TRD who have not responded to other antidepressant classes.[1][2] Clinical studies and meta-analyses have established its superiority over placebo and comparable efficacy to other potent antidepressants in this challenging patient population.[1]

Below is a summary of comparative clinical trial data for tranylcypromine (B92988) in TRD:

Comparison Agent(s)Study DesignKey Efficacy Outcomes (Tranylcypromine)Key Efficacy Outcomes (Comparator)Reference(s)
Placebo Meta-analysis of controlled trialsSuperior to placebo (pooled logOR = 2.826)-[1]
Phenelzine Double-blind, randomized controlled trial44% response rate47% response rate[3]
Tricyclic Antidepressants (TCAs) Meta-analysis of controlled trialsFavored over TCAs (pooled logOR = 0.480)-[4]
Nomifensine and L-5-hydroxytryptophan (L-5HTP) Open-label and double-blind comparisonsEffective in 26 out of 45 patientsIneffective[5]
Venlafaxine-Mirtazapine Combination STAR*D trial6.9% remission rate13.7% remission rate[6]
High-Dose (up to 120 mg/d) vs. Standard-Dose (up to 60 mg/d) Tranylcypromine Open-label study33% remission rate with high-dose30% remission rate with standard-dose[7]

Side Effect Profile Comparison

The clinical utility of tranylcypromine is often weighed against its side effect profile and the need for dietary restrictions. The following table compares common and serious adverse effects of tranylcypromine with other antidepressants.

Adverse EffectTranylcypromineSelective Serotonin Reuptake Inhibitors (SSRIs)Tricyclic Antidepressants (TCAs)Moclobemide (RIMA)
Orthostatic Hypotension Common and can be dose-limitingLess commonCommonLess common
Insomnia CommonCommonCan be sedative or activatingMore frequent than placebo
Dry Mouth CommonCommonVery common (anticholinergic)Occurs, but less than TCAs
Sexual Dysfunction Not frequently associatedCommonCommonLess frequent than SSRIs
Weight Gain Not significantly associatedVariable, some associated with gainCommonNot significantly associated
Hypertensive Crisis (with tyramine) High risk, requires dietary restrictionsNo riskNo riskSignificantly lower risk
Serotonin Syndrome (with serotonergic agents) High risk, contraindicatedRisk when combined with other serotonergic drugsRisk when combined with other serotonergic drugsRisk exists, but less likely than with irreversible MAOIs

References:[2][8][9][10][11]

Experimental Protocols

Preclinical Models of Treatment-Resistant Depression

Chronic Mild Stress (CMS) Model: This model induces a state of anhedonia and other depressive-like behaviors in rodents through prolonged exposure to a series of unpredictable, mild stressors.

  • Apparatus: Standard rodent housing, various stressors (e.g., damp bedding, cage tilt, altered light/dark cycle, social isolation, food or water deprivation).

  • Procedure:

    • Animals are singly housed and subjected to a variable sequence of stressors over several weeks.

    • Sucrose (B13894) preference tests are conducted periodically to assess anhedonia (a core symptom of depression). A decrease in sucrose consumption indicates a depressive-like state.

    • Following the stress period, animals are treated with the test compound (e.g., tranylcypromine) or a vehicle control.

    • Behavioral tests, such as the sucrose preference test and forced swim test, are repeated to evaluate the antidepressant-like effects of the treatment.

Forced Swim Test (FST): This test is widely used to screen for antidepressant efficacy by measuring the immobility time of rodents when placed in an inescapable cylinder of water.

  • Apparatus: A transparent cylindrical container filled with water (23-25°C).

  • Procedure:

    • Animals are placed individually into the cylinder of water for a set period (e.g., 6 minutes).

    • The duration of immobility (floating passively) is recorded during the final minutes of the test.

    • A reduction in immobility time following drug administration is indicative of an antidepressant-like effect.

Clinical Trial Methodologies for Tranylcypromine in TRD
  • Inclusion Criteria:

    • Diagnosis of Major Depressive Disorder (MDD) according to DSM criteria.

    • History of non-response to at least two adequate trials of antidepressants from different classes (e.g., SSRIs, SNRIs, TCAs).[7][12]

    • A minimum score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale - HAM-D).

  • Exclusion Criteria:

    • History of pheochromocytoma, cerebrovascular disease, or severe cardiovascular conditions.[13]

    • Concomitant use of contraindicated medications, including sympathomimetics and other serotonergic drugs.[11]

    • Inability to adhere to a tyramine-restricted diet.

    • Active substance use disorder.

  • Study Design: Typically double-blind, randomized, controlled trials comparing tranylcypromine to placebo or an active comparator.

  • Dosage: Dosing is often flexible, starting at 10-20 mg/day and titrated up to 60 mg/day or higher based on efficacy and tolerability.[7]

  • Primary Outcome Measures: Change in depression severity scores (e.g., HAM-D, Montgomery-Åsberg Depression Rating Scale - MADRS) from baseline to the end of the study. Response is often defined as a ≥50% reduction in the depression score, and remission as a score below a certain threshold (e.g., HAM-D ≤7).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tranylcypromine

Tranylcypromine_Signaling cluster_monoamine TCP (1S,2R)-Tranylcypromine MAO Monoamine Oxidase (MAO-A/B) TCP->MAO Irreversible Inhibition TLR4 TLR4 Signaling TCP->TLR4 Modulation CB1R ↑ CB1 Receptor Density TCP->CB1R Monoamines ↑ Serotonin ↑ Norepinephrine ↑ Dopamine Neurotransmission Enhanced Monoaminergic Neurotransmission Monoamines->Neurotransmission BDNF ↑ BDNF Expression Neurotransmission->BDNF Antidepressant Antidepressant Effects Neurotransmission->Antidepressant CREB ↑ CREB Phosphorylation BDNF->CREB Neuroplasticity Enhanced Neuroplasticity & Neurogenesis CREB->Neuroplasticity Neuroplasticity->Antidepressant ERK_STAT3 ↓ ERK/STAT3 Signaling (in microglia) TLR4->ERK_STAT3 Neuroinflammation ↓ Neuroinflammation ERK_STAT3->Neuroinflammation Neuroinflammation->Antidepressant Endocannabinoid Modulation of Endocannabinoid System CB1R->Endocannabinoid Endocannabinoid->Antidepressant TRD_Workflow start Start: Rodent Model Selection stress Induction of Depressive-like Phenotype (e.g., Chronic Mild Stress) start->stress baseline Baseline Behavioral Testing (e.g., Sucrose Preference, FST) stress->baseline randomization Randomization to Treatment Groups baseline->randomization treatment_tcp Tranylcypromine Administration randomization->treatment_tcp Group 1 treatment_comparator Comparator Drug Administration randomization->treatment_comparator Group 2 treatment_vehicle Vehicle Control Administration randomization->treatment_vehicle Group 3 chronic_treatment Chronic Treatment Period (e.g., 2-4 weeks) treatment_tcp->chronic_treatment treatment_comparator->chronic_treatment treatment_vehicle->chronic_treatment post_treatment Post-Treatment Behavioral Testing chronic_treatment->post_treatment analysis Biochemical & Histological Analysis (e.g., BDNF levels, Neurogenesis) post_treatment->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (1S,2R)-Tranylcypromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (1S,2R)-Tranylcypromine hydrochloride, a monoamine oxidase inhibitor. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) specific to the this compound in your possession. While classifications may vary, this compound is often categorized as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][]

Primary Disposal Method: Licensed Hazardous Waste Disposal

The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[5] This ensures that the chemical is managed and disposed of in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • This compound waste, including pure compound, contaminated solutions, and grossly contaminated labware, should be classified as hazardous chemical waste.

    • This waste must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.[6][7]

  • Containerization and Labeling:

    • Collect the waste in a designated, chemically compatible, and leak-proof container.[7]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]

    • Include an appropriate hazard warning pictogram (e.g., exclamation mark for irritant).[1][8]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation.[8][9]

    • The SAA must be under the control of laboratory personnel and should be regularly inspected.[7]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

    • EHS will then arrange for the final disposal through a licensed hazardous waste contractor, which typically involves high-temperature incineration.[5]

Quantitative Data for Laboratory Hazardous Waste Generation

The following table summarizes the generator status as defined by the U.S. Environmental Protection Agency (EPA), which is crucial for understanding the regulatory requirements for your laboratory.[8][10]

Generator StatusQuantity of Hazardous Waste Generated per Month
Very Small Quantity Generator (VSQG)≤ 100 kg (220 lbs)
Small Quantity Generator (SQG)> 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)
Large Quantity Generator (LQG)≥ 1,000 kg (2,200 lbs)

Note: These quantities apply to the total hazardous waste generated by the facility, not just a single chemical.

Alternative Disposal Considerations and Restrictions

Sewer Disposal:

Discharge of this compound into the sanitary sewer system is not recommended .[1] Chemical waste should not be disposed of down the drain as it can pass through wastewater treatment systems and harm aquatic life.[11] Some regulations may permit the drain disposal of minute quantities of specific, non-hazardous, and readily biodegradable chemicals, but this compound does not typically fall into this category.

On-site Neutralization or Chemical Treatment:

There are no widely recognized or standardized protocols for the chemical neutralization or degradation of this compound in a standard laboratory setting for disposal purposes. Attempting such procedures without validated methods can be dangerous, potentially creating more hazardous byproducts. Therefore, on-site chemical treatment as a means of disposal is strongly discouraged .

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start cluster_assessment cluster_disposal_path start Generation of This compound Waste assess_sds Consult Safety Data Sheet (SDS) start->assess_sds is_hazardous Is the waste considered hazardous? assess_sds->is_hazardous collect_waste Collect in a labeled, compatible hazardous waste container is_hazardous->collect_waste Yes non_hazardous Dispose as non-hazardous waste (Follow institutional guidelines) is_hazardous->non_hazardous No (Unlikely for this compound) store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_saa->contact_ehs licensed_disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->licensed_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (1S,2R)-Tranylcypromine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling (1S,2R)-Tranylcypromine hydrochloride. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent, pharmacologically active compound that requires careful handling to avoid exposure. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (Standard BS EN 374:2003 compliant). Inspect gloves before use.Prevents skin contact which can cause irritation.[2]
Body Protection Laboratory coat or other appropriate protective clothing.Minimizes the risk of contamination of personal clothing.[2]
Respiratory Protection A suitable respirator may be necessary if a risk assessment indicates potential for inhalation of dust or aerosols.Protects against respiratory irritation from airborne particles.[2]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure risk.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Prepare well-ventilated fume hood prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handle_weigh Carefully weigh the compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_experiment Conduct experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate work surfaces handle_experiment->cleanup_decontaminate Proceed to cleanup cleanup_dispose_waste Dispose of waste in labeled container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and dispose of PPE correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the laboratory is equipped with a safety shower and an eye wash station.[2]

    • Work within a chemical fume hood to ensure adequate ventilation and to contain any dust or aerosols.[2]

    • Before handling, put on all required PPE as specified in Table 1.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols during handling.[2]

    • Prevent all contact with eyes, skin, and clothing.[2]

    • Avoid prolonged or repeated exposure.[1]

  • In Case of Exposure:

    • Inhalation: If breathing is difficult, move the individual to fresh air and ensure they are in a comfortable position for breathing. Seek medical attention if symptoms persist.[3]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Consult a doctor.[2][3]

    • Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[2][3]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or a doctor immediately.[3]

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[3]

    • Store away from heat and moisture, as decomposition may occur under these conditions.[2]

    • Avoid storage with strong acids/alkalis or strong oxidizing/reducing agents.[2]

Spill and Disposal Plan

Proper management of spills and waste is critical for laboratory and environmental safety.

Spill Cleanup Protocol:

  • Ensure adequate ventilation and wear appropriate PPE, including respiratory protection if necessary.

  • Cover the spill with a suitable absorbent material.

  • Carefully sweep the material up and place it into an appropriate, labeled container for disposal.[2]

Waste Disposal Protocol:

  • Chemical Waste: All waste containing this compound should be considered hazardous.

    • Collect all excess and expired materials in a designated, sealed, and clearly labeled hazardous waste container.

    • Dispose of the chemical waste through a licensed hazardous material disposal company.[3]

    • Adhere to all federal, state, and local regulations for the disposal of this material.[3]

    • Crucially, do not pour hazardous chemicals down the drain. [4]

  • Contaminated Materials:

    • Any materials, such as gloves, absorbent pads, and weighing papers, that come into contact with the compound should be treated as hazardous waste.

    • Dispose of contaminated packaging and other materials in the same manner as the chemical waste.[3]

Logical Relationship for Disposal:

cluster_generation Waste Generation cluster_collection Collection cluster_disposal Disposal gen_chem Chemical Waste collect_container Place in labeled, sealed hazardous waste container gen_chem->collect_container gen_contam Contaminated Materials gen_contam->collect_container dispose_company Transfer to licensed hazardous waste disposal company collect_container->dispose_company dispose_regs Adhere to all regulations dispose_company->dispose_regs

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.